N1-Acetylspermidine
説明
Structure
3D Structure
特性
IUPAC Name |
N-[3-(4-aminobutylamino)propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O/c1-9(13)12-8-4-7-11-6-3-2-5-10/h11H,2-8,10H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTAVJHICJWXBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCNCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162175 | |
| Record name | N(1)-Acetylspermidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N1-Acetylspermidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001276 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14278-49-0 | |
| Record name | N1-Acetylspermidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14278-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(1)-Acetylspermidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014278490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(1)-Acetylspermidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-Acetylspermidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001276 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Role of Spermidine/Spermine N1-Acetyltransferase (SSAT) in N1-Acetylspermidine Production: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spermidine (B129725)/spermine N1-acetyltransferase (SSAT), encoded by the SAT1 gene, is the rate-limiting enzyme in the catabolism of polyamines. By transferring an acetyl group from acetyl-CoA to the N1-position of spermidine and spermine, SSAT plays a pivotal role in maintaining polyamine homeostasis, a process crucial for normal cell growth, proliferation, and differentiation. The product of spermidine acetylation, N1-acetylspermidine, is a key metabolite that is either exported from the cell, contributing to the depletion of intracellular polyamine pools, or is further catabolized by N1-acetylpolyamine oxidase (PAOX). Dysregulation of SSAT activity and altered levels of this compound are implicated in numerous pathological conditions, most notably cancer, making SSAT a significant target for therapeutic intervention. This technical guide provides an in-depth overview of the enzymatic function of SSAT, its regulation, and the downstream fate of its product, this compound. Furthermore, it offers detailed experimental protocols for the quantification of SSAT activity and this compound levels, alongside a summary of relevant quantitative data to support research and drug development efforts in this field.
The Enzymatic Function of SSAT in this compound Production
SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to the N1-position of spermidine, yielding this compound and coenzyme A (CoA-SH).[1][2] This acetylation reaction is the first and rate-limiting step in the catabolic pathway of polyamines.[3] The addition of the acetyl group neutralizes a positive charge on the polyamine, which is thought to facilitate its export from the cell.[2] Alternatively, this compound can be oxidized by the peroxisomal enzyme N1-acetylpolyamine oxidase (PAOX), which converts it back to putrescine, thus completing the polyamine interconversion pathway.[1]
Kinetic Parameters of SSAT
The enzymatic activity of SSAT has been characterized in various species. The Michaelis-Menten constants (Km) and catalytic turnover numbers (kcat) for the primary substrates, spermidine and spermine, are summarized in the table below. These parameters are crucial for understanding the enzyme's efficiency and substrate preference.
| Species | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Human | Spermidine | 55 | - | [4] |
| Human | Spermine | 182 | - | [4] |
| Zebrafish (zSSAT1) | Spermidine | 55 | - | [4] |
| Zebrafish (zSSAT1) | Spermine | 182 | - | [4] |
| Human (recombinant) | Spermidine | 4-fold higher than spermine | 4-fold higher than spermine | [1] |
| Human (recombinant) | Spermine | - | - | [1] |
Table 1: Kinetic Parameters of SSAT for Spermidine and Spermine. Note: A direct comparison of human recombinant SSAT reveals a higher Km and kcat for spermidine compared to spermine, although the V/K values are similar.[1]
Regulation of SSAT Expression and Activity
The expression and activity of SSAT are tightly regulated at multiple levels, including transcription, mRNA stability, translation, and post-translational modification. This complex regulatory network allows cells to rapidly respond to changes in intracellular polyamine concentrations.
Transcriptional Regulation
The transcription of the SAT1 gene is induced by a variety of stimuli, including high intracellular polyamine levels, polyamine analogs, hormones, and cellular stress.[1] Key transcription factors implicated in the upregulation of SAT1 include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The promoter of the SAT1 gene contains NF-κB binding sites, and activation of the NF-κB signaling pathway, for instance by non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin, can lead to increased SSAT transcription.[5]
-
Nrf2 (Nuclear factor erythroid 2-related factor 2): As a master regulator of the cellular antioxidant response, Nrf2 can be activated by oxidative stress. While the direct binding of Nrf2 to the SAT1 promoter is an area of ongoing research, Nrf2 activation is associated with the induction of a wide range of cytoprotective genes, and a link to SSAT regulation is plausible given that polyamine catabolism can generate reactive oxygen species.[4][6]
Post-Translational Regulation
SSAT is a short-lived protein with a half-life of approximately 30 minutes.[3] Its stability is primarily regulated by the ubiquitin-proteasome system. Under basal conditions, SSAT is targeted for degradation by the 26S proteasome.[7][8] However, certain polyamine analogs can stabilize the SSAT protein by inhibiting its ubiquitination, leading to a "superinduction" of SSAT activity.[9] This post-translational regulation provides a rapid mechanism for controlling SSAT levels.
Quantitative Data on SSAT Induction and this compound Production
The induction of SSAT expression leads to significant changes in the intracellular concentrations of polyamines and their acetylated derivatives. The following table summarizes quantitative data from studies investigating the effects of various inducers on SSAT mRNA, protein levels, and this compound concentrations.
| Cell Line | Inducer | Fold Increase in SSAT mRNA | Fold Increase in SSAT Protein/Activity | Change in this compound Levels | Reference |
| MALME-3M Human Melanoma | N1,N11-diethylnorspermine (DENSPM) | > 20 | > 300 (activity) | Not specified | [9] |
| MALME-3M Human Melanoma | Spermine | ~3 | ~7 (protein) | Not specified | [9] |
| MALME-3M Human Melanoma | N1,N12-bis(ethyl)spermine (BESPM) | up to 45 | > 200 (activity) | Not specified | [10] |
| LNCap Human Prostate Cancer | SSAT overexpression | - | - | 53-fold increase | [11] |
| MCF-7 Human Breast Cancer | Doxorubicin | Not specified | Not specified | Elevated | [12] |
Table 2: Quantitative Effects of Inducers on SSAT and this compound Levels. This table highlights the potent induction of SSAT by polyamine analogs compared to natural polyamines.
Experimental Protocols
Accurate measurement of SSAT activity and this compound levels is essential for research in this field. This section provides detailed methodologies for key experiments.
Measurement of SSAT Activity (Spectrophotometric Assay)
This protocol is based on the reaction of the coenzyme A (CoA-SH) produced during the acetylation reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which generates a yellow-colored product that can be measured spectrophotometrically at 412 nm.[1][13]
Materials:
-
Cell or tissue lysate
-
Reaction buffer: 100 mM Tris-HCl, pH 7.5
-
Spermidine stock solution (10 mM)
-
Acetyl-CoA stock solution (10 mM)
-
DTNB solution (10 mM in reaction buffer)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer and determine the protein concentration.
-
Set up the reaction mixture in a cuvette:
-
800 µL Reaction buffer
-
100 µL Cell/tissue lysate (adjust volume based on protein concentration)
-
50 µL Spermidine stock solution (final concentration 0.5 mM)
-
50 µL DTNB solution (final concentration 0.5 mM)
-
-
Incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of Acetyl-CoA stock solution (final concentration 0.5 mM).
-
Immediately measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Calculate the rate of reaction using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[14]
Quantification of this compound by HPLC
Materials:
-
Cell or tissue samples
-
Perchloric acid (PCA)
-
Derivatization agent (e.g., dansyl chloride or benzoyl chloride)
-
HPLC system with a C18 reverse-phase column and a fluorescence or UV detector
-
This compound standard
Procedure:
-
Sample Preparation:
-
Homogenize cell or tissue samples in cold PCA (e.g., 0.2 M).
-
Centrifuge to pellet precipitated proteins.
-
Collect the supernatant containing the polyamines.
-
-
Derivatization:
-
Adjust the pH of the supernatant to be alkaline.
-
Add the derivatization agent (e.g., dansyl chloride in acetone) and incubate.
-
Stop the reaction (e.g., by adding a primary amine like proline).
-
Extract the derivatized polyamines into an organic solvent (e.g., toluene).
-
Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Separate the derivatized polyamines using a suitable gradient of mobile phases (e.g., acetonitrile (B52724) and water).
-
Detect the derivatized this compound using a fluorescence detector (for dansyl derivatives) or a UV detector (for benzoyl derivatives).
-
-
Quantification:
-
Generate a standard curve using known concentrations of derivatized this compound.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Conclusion
SSAT is a critical regulator of polyamine homeostasis, and its activity directly governs the production of this compound. The intricate regulation of SSAT at multiple levels allows for a fine-tuned response to cellular needs and stress signals. The induction of SSAT and the subsequent production and fate of this compound have profound implications for cell fate, particularly in the context of cancer cell proliferation and response to therapy. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals aiming to further elucidate the role of the SSAT-N1-acetylspermidine axis in health and disease and to explore its potential as a therapeutic target. The continued investigation into the signaling pathways that control SSAT expression and the downstream biological functions of this compound will undoubtedly uncover new avenues for the diagnosis and treatment of a range of human pathologies.
References
- 1. Transcriptional Regulation by Nrf2 | Semantic Scholar [semanticscholar.org]
- 2. interchim.fr [interchim.fr]
- 3. m.youtube.com [m.youtube.com]
- 4. Transcriptional Regulation by Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a determinant of hair follicle stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional Regulation by Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 8. Ubiquitin-Dependent and Independent Proteasomal Degradation in Host-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of polyamines, polyamine analogs, and inhibitors of protein synthesis on spermidine-spermine N1-acetyltransferase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polyamine and polyamine analog regulation of spermidine/spermine N1-acetyltransferase in MALME-3M human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Elevated this compound Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an this compound Mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Core of Polyamine Homeostasis: An In-depth Technical Guide to N1-Acetylspermidine Metabolism and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines, including spermidine (B129725) and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, from cell growth and proliferation to the regulation of gene expression. The precise control of intracellular polyamine concentrations is paramount for cellular homeostasis, and its dysregulation is implicated in numerous pathological conditions, most notably cancer. A critical control point in polyamine catabolism is the N1-acetylation of spermidine and spermine, a reaction catalyzed by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT). This acetylation neutralizes the positive charges on these molecules, marking them for either export out of the cell or for degradation via the FAD-dependent enzyme N1-acetylpolyamine oxidase (APAO). This technical guide provides a comprehensive overview of N1-acetylspermidine metabolism and degradation, with a focus on the core enzymatic players, their regulation, and the experimental methodologies used to study these processes.
The Central Pathway of this compound Metabolism
The catabolism of spermidine is initiated by its acetylation at the N1 position by SSAT, utilizing acetyl-CoA as the acetyl group donor. The resulting this compound can then be either transported out of the cell, effectively reducing the intracellular polyamine pool, or it can be oxidized by APAO. This oxidation reaction cleaves this compound into putrescine and 3-acetamidopropanal, with the concomitant production of hydrogen peroxide (H₂O₂).[1][2][3] This pathway represents a critical mechanism for the interconversion of polyamines and the maintenance of their intracellular concentrations.
Key Enzymes and Their Regulation
Spermidine/Spermine N1-Acetyltransferase (SSAT)
SSAT, encoded by the SAT1 gene, is the rate-limiting enzyme in polyamine catabolism.[4] Its activity is tightly regulated at multiple levels, including transcription, mRNA processing, translation, and protein stability.[5]
Transcriptional Regulation: The transcription of the SAT1 gene is induced by a variety of stimuli, including high levels of polyamines, certain polyamine analogs, hormones, cytokines, and cellular stress.[5][6] Transcription factors such as NF-E2-related factor 2 (Nrf-2) and polyamine-modulated factor-1 (PMF-1) have been shown to play a role in regulating SAT1 gene expression.[5] The tumor suppressor protein p53 can also specifically target the SAT1 gene, leading to ferroptotic cell death.
Post-Translational Regulation: The SSAT protein has a very short half-life and is rapidly degraded by the proteasome.[7] This degradation is mediated by ubiquitination.[7] Interestingly, the binding of polyamines or polyamine analogs to the SSAT protein can protect it from degradation, thus providing a mechanism for the rapid increase in SSAT activity in response to elevated polyamine levels.[7] The C-terminal region of the SSAT protein, particularly two glutamic acid residues, is critical for its rapid degradation.[7]
N1-Acetylpolyamine Oxidase (APAO)
APAO is a peroxisomal flavoenzyme that catalyzes the oxidation of N1-acetylated polyamines.[5][8] It exhibits a substrate preference for N1-acetylspermine and this compound over spermine.[8] The products of the APAO-catalyzed reaction are the corresponding polyamine with one less aminopropyl group (spermidine from N1-acetylspermine, and putrescine from this compound), 3-acetamidopropanal, and hydrogen peroxide.[1][8]
Regulation: The regulation of APAO is less well understood compared to SSAT. Its expression levels can influence the overall rate of acetylated polyamine degradation. For instance, in some breast tumors, a decrease in APAO levels alongside an increase in SSAT contributes to the accumulation of acetylated polyamines.[5]
Quantitative Data on this compound Metabolism
The following tables summarize key quantitative data related to the enzymes involved in this compound metabolism.
Table 1: Kinetic Parameters of Human Spermidine/Spermine N1-Acetyltransferase (SSAT)
| Substrate | Km (µM) | kcat (s⁻¹) | V/K (M⁻¹s⁻¹) | Reference |
| Spermidine | 22 | 8.7 | 3.95 x 10⁵ | [9] |
| Spermine | 5.7 | - | - | [9] |
| Acetyl-CoA | 3.8 | - | - | [9] |
| N1-spermine-acetyl-coenzyme A (inhibitor) | Ki = 6 nM | - | - | [6][10][11] |
Table 2: Kinetic Parameters of Human N1-Acetylpolyamine Oxidase (APAO)
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Reference |
| This compound | - | - | Substrate for the enzyme | [8][12][13] |
| N1-Acetylspermine | - | - | Preferred substrate | [3][8] |
Table 3: Cellular Concentrations of this compound
| Cell Line | Condition | Intracellular Concentration | Reference |
| PANC-1 (Pancreatic Cancer) | Acidic pH (6.8) | Increased accumulation | [14][15] |
| HeLa (Cervical Cancer) | Acidic pH (6.8) | Increased accumulation | [14][15] |
| AsPC-1 (Pancreatic Cancer) | Acidic pH (6.8) | Increased accumulation | [14] |
| A431 (Epidermoid Carcinoma) | Acidic pH (6.8) | Increased accumulation | [14] |
| HCT116 (Colorectal Carcinoma) | Acidic pH (6.8) | Increased accumulation | [14] |
| HepG2 (Hepatocellular Carcinoma) | SSAT overexpression | Profoundly increased | [16] |
| SMMC7721 (Hepatocellular Carcinoma) | SSAT overexpression | Profoundly increased | [16] |
| HCT116 (Colorectal Carcinoma) | SSAT overexpression | Profoundly increased | [16] |
| MCF-7 (Breast Cancer) | Doxorubicin-treated | Elevated levels | [5] |
Experimental Protocols
Quantification of this compound by HPLC-MS/MS
This protocol outlines a general procedure for the quantification of this compound in biological samples such as plasma or cell lysates.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or cell lysate, add 400 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., deuterated this compound).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over 10-15 minutes to elute the analyte.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
This compound: The exact m/z transitions will depend on the instrument, but a common transition is based on the fragmentation of the protonated molecule.
-
-
Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.
Spermidine/Spermine N1-Acetyltransferase (SSAT) Enzyme Activity Assay
This protocol describes a common radiometric assay for measuring SSAT activity.
1. Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8.
-
Substrate Mix: 1 mM spermidine and 100 µM [¹⁴C]acetyl-CoA (specific activity ~50-60 mCi/mmol) in assay buffer.
-
Cell Lysate: Prepare cell lysate in a suitable lysis buffer containing protease inhibitors.
-
Stopping Reagent: 1 M hydroxylamine (B1172632) HCl.
2. Procedure:
-
Pre-warm the assay buffer and substrate mix to 37°C.
-
In a microcentrifuge tube, add 50 µL of cell lysate (containing 50-100 µg of protein).
-
Initiate the reaction by adding 50 µL of the pre-warmed substrate mix.
-
Incubate the reaction mixture at 37°C for 10-30 minutes.
-
Stop the reaction by adding 50 µL of the stopping reagent.
-
Centrifuge at 14,000 x g for 5 minutes to pellet precipitated protein.
-
Spot 50 µL of the supernatant onto a P81 phosphocellulose paper disc.
-
Wash the paper discs three times for 5 minutes each with a large volume of water to remove unreacted [¹⁴C]acetyl-CoA.
-
Dry the paper discs and measure the radioactivity using a scintillation counter.
3. Calculation:
-
Calculate the amount of [¹⁴C]acetylspermidine formed based on the specific activity of the [¹⁴C]acetyl-CoA and the measured radioactivity.
-
Express SSAT activity as pmol of acetylspermidine formed per minute per mg of protein.
N1-Acetylpolyamine Oxidase (APAO) Enzyme Activity Assay
This protocol outlines a chemiluminescent assay for APAO activity based on the detection of H₂O₂ production.[17]
1. Reagents:
-
Assay Buffer: 50 mM Glycine-NaOH, pH 9.5.[18]
-
Substrate: 1 mM this compound in water.
-
Detection Reagent: A mix containing luminol (B1675438) and horseradish peroxidase (HRP).
-
Cell Lysate: Prepare cell lysate in a hypotonic buffer.
2. Procedure:
-
In a white-walled 96-well plate, add 50 µL of cell lysate.
-
Add 25 µL of the this compound substrate solution.
-
Immediately add 25 µL of the detection reagent.
-
Measure the chemiluminescence signal at 37°C over time using a plate reader.
3. Calculation:
-
Generate a standard curve using known concentrations of H₂O₂.
-
Determine the rate of H₂O₂ production from the linear phase of the reaction.
-
Express APAO activity as nmol of H₂O₂ produced per minute per mg of protein.
Regulatory Signaling Pathways
The activity of SSAT is intricately linked to various cellular signaling pathways. For instance, in hepatocellular and colorectal carcinoma cells, SSAT has been shown to regulate cell growth and metastasis via the AKT/β-catenin signaling pathway.[16] Upregulation of SSAT can lead to the inhibition of this pathway.
Conclusion
The metabolism and degradation of this compound are central to the regulation of polyamine homeostasis, a process with profound implications for cell biology and human disease. The key enzymes, SSAT and APAO, are tightly controlled, and their dysregulation is a hallmark of various pathologies, particularly cancer. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further investigate this critical metabolic pathway. A deeper understanding of this compound metabolism will undoubtedly pave the way for the development of novel therapeutic strategies targeting polyamine-dependent cellular processes.
References
- 1. Gene - SAT1 [maayanlab.cloud]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic Studies of Human Spermine Oxidase: Kinetic Mechanism and pH Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Elevated this compound Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an this compound Mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spermidine/spermine N1-acetyltransferase 1 is a gene-specific transcriptional regulator that drives brain tumor aggressiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Mechanistic and structural analysis of human spermidine/spermine N1-acetyltransferase. | Semantic Scholar [semanticscholar.org]
- 8. Mechanistic Studies of Mouse Polyamine Oxidase with N1,N12-Bisethylspermine as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. SAT1 (gene) - Wikipedia [en.wikipedia.org]
- 11. Mechanistic And Structural Analysis of Human Spermidine/spermine N1-Acetyltransferase [hSSAT] - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N1-acetylpolyamine oxidase - Wikipedia [en.wikipedia.org]
- 13. The Structure of Murine N1-Acetylspermine Oxidase Reveals Molecular Details of Vertebrate Polyamine Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Polyamine Catabolism Revisited: Acetylpolyamine Oxidase Plays a Minor Role Due to Low Expression - PMC [pmc.ncbi.nlm.nih.gov]
N1-Acetylspermidine: A Technical Guide to its Physiological Concentrations, Analysis, and Cellular Roles
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-acetylspermidine is a key metabolite in the polyamine catabolic pathway, formed through the acetylation of spermidine (B129725) by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT).[1] Polyamines are crucial for numerous cellular processes, including cell growth, proliferation, and differentiation.[2] The acetylation of polyamines like spermidine into this compound alters their charge and facilitates their export from the cell or their further catabolism, thereby playing a critical role in maintaining polyamine homeostasis.[1][3] Dysregulation of this compound levels has been implicated in various pathological conditions, including cancer, making it a molecule of significant interest in biomedical research and as a potential therapeutic target.[4][5] This technical guide provides an in-depth overview of the physiological concentrations of this compound, detailed experimental protocols for its quantification, and a summary of its known roles in cellular signaling pathways.
Data Presentation: Physiological Concentrations of this compound
The physiological concentrations of this compound vary across different biological matrices and species. The following tables summarize the reported quantitative data for easy comparison.
Table 1: this compound Concentrations in Human Samples
| Biological Matrix | Condition | Concentration Range | Reference |
| Serum | Healthy Adults | 0.008 - 0.5 nmol/mL | [6] |
| Urine | Healthy Adults | Normal cut-off: 4.0 nmol/mg creatinine | [7] |
| Colorectal Mucosa | Healthy (adjacent to adenocarcinoma) | 5.84 ± 1.44 nmol/g (oral side) 7.92 ± 2.89 nmol/g (anal side) | [8][9] |
| Colorectal Adenocarcinoma | Malignant Tissue | 22.86 - 27.30 nmol/g | [8][9] |
| Liver | Liver Cirrhosis & Fulminant Hepatitis | Elevated compared to healthy tissue (qualitative) | [10] |
| Brain Tumor Cyst Fluid | Malignant Tumors | Significantly higher than in benign tumors (qualitative) | [11] |
| Cerebrospinal Fluid (CSF) | HIV-associated CNS disorders | Increased release from astrocytes (qualitative) | [8] |
Table 2: this compound Concentrations in Animal Models
| Animal Model | Tissue/Fluid | Condition | Observation | Reference |
| Rat | Kidney | Aging (24 months) | Accumulation of this compound | [12] |
| Rat | Liver | Partial Hepatectomy | High levels, normally undetectable | [13] |
| Rat | Kidney | Chronic Kidney Disease | Increased levels | [7] |
| Mouse | Liver | Pretreated with tetrachloromethane | Detected | [14] |
| Mouse | Kidney | Ischemia-Reperfusion Injury | Increased SSAT expression, implying increased this compound | [15] |
| Mouse | Renal Cell Tumor | Malignant Tissue | 18-25% of the polyamine pool | [16] |
Experimental Protocols
Accurate quantification of this compound is crucial for understanding its physiological and pathological roles. The following sections detail the methodologies for three common analytical techniques.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and specific method for the quantification of this compound in complex biological samples.
1. Sample Preparation:
-
Deproteinization: Precipitate proteins in plasma, serum, or tissue homogenates by adding a threefold volume of ice-cold acetonitrile (B52724).
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
-
Derivatization (Optional but common): While direct analysis is possible, derivatization can improve chromatographic separation and detection sensitivity. A common method involves dansyl chloride derivatization.[17]
2. HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is often employed, starting with a high aqueous component (e.g., water with 0.1% formic acid) and increasing the organic component (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for this compound analysis, which requires derivatization to increase the volatility of the analyte.
1. Sample Preparation:
-
Extraction: Perform a liquid-liquid extraction of the deproteinized sample with a solvent like n-butanol.
-
Derivatization: This is a critical step. A common method is N-trifluoroacetylation.[6] Another approach involves a two-step derivatization with methoxyamine hydrochloride followed by silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[18]
-
Reconstitution: After derivatization, the sample is dried down and reconstituted in a suitable solvent for injection (e.g., ethyl acetate).
2. GC Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5) is typically used.
-
Injector Temperature: Set to a high temperature (e.g., 250-280°C) to ensure volatilization.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Carrier Gas: Helium is commonly used.
3. Mass Spectrometry Conditions:
-
Ionization: Electron ionization (EI) is typically used.
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound is used for quantification.
Enzyme-Linked Immunosorbent Assay (ELISA)
Commercially available ELISA kits offer a high-throughput and sensitive method for the quantification of this compound. The following is a general protocol for a competitive ELISA.
1. Sample Preparation:
-
Follow the kit manufacturer's instructions for sample collection and preparation. This may involve dilution of plasma, serum, or cell culture supernatants.[19][20]
2. Assay Procedure:
-
Standard and Sample Addition: Add standards and prepared samples to the wells of the microplate, which is pre-coated with an antibody specific to this compound.
-
Incubation: Incubate the plate to allow for the competitive binding of this compound in the sample and a fixed amount of enzyme-labeled this compound to the antibody.
-
Washing: Wash the plate to remove unbound components.
-
Substrate Addition: Add a substrate solution that reacts with the enzyme to produce a colorimetric signal.
-
Stopping the Reaction: Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[2][21]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Conclusion
This compound is a vital metabolite in polyamine homeostasis, with its physiological concentrations being tightly regulated. Alterations in its levels are associated with various disease states, particularly cancer, highlighting its potential as a biomarker and therapeutic target. The analytical methods detailed in this guide provide robust and sensitive means for its quantification in diverse biological samples. Further research into the intricate signaling pathways modulated by this compound will undoubtedly unveil new avenues for therapeutic intervention in a range of diseases. This technical guide serves as a comprehensive resource for professionals in the field, facilitating further exploration into the multifaceted roles of this important molecule.
References
- 1. This compound is a determinant of hair follicle stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N1-Acetyl-Spermidine ELISA Assay kit | Eagle BioSciences IS-I-2400R product information [labome.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efflux of this compound from hepatoma fosters macrophage-mediated immune suppression to dampen immunotherapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GEO Accession viewer [ncbi.nlm.nih.gov]
- 7. Microbiome–metabolomics reveals gut microbiota associated with glycine-conjugated metabolites and polyamine metabolism in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Elevation of this compound and putrescine in hepatic tissues of patients with fulminant hepatitis and liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elevated levels of free putrescine and this compound in cyst fluids of malignant brain tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aging and polyamine acetylation in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Persistent decrease in spermidine/spermine N1-acetyltransferase activity in 'post-regeneration' rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The determination of N1-acetylspermine in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spermidine is protective against kidney ischemia and reperfusion injury through inhibiting DNA nitration and PARP1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Production of N1-acetyl spermidine by renal cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eaglebio.com [eaglebio.com]
- 20. N1-Acetyl-Spermidine ELISA kit - Serum, Plasma, Supernatant [immusmol.com]
- 21. eaglebio.com [eaglebio.com]
The Role of N1-Acetylspermidine in Gene Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-acetylspermidine, a key metabolite in the polyamine catabolic pathway, is emerging as a critical regulator of gene expression. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in modulating transcription and epigenetic landscapes. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its mechanisms of action, its role in significant signaling pathways, and its implications in both physiological and pathological states, including cancer. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular processes to facilitate further research and therapeutic development.
Introduction
Polyamines, including spermidine (B129725) and spermine (B22157), are ubiquitous polycations essential for a myriad of cellular processes, from cell growth and proliferation to the maintenance of chromatin structure. The intracellular concentrations of these molecules are tightly controlled through a balance of biosynthesis, catabolism, and transport. A pivotal enzyme in polyamine catabolism is spermidine/spermine N1-acetyltransferase (SSAT), which catalyzes the acetylation of spermidine and spermine to form this compound and N1-acetylspermine, respectively.[1] For a long time, this compound was primarily considered an intermediate for polyamine excretion or conversion to lower-order polyamines.[2] However, recent evidence has illuminated its active and complex role in gene regulation.
This guide will delve into the direct and indirect mechanisms by which this compound influences gene expression, its interplay with histone modifications, and its function within critical signaling cascades.
Biosynthesis and Metabolism of this compound
The primary route for this compound production is the acetylation of spermidine by spermidine/spermine N1-acetyltransferase (SSAT), also known as SAT1. This enzyme transfers an acetyl group from acetyl-CoA to the N1 position of spermidine.[1] The expression of the SAT1 gene is itself a point of regulation, being transcriptionally activated by the interaction of transcription factors NF-E2-related factor 2 (Nrf-2) and polyamine modulated factor-1 (PMF-1).[3]
Once formed, this compound can follow two main metabolic fates:
-
Oxidation: It can be oxidized by polyamine oxidase (PAOX), converting it back to putrescine.
-
Excretion: It can be transported out of the cell, contributing to the regulation of intracellular polyamine pools.[2]
The balance between SSAT and PAOX activities is therefore crucial in determining the intracellular concentration of this compound.
Mechanisms of Gene Regulation by this compound
This compound exerts its influence on gene expression through several interconnected mechanisms, ranging from indirect signaling to potential direct interactions with the epigenetic machinery.
Indirect Regulation via Signaling Pathways
AKT/β-catenin Signaling: A significant body of evidence points to the role of the polyamine catabolic pathway in modulating the AKT/β-catenin signaling cascade, which is fundamental for cell proliferation, migration, and invasion. Overexpression of SSAT, leading to increased this compound and depletion of higher-order polyamines, has been shown to suppress the phosphorylation of AKT and GSK3β. This, in turn, inhibits the nuclear translocation of β-catenin, a key transcriptional co-activator.[1][3] Conversely, knockdown of SSAT promotes the activation of this pathway.[1] This positions this compound as a key metabolic effector in an oncogenic signaling network.
Direct and Indirect Effects on the Epigenetic Landscape
The interplay between polyamines and histone modifications is an area of active investigation. While direct acetylation of histones by this compound has not been demonstrated, it is clear that fluctuations in polyamine pools, including this compound, can impact the activity of histone-modifying enzymes.
Histone Deacetylases (HDACs): this compound is a known substrate for HDAC10, a class IIb histone deacetylase.[4] However, HDAC10 shows a much higher affinity for N8-acetylspermidine.[4] The potential for this compound to act as a competitive inhibitor of HDAC10 for other substrates warrants further investigation. A mimetic of this compound has been predicted to be an inhibitor of HDAC10, suggesting a potential therapeutic avenue.
Histone Acetyltransferases (HATs): Polyamines can influence the activity of HATs. For instance, spermidine has a bimodal effect on the HAT activity of P/CAF, with low concentrations being activating and higher concentrations inhibitory.[5][6] The activation is linked to the production of N8-acetylspermidine by P/CAF itself, which in turn stimulates the enzyme's activity.[5][6] While the direct effect of this compound on HAT activity is less clear, its role in the broader polyamine pool suggests an indirect influence. Depletion of polyamines has been shown to decrease the activity of HATs like GCN5 and HAT1 at the translational level, leading to reduced histone H3 and H4 acetylation.[7]
Role in Cellular Processes and Disease
Stem Cell Fate and Proliferation
Recent studies have highlighted a surprising role for this compound in determining the fate of hair follicle stem cells (HFSCs). In HFSC organoid cultures, the accumulation of acetylated polyamines, particularly this compound, promoted the stem cell state and increased self-renewal.[8] This effect was linked to an increase in cell cycle progression, as evidenced by RNA-seq analysis showing the upregulation of cell division-associated genes.[8]
Cancer
The role of this compound in cancer is complex and appears to be context-dependent. As discussed, by modulating the AKT/β-catenin pathway, increased SSAT activity and consequently elevated this compound can inhibit cancer cell proliferation and metastasis in hepatocellular and colorectal carcinoma.[1][3]
However, in other contexts, such as aggressive brain tumors, elevated expression of SAT1 and its product, this compound, are associated with therapeutic resistance.[9] In breast cancer cells, treatment with doxorubicin (B1662922) leads to elevated intracellular levels of this compound, suggesting a role in the response to chemotherapy. Furthermore, an acidic tumor microenvironment can drive the accumulation of this compound through the upregulation of SAT1, which in turn promotes the recruitment of protumor neutrophils.
Quantitative Data
The following tables summarize key quantitative findings from the literature regarding the effects of this compound and its producing enzyme, SSAT.
Table 1: Effect of this compound on Hair Follicle Stem Cell (HFSC) Fate
| Parameter | Condition | Result | Reference |
| Proportion of α6+/CD34+ HFSCs | Putrescine treatment (increases N1-AcSpd) | Increased | [8] |
| EdU+ (proliferating) cells | N1-AcSpd treatment (72h) | Increased | [8] |
| Differentially expressed genes (HFSCs vs. progenitors) | N1-AcSpd treatment | 851 genes | [8] |
| Upregulated cell division genes | N1-AcSpd treatment | 45 out of 54 | [8] |
Table 2: Intracellular Polyamine Levels and SSAT Expression in Cancer Cells
| Cell Line | Condition | Spermidine Level | Spermine Level | This compound Level | Reference |
| HepG2, SMMC7721, HCT116 | SSAT transfection | Decreased | Decreased | Increased | [1] |
| PANC-1 | Acidic pH (6.8) | Decreased | - | Increased | |
| MCF-7 | Doxorubicin treatment | - | - | Elevated |
Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This protocol is designed to identify the genomic binding sites of transcription factors that may be influenced by this compound levels.
References
- 1. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of N8-Acetylspermidine Analogues to Histone Deacetylase 10 Reveals Molecular Strategies for Blocking Polyamine Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. P/CAF-mediated spermidine acetylation regulates histone acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyamines regulate gene expression by stimulating translation of histone acetyltransferase mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a determinant of hair follicle stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
N1-Acetylspermidine: A Pivotal Nexus in the Orchestration of Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intricate regulation of cellular life and death is paramount to organismal health, with apoptosis, or programmed cell death, playing a critical role in tissue homeostasis and the elimination of damaged or cancerous cells. Polyamines, including spermidine (B129725) and spermine (B22157), are essential polycationic molecules intimately involved in cell growth and proliferation. The acetylation of these molecules, particularly the formation of N1-acetylspermidine, has emerged as a significant event in the induction of apoptosis. This technical guide provides a comprehensive overview of the role of this compound in apoptosis, with a focus on the underlying molecular mechanisms, key signaling pathways, and detailed experimental methodologies for its investigation. Quantitative data from seminal studies are summarized to provide a comparative analysis of the apoptotic effects mediated by the polyamine catabolic pathway.
The Central Role of Spermidine/Spermine N1-Acetyltransferase (SSAT)
This compound is not a primary initiator of apoptosis but rather a key product of the rate-limiting enzyme in polyamine catabolism, spermidine/spermine N1-acetyltransferase (SSAT, also known as SAT1). The induction or overexpression of SSAT is a critical event that triggers a cascade of events leading to apoptosis.[1] SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine and spermine, yielding this compound and N1-acetylspermine, respectively.
This enzymatic activity instigates apoptosis through two primary mechanisms:
-
Depletion of Intracellular Polyamines: The acetylation of spermidine and spermine marks them for either export from the cell or degradation by acetylpolyamine oxidase (APAO).[2] This leads to a significant reduction in the intracellular concentrations of these essential polyamines. Depletion of spermidine and spermine disrupts normal cellular functions and is a potent trigger for the intrinsic pathway of apoptosis.[3]
-
Induction of Oxidative Stress: The oxidation of acetylated polyamines by APAO generates potentially toxic byproducts, including hydrogen peroxide (H₂O₂) and 3-acetamidopropanal. The accumulation of these reactive oxygen species (ROS) can induce oxidative stress, further contributing to cellular damage and the initiation of apoptosis.[2]
Signaling Pathways: The Intrinsic Mitochondrial Route to Apoptosis
The apoptotic cascade initiated by SSAT activation and subsequent polyamine depletion predominantly proceeds through the intrinsic, or mitochondrial, pathway. This pathway is characterized by a series of orchestrated molecular events centered on the mitochondria.
Key events in this signaling cascade include:
-
Alterations in Bcl-2 Family Proteins: A critical step in the intrinsic pathway is the shift in the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family. SSAT-induced polyamine depletion leads to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][4] This altered Bax/Bcl-2 ratio is a key determinant of cell fate.[5][6][7]
-
Loss of Mitochondrial Membrane Potential (ΔΨm): The increased Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane. This leads to the dissipation of the mitochondrial membrane potential, an early and critical event in apoptosis.[3]
-
Cytochrome c Release: The compromised integrity of the mitochondrial outer membrane results in the release of cytochrome c from the intermembrane space into the cytosol.[8][9][10]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, most notably caspase-3.[11][12]
-
Execution of Apoptosis: Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[13][14]
Figure 1. Signaling pathway of SSAT-mediated apoptosis.
Quantitative Analysis of Apoptotic Events
The following tables summarize quantitative data from various studies investigating the effects of SSAT activation and polyamine depletion on key apoptotic markers.
Table 1: Changes in Polyamine and this compound Levels
| Cell Line | Treatment | Putrescine (nmol/mg protein) | Spermidine (nmol/mg protein) | Spermine (nmol/mg protein) | This compound (nmol/mg protein) | Reference |
| HEK293T | Control | 1.2 ± 0.2 | 6.5 ± 0.5 | 8.2 ± 0.6 | Not Detected | [2] |
| HEK293T | AdSAT1 (48h) | 15.8 ± 1.5 | 0.3 ± 0.1 | 0.1 ± 0.05 | 25.4 ± 2.1 | [2] |
| LNCaP | Control (Tet on) | ~0.5 | ~4.0 | ~6.0 | Not Detected | [15] |
| LNCaP | SSAT OE (48h) | ~3.0 | <0.5 | <0.5 | >5.0 | [15] |
Table 2: Effects on Apoptotic Markers
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Caspase-3 Activity (Fold Change) | Bax/Bcl-2 Ratio (Fold Change) | Mitochondrial Membrane Potential (ΔΨm) | Reference |
| IEC-6 | Camptothecin | Not Specified | ~2.0 (vs. control) | Not Specified | Not Disrupted | [9][11] |
| IEC-6 | DFMO + Camptothecin | ~50% decrease vs. Camptothecin alone | ~0.5 (vs. Camptothecin alone) | Increased Bcl-2 & Bcl-xL | Not Disrupted | [9][11] |
| BMSCs | TNFα/MG 132 | Not Specified | ~3.5 (vs. control) | Not Specified | Not Specified | [13] |
| BMSCs | DFMO + TNFα/MG 132 | Not Specified | ~1.5 (vs. control) | Not Specified | Not Specified | [13] |
| U87MG | 50 µM CCM | Not Specified | Not Specified | ~3.5 (vs. control) | Not Specified | [5] |
| SK-N-BE2 | 10 µM HA + 250 µM GST | Not Specified | Not Specified | ~2.75 (vs. control) | Not Specified | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Analysis of Polyamine Levels by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the intracellular concentrations of polyamines (putrescine, spermidine, spermine) and this compound.
Procedure:
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., 0.2 M perchloric acid).
-
Derivatization: Neutralize the cell lysates and derivatize the polyamines with a fluorescent tag (e.g., dansyl chloride or o-phthalaldehyde).
-
HPLC Separation: Separate the derivatized polyamines on a reverse-phase C18 column using a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water).
-
Detection: Detect the separated polyamines using a fluorescence detector.
-
Quantification: Calculate the concentration of each polyamine by comparing the peak areas to those of known standards.
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Objective: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[16][17]
Procedure:
-
Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[16][18]
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Objective: To assess changes in the mitochondrial membrane potential.[19][20][21]
Procedure:
-
Cell Culture: Culture cells in a suitable plate format.
-
JC-1 Staining: Incubate the cells with JC-1 dye in cell culture medium.
-
Washing: Wash the cells to remove excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope, plate reader, or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.[19][22][23]
Western Blot Analysis of Bcl-2 Family Proteins
Objective: To determine the relative expression levels of pro- and anti-apoptotic Bcl-2 family proteins.
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and quantify the protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, Bcl-xL, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Densitometry: Quantify the band intensities and calculate the Bax/Bcl-2 ratio, normalizing to the loading control.
Caspase-3 Activity Assay (Colorimetric)
Objective: To measure the activity of caspase-3, a key executioner caspase.
Procedure:
-
Cell Lysis: Lyse cells to release cytosolic proteins.
-
Reaction Setup: In a 96-well plate, add cell lysate to a reaction buffer containing the caspase-3 substrate, DEVD-pNA (p-nitroaniline).
-
Incubation: Incubate the plate at 37°C to allow for the cleavage of the substrate by active caspase-3.
-
Measurement: Measure the absorbance of the released pNA at 405 nm using a microplate reader.
-
Quantification: The increase in absorbance is proportional to the caspase-3 activity in the sample.[24]
Figure 2. General experimental workflow.
Conclusion and Future Directions
The formation of this compound via the enzymatic activity of SSAT is a critical event that can commit a cell to apoptosis, primarily through the depletion of essential polyamines and the induction of the intrinsic mitochondrial pathway. Understanding this process has significant implications for the development of novel cancer therapies. Targeting the polyamine catabolic pathway, for instance by developing agents that selectively induce SSAT in cancer cells, represents a promising strategy for inducing apoptosis in malignant tissues. Furthermore, the elevated levels of this compound in dying cells suggest its potential as a biomarker for monitoring therapeutic response to cytotoxic agents.[25]
Future research should focus on further elucidating the intricate regulation of SSAT expression and activity in different cellular contexts. A deeper understanding of the crosstalk between the polyamine catabolic pathway and other signaling networks will be crucial for the development of effective and targeted therapeutic interventions that exploit the pro-apoptotic role of this compound formation.
References
- 1. Depletion of the Polyamines Spermidine and Spermine by Overexpression of Spermidine/spermine N1-Acetyltransferase1 (SAT1) Leads to Mitochondria-Mediated Apoptosis in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Polyamine depletion induces apoptosis through mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Polyamine depletion prevents camptothecin-induced apoptosis by inhibiting the release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polyamines directly induce release of cytochrome c from heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Effect of polyamine depletion on caspase activation: a study with spermine synthase-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.physiology.org [journals.physiology.org]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. cosmobio.co.jp [cosmobio.co.jp]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. researchgate.net [researchgate.net]
- 25. Elevated this compound Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an this compound Mimetic - PMC [pmc.ncbi.nlm.nih.gov]
N1-Acetylspermidine and its Putative Role in Autophagy: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Autophagy, a fundamental cellular process for degrading and recycling cellular components, is intricately linked to cellular health and disease. Polyamines, particularly spermidine (B129725), have emerged as potent inducers of autophagy. This technical guide delves into the current understanding of the involvement of N1-acetylspermidine, a primary metabolite of spermidine, in the regulation of autophagy. While the role of spermidine in promoting autophagy is well-documented, the direct influence of this compound remains an area of active investigation. This document summarizes the established mechanisms of spermidine-induced autophagy, explores the enzymatic conversion of spermidine to this compound, and discusses the potential indirect pathways through which this compound might impact autophagic processes. We also present key experimental protocols and quantitative data from related studies to provide a comprehensive resource for researchers in the field.
The Established Role of Spermidine in Autophagy Induction
Spermidine is a natural polyamine that has been consistently shown to induce autophagy across various model organisms.[1] Its primary mechanism of action involves the inhibition of the acetyltransferase EP300.[2][3] This inhibition leads to the deacetylation of several core autophagy-related (Atg) proteins, including ATG5, ATG7, ATG12, and LC3, which is a critical step for the initiation and progression of autophagy.[4]
Furthermore, spermidine has been shown to modulate key signaling pathways that regulate autophagy. It can activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR), two central regulators of cellular energy status and growth that have opposing effects on autophagy.[4][5] Activation of AMPK and inhibition of mTOR signaling by spermidine converge to promote the formation of autophagosomes and enhance autophagic flux.[4]
Signaling Pathway of Spermidine-Induced Autophagy
The signaling cascade initiated by spermidine leading to autophagy is multifaceted. The diagram below illustrates the key molecular players and their interactions.
Caption: Spermidine-induced autophagy signaling pathway.
The Metabolism of Spermidine to this compound
The intracellular levels of polyamines are tightly regulated through a balance of biosynthesis, catabolism, and transport. A key enzyme in the catabolic pathway is spermidine/spermine N1-acetyltransferase (SAT1).[6] SAT1 catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine, forming this compound.[6][7] This acetylation is a critical regulatory step, as it neutralizes the positive charge of spermidine and marks it for either export from the cell or further degradation.[6]
Enzymatic Conversion of Spermidine
The conversion of spermidine to this compound is a pivotal step in polyamine homeostasis. The workflow below outlines this metabolic process.
Caption: Metabolic conversion of spermidine to this compound.
Potential Indirect Involvement of this compound in Autophagy
While direct evidence for this compound as an autophagy modulator is currently scarce, its metabolic fate suggests potential indirect mechanisms of action. This compound can be oxidized by polyamine oxidase (PAO), a reaction that produces putrescine, 3-acetamidopropanal, and hydrogen peroxide (H₂O₂). The generation of H₂O₂ can induce oxidative stress, which is a well-established trigger for autophagy. This suggests a plausible, albeit indirect, role for this compound in modulating autophagy.
Proposed Indirect Signaling Pathway
The following diagram illustrates the hypothetical pathway by which this compound catabolism could lead to autophagy induction.
Caption: Proposed indirect pathway of this compound-mediated autophagy.
Quantitative Data on Autophagy Modulation
Currently, there is a lack of direct quantitative data on the effects of this compound on autophagy markers. The available data primarily focuses on the effects of its precursor, spermidine.
Table 1: Effect of Spermidine on Autophagy Markers
| Cell Line | Treatment | LC3-II/LC3-I Ratio (Fold Change) | p62/SQSTM1 Level (Fold Change) | Reference |
| Human U2OS | 100 µM Spermidine (4h) | Increased | Decreased | [2] |
| Human HCT116 | 100 µM Spermidine (4h) | Increased | Decreased | [4] |
| Neonatal Rat Cardiomyocytes | 10 µM Spermidine (24h) | Increased | Decreased | [4] |
Experimental Protocols
Western Blot Analysis of Autophagy Markers (LC3 and p62)
This protocol is adapted from studies investigating spermidine-induced autophagy and can be applied to study the effects of this compound.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or a vehicle control for the specified duration. To assess autophagic flux, a parallel set of cells can be co-treated with an autophagy inhibitor like Bafilomycin A1 (100 nM) for the last 2-4 hours of the treatment period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 12-15% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I and the levels of p62 are used as indicators of autophagic activity.
SAT1 Activity Assay
This assay measures the enzymatic activity of SAT1, which converts spermidine to this compound.[8]
-
Tissue/Cell Homogenization: Homogenize snap-frozen tissues or cell pellets in a suitable buffer (e.g., Tris/EDTA, pH 7.0).
-
Centrifugation: Centrifuge the homogenate to obtain a soluble supernatant containing the enzyme.
-
Radiochemical Assay: The assay is performed by incubating the supernatant with [14C]-acetyl-CoA and spermidine.
-
Separation and Quantification: The product, N1-[14C]-acetylspermidine, is separated from the unreacted [14C]-acetyl-CoA using methods like ion-exchange chromatography.
-
Activity Calculation: The radioactivity of the N1-[14C]-acetylspermidine is measured using a scintillation counter, and the enzyme activity is expressed as pmol of product formed per unit of time per mg of protein.[8]
Future Research Directions
The direct role of this compound in autophagy remains an important unanswered question. Future research should focus on:
-
Direct Treatment Studies: Investigating the effects of exogenous this compound on autophagy markers (LC3-II, p62) and autophagic flux in various cell lines.
-
Signaling Pathway Analysis: Determining whether this compound can directly modulate key autophagy-regulating pathways, such as the AMPK and mTOR pathways.
-
In Vivo Studies: Utilizing animal models to explore the physiological relevance of this compound in regulating autophagy in different tissues and disease contexts.
-
Metabolic Flux Analysis: Tracing the metabolic fate of this compound and its contribution to cellular redox status and subsequent autophagy induction.
Conclusion
References
- 1. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spermidine-enhanced autophagic flux improves cardiac dysfunction following myocardial infarction by targeting the AMPK/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spermidine/spermine N1-acetyltransferase-mediated polyamine catabolism regulates beige adipocyte biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
N1-Acetylspermidine: A Key Signaling Molecule in Cellular Homeostasis and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N1-acetylspermidine, a key metabolite in the polyamine catabolic pathway, is emerging as a critical signaling molecule with diverse roles in cellular regulation. Traditionally viewed as an intermediate destined for degradation or excretion, recent evidence highlights its active participation in fundamental cellular processes, including cell proliferation, differentiation, and immune modulation. This technical guide provides a comprehensive overview of this compound's function, metabolism, and downstream signaling pathways. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of its metabolic and signaling networks to serve as a valuable resource for researchers in academia and the pharmaceutical industry.
Introduction
Polyamines, including spermidine (B129725), spermine (B22157), and their precursor putrescine, are ubiquitous polycationic molecules essential for normal cell growth and function. Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. The acetylation of spermidine and spermine by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT) is a critical control point in polyamine homeostasis.[1] This reaction generates this compound and N1-acetylspermine, which were initially thought to be mere byproducts targeted for export or degradation by acetylpolyamine oxidase (APAO).[1] However, a growing body of research has unveiled that this compound itself is a bioactive molecule with distinct signaling properties.
This whitepaper will delve into the multifaceted role of this compound, exploring its synthesis and degradation, its impact on key signaling cascades such as the AKT/β-catenin and mTOR pathways, and its implications in various physiological and pathological contexts, including cancer and stem cell fate determination.
The Metabolism of this compound
The intracellular concentration of this compound is primarily governed by the activities of two key enzymes: spermidine/spermine N1-acetyltransferase (SSAT) and acetylpolyamine oxidase (APAO).
Synthesis via Spermidine/Spermine N1-Acetyltransferase (SSAT)
SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine, yielding this compound.[1] This enzymatic step is highly regulated at the transcriptional, translational, and post-translational levels, and is induced by high levels of polyamines as a feedback mechanism to maintain homeostasis.[1]
Degradation via Acetylpolyamine Oxidase (APAO)
This compound can be oxidized by the peroxisomal enzyme acetylpolyamine oxidase (APAO), which converts it back to putrescine, thereby completing the polyamine interconversion pathway.[1] Alternatively, this compound can be exported from the cell.[1] The balance between APAO-mediated degradation and cellular export is a crucial determinant of the intracellular and extracellular concentrations of this compound.
Figure 1: Core metabolic pathway of this compound.
Quantitative Data on this compound and its Metabolism
The following tables summarize key quantitative data related to this compound and the enzymes involved in its metabolism.
| Parameter | Value | Organism/System | Reference |
| SSAT Kinetic Parameters | |||
| Km for Spermidine | 130 µM | Rat Liver | [2] |
| Vmax for Spermidine | 1.3 µmol/min/mg | Rat Liver | [2] |
| Ki for this compound | 6.6 mM | Rat Liver | [2] |
| Ki for N8-acetylspermidine | 0.4 mM | Rat Liver | [2] |
| HDAC10 Binding Affinity | |||
| This compound (Docking) | -6.5 kcal/mol | Human | [3] |
| This compound Mimetic | -8.2 kcal/mol | Human | [3] |
Table 1: Kinetic and Binding Parameters
| Tissue/Cell Type | Condition | This compound Concentration | Reference |
| Human Colorectal Adenocarcinoma | Well-differentiated | 27.30 ± 3.13 nmol/g wet weight | [4] |
| Moderately differentiated | 22.86 ± 3.60 nmol/g wet weight | [4] | |
| Human Colorectal Adenoma | Benign | 5.38 ± 0.85 nmol/g wet weight | [4] |
| Human Colorectal Mucosa | Control (Oral side) | 5.84 ± 1.44 nmol/g wet weight | [4] |
| Control (Anal side) | 7.92 ± 2.89 nmol/g wet weight | [4] | |
| Human Melanoma Cells (MALME-3) | Treated with BESPM | Accumulation observed | [5] |
| Human Breast Cancer Cells (MCF-7) | Treated with Doxorubicin | Elevated levels observed | [3] |
| Pancreatic Cancer Cells (PANC-1) | Acidic pH (6.8) | Accumulation observed | [6] |
| HeLa Cells | Acidic pH (6.8) | Accumulation observed | [6] |
Table 2: this compound Concentrations in Tissues and Cells
This compound as a Signaling Molecule
Emerging evidence suggests that this compound is not merely a metabolic intermediate but an active signaling molecule that influences key cellular pathways.
Regulation of Cell Proliferation and Fate
This compound has been identified as a determinant of hair follicle stem cell fate, where it promotes self-renewal.[7] This effect is linked to its ability to influence the expression of cell cycle-associated genes.[7] In cancer cells, the accumulation of this compound is often observed and can be indicative of drug-induced stress and cell death.[3]
Modulation of the AKT/β-Catenin Signaling Pathway
Studies in hepatocellular and colorectal carcinoma cells have shown that the depletion of polyamines, which leads to an increase in this compound, can suppress the phosphorylation of AKT and GSK3β, and inhibit the nuclear translocation of β-catenin.[2] This suggests that the SSAT-N1-acetylspermidine axis plays a crucial role in modulating this key oncogenic pathway.
Figure 2: this compound's influence on the AKT/β-catenin pathway.
Interaction with the mTOR Signaling Pathway
The mTOR pathway is a central regulator of cell growth and metabolism. Polyamines are known to interact with this pathway, and modulation of polyamine levels can affect the phosphorylation of mTORC1 downstream targets like 4EBP1 and p70S6K.[8] While the direct effect of this compound on mTOR signaling is still under investigation, its role in the broader context of polyamine metabolism suggests a potential regulatory function.
Immune Modulation
Extracellular this compound has been shown to play a role in the tumor microenvironment by promoting the recruitment of protumor neutrophils.[6] This effect is linked to the upregulation of SSAT in cancer cells under acidic conditions. Furthermore, SSAT has been identified as a driver of regulatory T cell (Treg) dysfunction in chronic inflammation, suggesting a role for this compound in modulating immune cell function.[9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Quantification of this compound by HPLC
Objective: To quantify the intracellular and extracellular levels of this compound.
Protocol:
-
Sample Preparation (Cells):
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., perchloric acid) to precipitate proteins.
-
Centrifuge to pellet the protein and collect the supernatant containing polyamines.
-
-
Sample Preparation (Media):
-
Collect cell culture media.
-
Deproteinize the media using a suitable method (e.g., acid precipitation or ultrafiltration).
-
-
Derivatization:
-
The supernatant containing polyamines is derivatized with a fluorescent agent, such as dansyl chloride, to enable detection.[2]
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reverse-phase C18 column.[2]
-
Use a methanol-water gradient for elution.[2]
-
Detect the derivatized polyamines using a fluorescence detector with excitation at 340 nm and emission at 515 nm.[2]
-
Quantify this compound by comparing its peak area to a standard curve generated with known concentrations of this compound.
-
Figure 3: Workflow for HPLC quantification of this compound.
Measurement of SSAT Activity
Objective: To determine the enzymatic activity of SSAT in cell or tissue lysates.
Protocol:
-
Lysate Preparation:
-
Homogenize cells or tissues in a suitable lysis buffer.
-
Centrifuge to obtain a clear supernatant containing the enzyme.
-
-
Enzyme Reaction:
-
Incubate the lysate with spermidine and [14C]-acetyl-CoA in a reaction buffer.
-
The reaction is stopped after a defined time.
-
-
Separation and Detection:
-
The product, [14C]-N1-acetylspermidine, is separated from the unreacted [14C]-acetyl-CoA using a method like ion-exchange chromatography or electrophoresis.
-
The radioactivity of the product is measured using a scintillation counter.
-
-
Calculation:
-
The SSAT activity is calculated based on the amount of radioactive product formed per unit of time and protein concentration.
-
Cell Proliferation Assay (MTT)
Objective: To assess the effect of this compound on cell proliferation.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density.[2]
-
-
Treatment:
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[2]
-
-
Solubilization:
-
Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
The absorbance is proportional to the number of viable cells.
-
Western Blot Analysis of AKT and mTOR Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of AKT (e.g., p-AKT Ser473) and mTOR (e.g., p-mTOR Ser2448), as well as antibodies for the total proteins as loading controls.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
Conclusion and Future Directions
This compound has transitioned from being considered a simple metabolic intermediate to a recognized signaling molecule with significant implications for cell biology and disease. Its role in regulating cell proliferation, stem cell fate, and immune responses, particularly through its influence on the AKT/β-catenin and mTOR pathways, positions it as a molecule of interest for further investigation. The development of specific inhibitors or mimetics of this compound and its metabolic enzymes could offer novel therapeutic strategies for a range of diseases, including cancer and chronic inflammatory conditions.
Future research should focus on elucidating the direct molecular targets of this compound to better understand its mechanism of action. Investigating the specific transporters responsible for its cellular efflux will also be crucial for understanding its role in intercellular communication, particularly within the tumor microenvironment. A more comprehensive quantitative analysis of this compound levels across a wider array of biological systems will further refine our understanding of its physiological and pathological significance. This in-depth technical guide provides a solid foundation for researchers to explore the expanding world of this compound signaling.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated this compound Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an this compound Mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eaglebio.com [eaglebio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound is a determinant of hair follicle stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spermidine/spermine N1-acetyltransferase controls tissue-specific regulatory T cell function in chronic inflammation [ouci.dntb.gov.ua]
- 10. biorxiv.org [biorxiv.org]
The Endogenous Functions of N1-Acetylated Polyamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-acetylated polyamines, including N1-acetylspermidine and N1-acetylspermine, are critical metabolites in the tightly regulated pathway of polyamine homeostasis. Traditionally viewed as intermediates for polyamine catabolism and excretion, emerging evidence has illuminated their diverse and significant endogenous functions. These acetylated derivatives are no longer considered mere byproducts but as active signaling molecules and regulators of key cellular processes. This technical guide provides an in-depth exploration of the core endogenous functions of N1-acetylated polyamines, presenting quantitative data, detailed experimental protocols for their study, and visualizations of the signaling pathways they influence. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating polyamine metabolism and its implications in health and disease.
Introduction to N1-Acetylated Polyamines
Polyamines, such as spermidine (B129725) and spermine (B22157), are ubiquitous polycations essential for a myriad of cellular functions, including cell growth, proliferation, and differentiation.[1] The intracellular concentrations of these molecules are meticulously controlled through a balance of biosynthesis, catabolism, and transport. A key regulatory node in this network is the N1-acetylation of spermidine and spermine, a reaction catalyzed by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT).[2]
This acetylation neutralizes the positive charge on the polyamine, which has two primary consequences: it facilitates their export from the cell and marks them for degradation by N1-acetylpolyamine oxidase (APAO).[3] The products of APAO action are the corresponding lower polyamines (putrescine from this compound, and spermidine from N1-acetylspermine), hydrogen peroxide (H₂O₂), and 3-acetamidopropanal. While this catabolic role is crucial for preventing polyamine toxicity, N1-acetylated polyamines themselves have been shown to possess intrinsic biological activities and play significant roles in various physiological and pathological processes.
Core Endogenous Functions
Regulation of Polyamine Homeostasis
The primary and most well-established function of N1-acetylation is the regulation of intracellular polyamine pools. By converting spermidine and spermine to their acetylated forms, SSAT effectively reduces the concentration of these highly charged molecules, preventing their accumulation to toxic levels.[2] The acetylated forms are then readily exported from the cell or catabolized by APAO, completing the homeostatic loop.[3] The induction of SSAT expression is a key cellular response to high polyamine levels.[4]
Role in Cancer and Cell Proliferation
Dysregulation of polyamine metabolism is a hallmark of cancer.[5] Elevated polyamine levels are associated with increased cell proliferation. Overexpression of SSAT, leading to polyamine depletion and accumulation of N1-acetylated polyamines, has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines.[6][7] Conversely, knockdown of SSAT can promote cancer cell proliferation and migration.[6] N1-acetylated polyamines themselves have been investigated as potential cancer biomarkers, with elevated levels detected in the urine and tissues of patients with certain cancers.[8]
Involvement in Signaling Pathways
Recent studies have implicated N1-acetylated polyamines and the activity of SSAT in modulating key signaling pathways.
-
AKT/β-catenin Pathway: Overexpression of SSAT, leading to a decrease in spermidine and spermine and an increase in their N1-acetylated counterparts, has been shown to suppress the phosphorylation of AKT and GSK3β. This, in turn, inhibits the nuclear translocation of β-catenin, a key transcriptional co-activator involved in cell proliferation and survival.[6][7]
-
Histone Acetylation and Gene Expression: Polyamines are known to influence epigenetic modifications. While polyamines themselves can modulate the activity of histone acetyltransferases (HATs) and histone deacetylases (HDACs), the depletion of polyamines through SSAT activity can indirectly alter the acetylation status of histones and thereby regulate gene expression.[9][10] Polyamines have been shown to stimulate the translation of HATs, suggesting a complex interplay between polyamine metabolism and chromatin remodeling.[11]
Oxidative Stress
The catabolism of N1-acetylated polyamines by APAO generates hydrogen peroxide (H₂O₂) as a byproduct.[3] Under conditions of high SSAT activity and subsequent flux through this pathway, the increased production of H₂O₂ can contribute to oxidative stress, which can have dual roles in either promoting cell death or contributing to pathological conditions.[12]
Quantitative Data
The following tables summarize key quantitative data related to N1-acetylated polyamines and the enzymes involved in their metabolism.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Organism | Km (µM) | kcat (s⁻¹) | Reference(s) |
| SSAT | Spermidine | Rat | 130 | 1.3 (µmol/min/mg) | [10][13] |
| Spermine | Rat | - | - | [10] | |
| N1-dansylnorspermine | Rat | ~11 | - | [14] | |
| Acetyl-CoA | Rat | ~13 | - | [14] | |
| APAO | This compound | Mouse | 36.8 | - | [15] |
| N1-acetylspermine | Mouse | 1.78 | - | [15] | |
| N1-acetylspermine | Human | 0.85 | 31.7 | [15] | |
| This compound | Human | 2.1 | 15.0 | [15] |
Note: kcat values for rat SSAT were reported in µmol/min/mg, which is not directly comparable to s⁻¹ without the molecular weight and purity of the enzyme preparation.
Table 2: Concentrations of N1-Acetylated Polyamines in Tissues and Cells
| Analyte | Tissue/Cell Line | Condition | Concentration | Reference(s) |
| This compound | Rat Heart | Normal | Not detectable | [9] |
| Rat Heart | Isoprenaline-treated | ~10 nmol/g | [9] | |
| Rat Spleen | Isoprenaline-treated | 3.5-fold increase | [9] | |
| Rat Liver | Partial hepatectomy (early) | High level | [16] | |
| Mouse Liver | CCl₄-treated | Detectable | [6] | |
| HepG2 cells | SSAT overexpression | Profoundly increased | [6] | |
| SMMC7721 cells | SSAT overexpression | Profoundly increased | [6] | |
| HCT116 cells | SSAT overexpression | Profoundly increased | [6] | |
| Bel7402 cells | SSAT siRNA | Profoundly decreased | [6] | |
| HT29 cells | SSAT siRNA | Profoundly decreased | [6] | |
| N1-acetylspermine | Mouse Liver | CCl₄-treated | Detectable | [6] |
| HepG2 cells | SSAT overexpression | Profoundly increased | [6] | |
| SMMC7721 cells | SSAT overexpression | Profoundly increased | [6] | |
| HCT116 cells | SSAT overexpression | Profoundly increased | [6] | |
| Bel7402 cells | SSAT siRNA | Profoundly decreased | [6] | |
| HT29 cells | SSAT siRNA | Profoundly decreased | [6] |
Experimental Protocols
Quantification of N1-Acetylated Polyamines by HPLC
This protocol is a synthesized procedure based on established methods for the analysis of polyamines, including their acetylated derivatives, using pre-column derivatization followed by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[4][17][18]
Materials:
-
Perchloric acid (PCA), 0.2 M
-
Dansyl chloride solution (10 mg/mL in acetone)
-
Saturated sodium carbonate solution
-
Proline (100 mg/mL)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Standards: this compound, N1-acetylspermine, and an internal standard (e.g., 1,7-diaminoheptane)
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 515 nm)
Procedure:
-
Sample Preparation (from cell culture):
-
Harvest cells (e.g., 1-5 x 10⁶) by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 200 µL of ice-cold 0.2 M PCA.
-
Lyse the cells by sonication or three freeze-thaw cycles.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube. This is the acid extract.
-
-
Derivatization:
-
To 100 µL of the acid extract (or standard solution), add 200 µL of saturated sodium carbonate solution.
-
Add 400 µL of dansyl chloride solution.
-
Vortex vigorously for 30 seconds.
-
Incubate in the dark at 60°C for 1 hour.
-
Add 100 µL of proline solution to react with excess dansyl chloride.
-
Vortex and incubate for 30 minutes at room temperature.
-
Add 500 µL of toluene and vortex for 30 seconds to extract the dansylated polyamines.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper toluene layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of acetonitrile.
-
-
HPLC Analysis:
-
Inject 20 µL of the reconstituted sample onto the C18 column.
-
Perform a gradient elution. An example gradient is:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 100% B over 30 minutes.
-
-
Monitor the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 515 nm.
-
Identify and quantify the peaks corresponding to this compound and N1-acetylspermine by comparing their retention times and peak areas to those of the standards. Normalize to the internal standard.
-
Spermidine/Spermine N1-Acetyltransferase (SSAT) Activity Assay
This is a radiometric assay adapted from described procedures that measures the transfer of a radiolabeled acetyl group from acetyl-CoA to a polyamine substrate.[1][19]
Materials:
-
Cell or tissue lysate
-
[¹⁴C]-Acetyl-CoA (specific activity ~50-60 mCi/mmol)
-
Spermidine
-
Tris-HCl buffer (0.1 M, pH 7.8)
-
Dithiothreitol (DTT)
-
Phosphocellulose paper discs (e.g., Whatman P81)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Lysate Preparation:
-
Homogenize cells or tissues in an appropriate lysis buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge to clarify the lysate.
-
Determine the protein concentration of the supernatant.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
Tris-HCl buffer (to a final concentration of 50 mM)
-
DTT (to a final concentration of 1 mM)
-
Spermidine (to a final concentration of 1.5 mM)
-
[¹⁴C]-Acetyl-CoA (to a final concentration of 0.1 mM, ~0.1 µCi)
-
Cell/tissue lysate (e.g., 50-100 µg of protein)
-
-
Bring the final reaction volume to 100 µL with water.
-
Incubate at 37°C for 10-30 minutes.
-
Stop the reaction by placing the tubes on ice.
-
-
Separation and Quantification:
-
Spot 75 µL of the reaction mixture onto a phosphocellulose paper disc.
-
Allow the liquid to absorb completely.
-
Wash the discs three times for 5 minutes each in a large volume of water to remove unreacted [¹⁴C]-Acetyl-CoA.
-
Perform a final wash in ethanol (B145695) and allow the discs to air dry.
-
Place each disc in a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the enzyme activity as pmol of acetyl group transferred per minute per mg of protein.
-
N1-Acetylpolyamine Oxidase (APAO) Activity Assay
This protocol is based on a chemiluminescent assay that detects the H₂O₂ produced during the oxidation of N1-acetylated polyamines.[16]
Materials:
-
Cell or tissue lysate
-
N1-acetylspermine or this compound (substrate)
-
Luminol
-
Horseradish peroxidase (HRP)
-
Glycine-NaOH buffer (50 mM, pH 8.5)
-
Hydrogen peroxide (H₂O₂) for standard curve
-
Luminometer
Procedure:
-
Lysate Preparation:
-
Prepare cell or tissue lysates as described for the SSAT assay.
-
-
Enzyme Reaction and Detection:
-
Prepare a reaction cocktail containing:
-
Glycine-NaOH buffer
-
Luminol (e.g., 100 µM)
-
HRP (e.g., 1 U/mL)
-
-
In a luminometer tube or a well of a white microplate, add:
-
Lysate (e.g., 20-50 µg protein)
-
Reaction cocktail
-
-
Equilibrate to 37°C.
-
Initiate the reaction by adding the substrate (e.g., N1-acetylspermine to a final concentration of 100 µM).
-
Immediately measure the chemiluminescence in a luminometer over time.
-
Generate a standard curve using known concentrations of H₂O₂ to convert the relative light units (RLU) to the amount of H₂O₂ produced.
-
Calculate the APAO activity as nmol of H₂O₂ produced per minute per mg of protein.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by N1-acetylated polyamines and their metabolism.
Polyamine Metabolism and Catabolism
Caption: Overview of polyamine biosynthesis and the central role of SSAT in N1-acetylation.
SSAT-Mediated Regulation of the AKT/β-catenin Pathway
References
- 1. Spermidine/spermine N1‐acetyltransferase — the turning point in polyamine metabolism | Semantic Scholar [semanticscholar.org]
- 2. This compound is a determinant of hair follicle stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of spermidine/spermine N1-acetyltransferase in rat tissues by polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The determination of N1-acetylspermine in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Accumulation of this compound in heart and spleen of isoprenaline-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies of the specificity and kinetics of rat liver spermidine/spermine N1-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyamine acetylation in rat brain during N-ethyl-N-nitrosourea-induced cerebral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Mammalian Polyamine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spermidine/spermine-N1-acetyltransferase-2 (SSAT2) acetylates thialysine and is not involved in polyamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Persistent decrease in spermidine/spermine N1-acetyltransferase activity in 'post-regeneration' rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Polyamines in mammalian pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spermidine/spermine N1-acetyltransferase-mediated polyamine catabolism regulates beige adipocyte biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Molecular and Physiological Effects of Protein-Derived Polyamines in the Intestine [mdpi.com]
- 18. Mice with targeted disruption of spermidine/spermine N1-acetyltransferase gene maintain nearly normal tissue polyamine homeostasis but show signs of insulin resistance upon aging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
The Role of N1-Acetylspermidine in Stem Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate process of stem cell differentiation is governed by a complex interplay of signaling pathways and metabolic cues. Emerging evidence has highlighted the critical role of polyamines, small polycationic molecules, in regulating cell fate decisions. Among these, N1-acetylspermidine (N1-AcSpd), a metabolic intermediate in the polyamine catabolic pathway, has been identified as a key determinant of stem cell fate, particularly in the context of hair follicle stem cells (HFSCs). This technical guide provides an in-depth overview of the current understanding of this compound's role in stem cell differentiation, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Concepts: Polyamine Metabolism and Stem Cell Fate
Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are essential for cell growth and proliferation. Their intracellular concentrations are tightly regulated through a balance of biosynthesis, catabolism, and transport. The enzyme spermidine/spermine N1-acetyltransferase (SSAT) plays a pivotal role in polyamine catabolism by acetylating spermidine and spermine to form this compound and N1-acetylspermine, respectively.
While high rates of protein synthesis are generally associated with stem cell differentiation, recent studies have revealed a more nuanced role for polyamines. In HFSCs, a state of relative quiescence is associated with lower overall translation rates and reduced levels of natural polyamines.[1] Surprisingly, the accumulation of acetylated polyamines, specifically this compound, has been shown to promote stemness by enhancing self-renewal and proliferation in a translation-independent manner.[1][2]
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on hair follicle stem cells.
Table 1: Effect of this compound on Hair Follicle Stem Cell Population
| Treatment Condition | % of α6+/CD34+ HFSCs | Fold Change vs. Control | Reference |
| Control (vehicle) | ~15% | 1.0 | [1] |
| This compound (10 µM) | ~25% | ~1.67 | [1] |
Table 2: Intracellular Polyamine Levels in Hair Follicle Stem Cells and Progenitors
| Polyamine | Relative Level in HFSCs (α6+/CD34+) vs. Progenitors (α6+/CD34−) | Reference |
| Putrescine | Reduced | [1] |
| Spermidine | Reduced | [1] |
| Spermine | Reduced | [1] |
| This compound | Not significantly different | [1] |
Table 3: Effect of this compound Treatment on Intracellular Polyamine Levels in HFSC Organoids
| Polyamine | Fold Change vs. Control | Reference |
| Putrescine | Increased | [1] |
| Spermidine | No significant change | [1] |
| This compound | Increased | [1] |
Table 4: Selected Differentially Upregulated Genes in HFSCs upon this compound Treatment
| Gene | Function | Log2 Fold Change (α6+/CD34+ vs. α6+/CD34−) with N1-AcSpd | Reference |
| Cdk1 | Cyclin-dependent kinase 1, cell cycle progression | 0.73 | [1] |
| Ccnb1 | Cyclin B1, G2/M transition | 0.65 | [1] |
| Aurka | Aurora kinase A, mitosis | 0.66 | [1] |
| Bub1 | Mitotic checkpoint serine/threonine-protein kinase | 0.73 | [1] |
| Aspm | Abnormal spindle-like microcephaly-associated protein | 0.75 | [1] |
Note: The log2 fold change values are indicative of the increased expression in the stem cell population relative to the progenitor population under N1-AcSpd treatment.
Signaling Pathways and Mechanisms of Action
This compound appears to exert its pro-stemness effects primarily through the regulation of the cell cycle, rather than by directly modulating global protein synthesis.
Polyamine Metabolism Pathway
The metabolic pathway leading to the formation and degradation of this compound is central to its function.
This compound and Cell Cycle Progression
RNA-sequencing data from HFSCs treated with this compound reveals a significant upregulation of genes associated with cell cycle progression.[1] This suggests that this compound promotes the self-renewal of HFSCs by driving them to enter and progress through the cell cycle.
Role in Other Stem Cell Types
While the role of this compound is best characterized in HFSCs, research into its function in other stem cell populations is ongoing.
-
Embryonic Stem Cells (ESCs): Studies on ESCs with targeted disruption of the Ssat gene showed normal proliferation but altered polyamine pools, suggesting a role for SSAT in polyamine homeostasis.[3] However, the specific effects of this compound on ESC pluripotency and differentiation require further investigation.
-
Mesenchymal Stem Cells (MSCs): Differentiation of human bone marrow-derived MSCs is associated with decreased overall polyamine levels.[1] The specific role of this compound in regulating MSC lineage commitment is an area for future research.
-
Hematopoietic Stem Cells (HSCs): The polyamine pathway is implicated in regulating HSC quiescence.[4] Attenuation of the polyamine pathway has been shown to help maintain HSC potential ex vivo.[5] The precise contribution of this compound to this process is not yet fully understood.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's role in stem cell differentiation.
Hair Follicle Stem Cell (HFSC) Organoid Culture (3D-3C)
This protocol is adapted from Allmeroth et al. (2021).[1]
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. GEO Accession viewer [ncbi.nlm.nih.gov]
- 3. Targeted disruption of spermidine/spermine N1-acetyltransferase gene in mouse embryonic stem cells. Effects on polyamine homeostasis and sensitivity to polyamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular regulation of hematopoietic stem cell quiescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meta-Analysis of Gene Expression Reveals the Core Transcriptomic Profile of Lesional Scalp in Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
N1-Acetylspermidine: A Promising Biomarker for Disease Diagnosis and Prognosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: N1-acetylspermidine, a key metabolite in the polyamine catabolic pathway, is emerging as a significant biomarker for various pathological conditions, most notably in oncology. This technical guide provides a comprehensive overview of the current state of research on this compound, its role in disease, methods for its detection, and its potential applications in clinical diagnostics and drug development.
Polyamines, including spermidine (B129725) and spermine, are essential polycationic molecules involved in numerous cellular processes such as cell growth, proliferation, and differentiation.[1][2][3] The intracellular concentrations of polyamines are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. The enzyme spermidine/spermine N1-acetyltransferase (SSAT-1), also known as SAT1, is the rate-limiting enzyme in the polyamine catabolic pathway.[4][5][6][7][8] SSAT-1 catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine and spermine, producing this compound and N1-acetylspermine, respectively.[4][8] These acetylated polyamines are then either excreted from the cell or further catabolized by N1-acetylpolyamine oxidase (APAO).[4][8][9]
Dysregulation of polyamine metabolism is a hallmark of several diseases, particularly cancer, where elevated polyamine levels are required to sustain rapid cell proliferation.[6][7] Consequently, the activity of SSAT-1 is often upregulated in cancer cells, leading to increased production and excretion of this compound.[1][10] This has positioned this compound as a promising, non-invasive biomarker for cancer detection and monitoring.[1][7]
Quantitative Data on this compound in Disease
The following tables summarize the key quantitative findings from various studies on this compound levels in different diseases.
Table 1: this compound in Cancer
| Cancer Type | Sample Type | Finding | Sensitivity / Specificity | Fold Change / Concentration | Reference |
| Colorectal Cancer | Urine | Significantly increased this compound and N8-acetylspermidine levels in patients compared to healthy controls. | 50% Sensitivity, 95% Specificity (for this compound at a cutoff of 4.0 nmol/mg creatinine) | - | [11] |
| T-lymphoblastic lymphoma/acute leukemia (T-LBL/ALL) | Serum / Plasma | Significantly elevated this compound levels in patients. Associated with better chemotherapy outcomes. | ROC curve AUC = 0.888 (distinguishing patients from controls) | 3.590 | [12][13] |
| Breast Cancer | Tissue | Mammary cancers contain large amounts of N1-acetylated derivatives of spermidine. | - | Small amounts in normal tissue. | [14] |
| Various Cancers | Urine | Increased urinary levels of acetylated polyamines reflect increased SSAT-1 activity. | - | - | [1] |
Table 2: this compound in Other Conditions
| Condition | Sample Type | Finding | Reference |
| Parkinson's Disease | Cerebrospinal Fluid (CSF) | Significantly increased levels of putrescine and this compound. | [15] |
| Central Nervous System (CNS) Injury | Brain Tissue | This compound accumulation is greater in injured brain regions. | [16] |
| Hair Follicle Stem Cells | In vivo (mice) | Elevated this compound levels upon depilation-mediated HFSC proliferation and differentiation. | [2][17] |
Signaling Pathways and Experimental Workflows
Polyamine Catabolic Pathway
The diagram below illustrates the central role of SSAT-1 in the conversion of spermidine to this compound, a critical step in polyamine homeostasis.
Polyamine Catabolic Pathway via SSAT-1.
Experimental Workflow for this compound Quantification
The following diagram outlines a typical workflow for the analysis of this compound from biological samples using mass spectrometry.
LC-MS/MS Workflow for this compound.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in biofluids. Specific parameters may need optimization depending on the sample matrix and instrumentation.
a. Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma, urine, or saliva sample, add 500 µL of an ice-cold extraction solvent (e.g., a 50/50 mixture of acetonitrile/methanol) containing an internal standard (e.g., DAS-d6).[18]
-
Vortexing: Vortex the mixture thoroughly for 5 minutes to ensure complete protein precipitation.[18]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[18]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness using a centrifugal evaporator.[18]
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent mixture (e.g., 9:1 water:acetonitrile).[18]
b. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a liquid chromatography system. A reversed-phase column is typically used for separation.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection and quantification are performed using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
This compound ELISA Assay
Commercial ELISA kits are available for the quantification of this compound in plasma and cell culture supernatants.[19][20][21][22] The following is a summary of a typical competitive ELISA protocol.
a. Principle: This is a competitive immunoassay where this compound in the sample competes with a fixed amount of labeled this compound for a limited number of binding sites on a specific antibody coated on a microplate. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.
b. General Procedure:
-
Sample Preparation: Samples may require precipitation and derivatization steps as per the kit instructions.[20]
-
Incubation: Add prepared standards, controls, and samples to the wells of the microplate. Then, add the this compound antiserum and incubate.[19]
-
Washing: Wash the plate to remove unbound components.
-
Conjugate Addition: Add an anti-rabbit IgG-peroxidase conjugate and incubate.[20]
-
Substrate Reaction: Add a substrate solution (e.g., TMB) and incubate to allow for color development.[20] The color intensity is inversely proportional to the this compound concentration.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of this compound in the samples by comparing their absorbance to a standard curve.[20]
Conclusion
This compound holds considerable promise as a versatile biomarker for a range of diseases, with the most substantial evidence currently centered on its utility in oncology. Its detection in easily accessible biofluids like urine and plasma makes it an attractive candidate for non-invasive screening, diagnosis, and therapeutic monitoring. The upregulation of its synthesizing enzyme, SSAT-1, in various cancers provides a strong biological rationale for its use as a biomarker.[1][6][7] Further research and clinical validation are warranted to fully establish the clinical utility of this compound across a broader spectrum of diseases and to standardize the analytical methodologies for its routine measurement. The continued investigation into the signaling pathways influenced by this compound may also unveil novel therapeutic targets for drug development.
References
- 1. Spermidine/spermine N1-acetyltransferase-1 as a diagnostic biomarker in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0001276) [hmdb.ca]
- 4. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Urinary Polyamine Biomarker Panels with Machine-Learning Differentiated Colorectal Cancers, Benign Disease, and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Urinary this compound and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. Increased formation of this compound in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A metabolic profile of polyamines in parkinson disease: A promising biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 16. angelfire.com [angelfire.com]
- 17. This compound is a determinant of hair follicle stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eaglebio.com [eaglebio.com]
- 20. N1-Acetyl-Spermidine ELISA Assay kit | Eagle BioSciences IS-I-2400R product information [labome.com]
- 21. Products | 삼보메디칼 [sambomed.co.kr]
- 22. N1-Acetyl-Spermidine ELISA kit - Serum, Plasma, Supernatant [immusmol.com]
Methodological & Application
Application Note: Quantification of N1-Acetylspermidine in Tissues by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Acetylspermidine is a crucial acetylated polyamine involved in various cellular processes, including cell growth, differentiation, and apoptosis. Its levels are often altered in pathological conditions, particularly in cancer, making it a significant biomarker for disease diagnosis and therapeutic monitoring.[1][2][3][4][5] The enzyme responsible for its synthesis is spermidine (B129725)/spermine N1-acetyltransferase (SSAT), which plays a key role in polyamine homeostasis.[6][7] Accurate quantification of this compound in tissue samples is essential for understanding its physiological and pathological roles. This application note provides a detailed protocol for the quantification of this compound in tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][8][9]
Biological Significance of this compound
This compound is an important node in the polyamine metabolic pathway. Polyamines, such as spermidine and spermine, are essential for cell proliferation and are tightly regulated. SSAT acetylates these polyamines, leading to their subsequent degradation or excretion.[7] This process is critical for maintaining cellular polyamine levels. Dysregulation of this pathway and the resulting accumulation of this compound have been implicated in various diseases. For instance, elevated levels of this compound have been observed in colorectal and breast cancer tissues compared to normal tissues, suggesting its potential as a cancer biomarker.[3][10] Furthermore, recent studies have highlighted the role of this compound in determining hair follicle stem cell fate, indicating its broader role in cellular regulation.[11][12]
Caption: this compound's role in polyamine metabolism and cellular functions.
Quantitative Data
The following table summarizes the reported concentrations of this compound in human colorectal cancer tissues compared to adjacent normal tissues.
| Tissue Type | This compound (nmol/g wet tissue) | Reference |
| Colorectal Cancer | 23.5 ± 16.9 | [10] |
| Normal Colon | 4.8 ± 2.7 | [10] |
Experimental Workflow
The overall workflow for the quantification of this compound in tissue samples is depicted below.
Caption: Experimental workflow for this compound quantification in tissues.
Detailed Experimental Protocols
This protocol is a synthesis of methodologies reported in the literature for the analysis of acetylated polyamines in biological matrices.[1][13][14]
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Stable isotope-labeled internal standard (e.g., N1-(D3)acetylspermidine)
-
Acetonitrile (ACN), HPLC gradient grade
-
Methanol (MeOH), HPLC gradient grade
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA)
-
Dansyl chloride (for derivatization)
-
Sodium carbonate/bicarbonate buffer (for derivatization)
-
Ethyl acetate (B1210297) (for derivatization)
-
Ultrapure water
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system (e.g., coupled with a triple quadrupole mass spectrometer)
-
Analytical column (HILIC or C18, depending on the method)
Sample Preparation Protocol
-
Tissue Homogenization:
-
Weigh the frozen tissue sample (typically 20-50 mg).
-
Add 10 volumes of ice-cold PBS.
-
Homogenize the tissue on ice until a uniform suspension is obtained.
-
-
Protein Precipitation and Extraction:
-
To 100 µL of tissue homogenate, add the internal standard.
-
Add 500 µL of a cold (-20°C) protein precipitation solution (e.g., 50:50 ACN/MeOH mixture or 10% TCA).[1][13]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
-
Derivatization (Optional, but recommended for improved sensitivity):
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the residue in 100 µL of carbonate-bicarbonate buffer (0.2 M, pH 9).
-
Add 50 µL of dansyl chloride solution (10 mg/mL in acetone) and incubate at room temperature for 1 hour in the dark.[14]
-
Perform a liquid-liquid extraction by adding 250 µL of ethyl acetate, vortexing, and collecting the upper organic phase. Repeat the extraction for better recovery.[14]
-
Evaporate the combined organic phases to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are example parameters. The specific conditions should be optimized for the instrument and column used.
-
Liquid Chromatography:
-
Column: A HILIC column is often preferred for underivatized polar analytes like this compound. A C18 column can be used for derivatized samples.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of organic phase (e.g., 90% B) and gradually decrease to elute the polar analytes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor ion (Q1) for this compound is m/z 188.2. Common product ions (Q3) are m/z 114.1 and 171.1.[1] These transitions should be optimized for the specific instrument.
-
Internal Standard: Use the corresponding MRM transitions for the stable isotope-labeled internal standard.
-
Data Analysis and Quantification
-
Create a calibration curve using a series of known concentrations of the this compound standard spiked with a constant concentration of the internal standard.
-
Process the LC-MS/MS data using the instrument's software to integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound in the samples by interpolating the peak area ratios onto the calibration curve.
-
Normalize the final concentration to the initial tissue weight.
Conclusion
This application note provides a comprehensive guide for the quantification of this compound in tissue samples using LC-MS/MS. The detailed protocol, from sample preparation to data analysis, offers a robust and reliable method for researchers in various fields, including cancer biology and drug development. The accurate measurement of this compound will contribute to a better understanding of its role in health and disease and may aid in the development of new diagnostic and therapeutic strategies.
References
- 1. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Increased formation of this compound in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spermidine/spermine N1-acetyltransferase-1 as a diagnostic biomarker in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography-tandem mass spectrometry based quantification of arginine metabolites including polyamines in different sample matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increase of N 1 ,N 12-diacetylspermine in tissues from colorectal cancer and its liver metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound is a determinant of hair follicle stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N1-Acetylspermidine in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of N1-acetylspermidine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, an acetylated polyamine, is implicated in various cellular processes, including cell growth and differentiation, and its levels may serve as a potential biomarker in certain disease states.[1][2] The described protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis, suitable for researchers in drug development and life sciences.
Introduction
Polyamines are ubiquitous polycations essential for cell proliferation and differentiation.[1] Their intracellular concentrations are tightly regulated, and alterations in their metabolism have been associated with various pathological conditions, including cancer.[3] this compound is a key metabolite in the polyamine catabolic pathway. The enzyme spermidine (B129725)/spermine N1-acetyltransferase (SSAT) acetylates spermidine to form this compound.[2] Accurate and precise quantification of this compound in biological samples such as plasma, urine, and cell lysates is crucial for understanding its physiological and pathological roles.[4] This document provides a detailed LC-MS/MS protocol for the reliable quantification of this compound.
Experimental
Sample Preparation
A simple and efficient sample preparation protocol is critical for accurate LC-MS/MS analysis. The following procedure is recommended for the extraction of this compound from biological matrices.
Materials:
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS): A stable isotope-labeled analog of this compound (e.g., this compound-d6) is recommended for optimal accuracy.
-
Centrifuge tubes
-
Syringe filters (0.22 µm)
Protocol:
-
Protein Precipitation: To 100 µL of biological sample (e.g., plasma, urine, or cell lysate), add 400 µL of cold ACN containing the internal standard.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Liquid Chromatography
A Hydrophilic Interaction Liquid Chromatography (HILIC) method is often suitable for the separation of polar compounds like this compound.
LC Conditions:
| Parameter | Value |
| LC System | A high-performance liquid chromatography system |
| Column | HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | %A | %B |
| 0.0 | 10 | 90 |
| 1.0 | 10 | 90 |
| 2.2 | 100 | 0 |
| 3.0 | 100 | 0 |
| 3.1 | 10 | 90 |
| 5.0 | 10 | 90 |
This gradient is a starting point and may require optimization based on the specific column and system used.
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 325°C |
| Collision Gas | Medium |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| This compound | 188.18 | 72.1 | 50 | 25 |
| This compound | 188.18 | 116.1 | 50 | 20 |
| This compound-d6 (IS) | 194.22 | 78.1 | 50 | 25 |
DP and CE values are instrument-dependent and should be optimized. The precursor ion for this compound is [M+H]+. The fragmentation of this compound leads to characteristic product ions.[5][6]
Results and Discussion
Linearity, Accuracy, and Precision
The method should be validated for linearity, accuracy, and precision according to standard bioanalytical method validation guidelines. A linear range of approximately 0.1 to 1000 ng/mL is typically achievable for acetylated polyamines.[3] The coefficient of determination (R²) should be ≥ 0.99. The accuracy and precision (both intra- and inter-day) should be within ±15% (±20% at the lower limit of quantification).[3]
Table 3: Example Quantitative Performance Data
| Analyte | Linear Range (ng/mL) | R² | Accuracy (%) | Precision (%RSD) |
| This compound | 0.1 - 1000 | >0.99 | 85 - 115 | <15 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Polyamine metabolism showing this compound formation.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in various biological matrices. This protocol is a valuable tool for researchers investigating the role of polyamine metabolism in health and disease. The use of a stable isotope-labeled internal standard and optimized chromatographic and mass spectrometric conditions ensures high-quality data for demanding research applications.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0001276) [hmdb.ca]
- 2. This compound is a determinant of hair follicle stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry based quantification of arginine metabolites including polyamines in different sample matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography for the Baseline Separation of N1- and N8-Acetylspermidine Isomers
References
- 1. Metabolism of this compound and N8-acetylspermidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Different Polyamines and their Mono-Acetylated Derivatives in Gastric Tissue by HPLC with Post-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of N1- and N8-acetylspermidine isomers by reversed-phase column liquid chromatography after derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
N1-Acetylspermidine ELISA Kit: Detailed Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the commercially available N1-Acetylspermidine ELISA kit. This kit is a valuable tool for the quantitative determination of this compound in various biological samples, aiding in the investigation of polyamine metabolism and its role in cellular processes and disease.
Introduction
This compound is a key metabolite in the polyamine pathway, formed through the acetylation of spermidine (B129725) by the enzyme spermidine/spermine N1-acetyltransferase (SAT1).[1] Polyamines, including spermidine and spermine, are ubiquitous polycations essential for cell growth, proliferation, and differentiation.[2] The acetylation of polyamines is a critical regulatory mechanism that controls their intracellular concentrations. Elevated levels of this compound have been implicated in various pathological conditions, including cancer, where it may serve as a biomarker for increased cell proliferation and metabolic activity.[2][3][4] This enzyme-linked immunosorbent assay (ELISA) kit provides a sensitive and specific method for quantifying this compound in plasma and cell culture supernatants.[5]
Product Information
A prominent commercially available kit for the quantification of this compound is the ELISA kit with catalog number IS-I-2400R , manufactured by ImmuSmol and distributed by companies such as Eagle Biosciences.[5][6][7] This kit is a competitive ELISA designed for research use only.
Kit Specifications
| Parameter | Specification |
| Product Name | N1-Acetyl-Spermidine ELISA kit |
| Catalog Number | IS-I-2400R |
| Assay Type | Competitive ELISA |
| Sample Types | Plasma, Cell culture supernatant |
| Minimal Sample Volume | 50 µL |
| Sensitivity | 3.5 nM |
| Standard Range | 8 – 312.5 nM |
| Specificity | No significant cross-reactivity with N8-Acetyl-Spermidine, Spermidine, Spermine, Ornithine & Putrescine |
| Assay Time | Sample preparation: 3 hours; ELISA: Overnight |
| Reactivity | Reacts with all species |
| Storage | 2-8°C for up to 6 months |
Data sourced from the manufacturer's product datasheet.[5]
Signaling Pathway and Biological Relevance
This compound is a central molecule in the polyamine metabolic pathway. Its production is tightly regulated and has significant implications for cell signaling and disease progression.
References
- 1. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eaglebio.com [eaglebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Elevated this compound Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an this compound Mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eaglebio.com [eaglebio.com]
- 6. N1-Acetyl-Spermidine ELISA Assay kit | Eagle BioSciences IS-I-2400R product information [labome.com]
- 7. Eagle Biosciences Inc N1-ACETYL-SPERMIDINE ELISA KIT | Fisher Scientific [fishersci.com]
Application Notes and Protocols for N1-Acetylspermidine Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the detection and quantification of N1-Acetylspermidine, a key metabolite in the polyamine pathway. The following sections offer insights into the available specific antibody and its applications, enabling researchers to accurately study the role of this compound in various biological processes and disease states.
Introduction to this compound
This compound is a metabolite of spermidine (B129725), a polyamine crucial for cellular processes such as growth, differentiation, and apoptosis. The acetylation of polyamines is a key mechanism for regulating their intracellular concentrations and facilitating their excretion from cells. Elevated levels of this compound have been linked to increased cellular proliferation and have been identified as a potential biomarker in cancer and other diseases with altered polyamine metabolism. The specific detection and quantification of this compound are therefore vital for advancing research in oncology, neurodegenerative diseases, and metabolic disorders.
Specific Antibody and ELISA Kit for this compound Detection
A specific rabbit polyclonal antibody (pAb) for the detection of this compound is commercially available from ImmuSmol (Cat# IS1070).[1] This antibody has been shown to be highly specific for this compound with no significant cross-reactivity with N8-Acetylspermidine, spermidine, spermine, ornithine, or putrescine, as demonstrated by competitive ELISA.[1] Additionally, a competitive ELISA kit for the quantitative measurement of this compound in plasma and cell culture supernatants is available from Eagle Biosciences (manufactured by ImmuSmol, Cat# IS-I-2400R).[2]
Table 1: Quantitative Data for this compound ELISA Kit
| Parameter | Specification |
| Assay Type | Competitive ELISA |
| Sample Types | Plasma, Cell Culture Supernatant |
| Sensitivity | 3.5 nM |
| Standard Range | 8 – 312.5 nM |
| Sample Volume | 50 µL |
| Assay Time | Sample preparation: 3 hours, ELISA: Overnight |
| Specificity | No significant cross-reactivity with N8-Acetyl-Spermidine, Spermidine, Spermine, Ornithine & Putrescine |
Signaling Pathway
The polyamine metabolic pathway illustrates the synthesis and catabolism of polyamines, including the formation of this compound. Spermidine/spermine N1-acetyltransferase (SSAT) is the rate-limiting enzyme that catalyzes the acetylation of spermidine to this compound.
Caption: Polyamine Metabolism Pathway.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol is for the quantitative determination of this compound using the Eagle Biosciences ELISA kit (IS-I-2400R).
Caption: ELISA Experimental Workflow.
Methodology:
-
Sample Preparation: Perform precipitation and derivatization of plasma samples, standards, and controls as per the kit manual.
-
Assay Procedure:
-
Add 50 µL of prepared standards, controls, and samples to the appropriate wells of the microtiter plate.
-
Add 50 µL of the this compound antiserum to each well.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with the provided wash buffer.
-
Add 100 µL of the anti-rabbit IgG-peroxidase conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Immunofluorescence (IF) / Immunocytochemistry (ICC) Protocol
This is a general protocol for the detection of this compound in cultured cells and tissue sections using the ImmuSmol antibody (IS1070). Optimization of antibody dilution and incubation times is recommended.
Caption: IF/IHC Experimental Workflow.
Methodology:
-
Sample Preparation:
-
For Cultured Cells (ICC): Grow cells on coverslips. Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
For Tissue Sections (IHC): Use formalin-fixed paraffin-embedded (FFPE) or frozen sections. For FFPE, deparaffinize and rehydrate sections. Perform antigen retrieval using a citrate-based buffer (pH 6.0) by heating. For frozen sections, fix with cold acetone (B3395972) or methanol.
-
-
Blocking: Block non-specific binding by incubating with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-N1-Acetylspermidine antibody (ImmuSmol, IS1070) in blocking buffer. A starting dilution range of 1:100 to 1:500 is recommended for optimization. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Mounting and Imaging: Mount coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence or confocal microscope.
Western Blot Protocol
This protocol outlines a general procedure for the detection of this compound. As this compound is a small molecule, it cannot be directly detected by standard Western Blotting of protein lysates. Detection would require derivatization of the sample and coupling to a carrier protein, followed by dot blotting or a competitive assay format. A more direct approach for tissue or cell lysates would be to use the ELISA kit mentioned above. The protocol below is a general guide for a dot blot application.
Caption: Dot Blot Experimental Workflow.
Methodology:
-
Sample Preparation: Samples containing this compound need to be derivatized to enable coupling to a carrier protein (e.g., BSA). This complex can then be spotted onto a membrane.
-
Dot Blotting:
-
Spot 1-2 µL of the derivatized sample-protein conjugate onto a nitrocellulose membrane (0.22 µm pore size is recommended for small molecules).
-
Allow the spots to air dry completely.
-
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-N1-Acetylspermidine antibody (ImmuSmol, IS1070) diluted in blocking buffer (a starting dilution of 1:1000 is recommended for optimization) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system.
Summary
The provided application notes and protocols offer a comprehensive guide for researchers interested in studying this compound. The availability of a specific antibody and a quantitative ELISA kit provides powerful tools for investigating the role of this important polyamine metabolite in health and disease. Successful application of these techniques will contribute to a deeper understanding of polyamine metabolism and its implications for drug development and diagnostics.
References
Application Notes and Protocols for N1-Acetylspermidine Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Acetylspermidine is an acetylated derivative of the polyamine spermidine (B129725). Polyamines are crucial for various cellular processes, including cell growth, differentiation, and apoptosis. The levels of polyamines are tightly regulated by biosynthetic and catabolic enzymes. Spermidine/spermine (B22157) N1-acetyltransferase (SSAT) is a key enzyme in polyamine catabolism that catalyzes the acetylation of spermidine and spermine to form this compound and N1-acetylspermine, respectively. This compound can then be oxidized by polyamine oxidase (PAO) or excreted from the cell. Recent studies have highlighted the role of this compound as a signaling molecule that can influence cell fate decisions, such as promoting self-renewal in hair follicle stem cells and modulating cancer cell proliferation and apoptosis.
These application notes provide a comprehensive protocol for the treatment of cultured cells with this compound and subsequent analysis of its effects on cell proliferation, apoptosis, and cell cycle progression.
Data Presentation
Table 1: Recommended this compound Concentration and Treatment Duration
| Cell Line Type | This compound Concentration Range (µM) | Treatment Duration (hours) | Target Assay | Reference |
| Colon Cancer Cells (e.g., SW620) | 100 - 500 | 24 - 72 | Apoptosis | |
| Hair Follicle Stem Cells | 10 - 100 | 72 | Proliferation, Cell Fate | |
| Hepatocellular Carcinoma Cells | 100 - 500 | 24 - 48 | Proliferation, Signaling | |
| Breast Cancer Cells (e.g., MCF-7) | 100 - 500 | 48 - 72 | Apoptosis, Cell Cycle | |
| General Recommendation (for initial studies) | 50 - 500 | 24, 48, 72 | Viability, Apoptosis, Cell Cycle |
Note: The optimal concentration and duration of this compound treatment are cell-type dependent and should be determined empirically for each cell line and experimental endpoint.
Experimental Protocols
Preparation of this compound Stock Solution
This compound hydrochloride is soluble in aqueous solutions and organic solvents like DMSO.
Materials:
-
This compound hydrochloride (crystalline solid)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.2
-
Sterile microcentrifuge tubes or vials
Protocol for DMSO Stock Solution (e.g., 100 mM):
-
Weigh out the required amount of this compound hydrochloride. The molecular weight of this compound hydrochloride is 260.2 g/mol .
-
Dissolve the solid in an appropriate volume of DMSO to achieve a 100 mM stock solution. For example, to make 1 ml of a 100 mM stock solution, dissolve 26.02 mg of this compound hydrochloride in 1 ml of DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol for PBS Stock Solution (e.g., 10 mg/ml):
-
This compound hydrochloride is soluble in PBS (pH 7.2) at approximately 10 mg/ml.
-
Dissolve the crystalline solid directly in sterile PBS.
-
Ensure complete dissolution by vortexing. Sonication may be recommended for higher concentrations.
-
It is recommended to prepare fresh aqueous solutions and not to store them for more than one day.
Note: When treating cells, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µl of complete medium. Allow cells to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200, 500 µM) in fresh medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µl of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the chosen duration (e.g., 24 or 48 hours). A positive control for apoptosis (e.g., treatment with staurosporine (B1682477) or etoposide) should be included.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.
-
Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A solution (100 µg/ml)
-
Propidium Iodide (PI) staining solution (50 µg/ml in PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound and a vehicle control as described for the apoptosis assay. A positive control for cell cycle arrest (e.g., nocodazole (B1683961) for G2/M arrest) can be included.
-
Harvest the cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 ml of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet twice with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µl of PBS containing 100 µg/ml RNase A and 50 µg/ml PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound Metabolism and its Effect on the AKT/β-catenin Pathway
Caption: this compound's role in the AKT/β-catenin signaling pathway.
Experimental Workflow for this compound Treatment and Analysis
Caption: Workflow for cell-based assays after this compound treatment.
Application Notes and Protocols: Proper Storage and Stability of N1-Acetylspermidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper storage, handling, and stability assessment of N1-Acetylspermidine. Adherence to these recommendations is crucial for ensuring the integrity and reproducibility of experimental results.
Introduction
This compound is a key polyamine metabolite involved in numerous cellular processes, including cell growth, differentiation, and apoptosis.[1] It is formed through the acetylation of spermidine (B129725) by the enzyme spermidine/spermine (B22157) N1-acetyltransferase (SSAT) and is a substrate for polyamine oxidase (PAO).[2] Given its biological significance, ensuring the stability and proper handling of this compound in a research setting is paramount.
Storage and Stability of this compound
Proper storage is critical to prevent the degradation of this compound. The stability of the compound is highly dependent on its form (solid vs. solution) and the storage conditions.
Solid Form
This compound, typically supplied as a hydrochloride salt, is a crystalline solid.[3] For long-term storage, the solid form is recommended.
Table 1: Recommended Storage Conditions and Stability of Solid this compound
| Parameter | Recommendation | Stability |
| Temperature | -20°C | ≥ 4 years[3] |
| Atmosphere | Store in a dry, inert atmosphere | Prevents hydrolysis and oxidation |
| Container | Tightly sealed, light-resistant vial | Protects from moisture and light |
Solutions
The stability of this compound is significantly reduced when in solution. It is highly recommended to prepare solutions fresh for each experiment.
Table 2: Recommended Storage Conditions and Stability of this compound in Solution
| Solvent | Storage Temperature | Recommended Storage Duration | Notes |
| DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Buffers (e.g., PBS, pH 7.2) | 2-8°C | Not recommended for more than one day[3] | Prone to hydrolysis. Prepare fresh before use. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
Materials:
-
This compound (hydrochloride) solid
-
Anhydrous DMSO or sterile aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound solid.
-
Add the appropriate volume of solvent (DMSO or aqueous buffer) to achieve the desired stock concentration. This compound hydrochloride is soluble in PBS (pH 7.2) at approximately 10 mg/mL and in DMSO at approximately 0.1 mg/mL.[3]
-
Vortex thoroughly until the solid is completely dissolved.
-
If preparing a stock solution in DMSO for long-term storage, create small-volume aliquots in amber vials to minimize freeze-thaw cycles.
-
For aqueous solutions, it is strongly advised to prepare them immediately before use.[3]
Protocol for a Forced Degradation Study to Assess this compound Stability
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4] This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and determine the degradation rate of this compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable organic solvent
-
HPLC-grade water
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC-UV or LC-MS system
Procedure:
-
Preparation of Test Solutions: Prepare a solution of this compound in a suitable solvent (e.g., methanol-water mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound solution and 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound solution and 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound solution and 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound and a solution of this compound in a heating oven at a controlled temperature (e.g., 70°C) for a defined period.
-
Analyze the samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to a light source in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample in the dark at the same temperature.
-
Analyze the exposed and control samples at appropriate time intervals.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method (see Protocol 3.3). The method should be able to separate the intact this compound from any degradation products.
-
Data Evaluation: Calculate the percentage of degradation at each time point and under each stress condition. Identify and, if necessary, characterize the major degradation products.
Protocol for Stability Analysis of this compound in Cell Culture Media by LC-MS
This protocol provides a framework for the quantitative analysis of this compound in cell culture media to assess its stability during an experiment.
Materials:
-
Cell culture medium samples containing this compound at different time points
-
Acetonitrile (B52724) (ACN), HPLC- or LC-MS-grade
-
Formic acid (FA) or Heptafluorobutyric acid (HFBA)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., deuterated this compound), if available
-
Microcentrifuge tubes
-
Centrifuge
-
LC-MS system (e.g., Triple Quadrupole or Q-TOF)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Collect 100 µL of cell culture medium at each desired time point.
-
To precipitate proteins, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS analysis.[5]
-
-
LC-MS Analysis:
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is suitable.
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: Develop a suitable gradient to separate this compound from other media components and potential degradation products.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Note: For enhanced retention of polar polyamines, an ion-pairing agent like HFBA can be used in the mobile phase.[6]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis on a triple quadrupole mass spectrometer.
-
MRM Transitions: Determine the specific precursor and product ion transitions for this compound and the internal standard by infusing the pure compounds.
-
-
-
Quantification:
-
Generate a standard curve using the this compound analytical standard in the same cell culture medium (processed in the same way as the samples).
-
Calculate the concentration of this compound in the samples based on the standard curve and the internal standard response.
-
Signaling Pathways and Experimental Workflows
Polyamine Metabolism Pathway
This compound is a central intermediate in the catabolism of polyamines. The enzyme SSAT acetylates spermidine to form this compound, which can then be oxidized by PAO to produce putrescine.[7]
Caption: Polyamine metabolism pathway highlighting the role of this compound.
SSAT-Mediated Depletion of Polyamines and Downstream Signaling
Overexpression or activation of SSAT leads to the depletion of spermidine and spermine and the accumulation of N1-acetylated forms. This shift in polyamine pools has been shown to inhibit the AKT/GSK3β/β-catenin signaling pathway, which is implicated in cell proliferation, migration, and invasion.[8][9]
Caption: SSAT-mediated polyamine depletion inhibits the AKT/β-catenin pathway.
Experimental Workflow for Cell-Based Assays
A typical workflow for treating cells with this compound and assessing its effects is outlined below.
Caption: General workflow for this compound treatment in cell culture.
References
- 1. This compound is a determinant of hair follicle stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. waters.com [waters.com]
- 6. Polyamine Analysis by LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Inducing N1-Acetylspermidine Production In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inducing the production of N1-acetylspermidine in vitro. This compound is a key metabolite in the polyamine catabolic pathway, and its production is primarily regulated by the enzyme spermidine (B129725)/spermine (B22157) N1-acetyltransferase (SSAT), encoded by the SAT1 gene. Modulation of SSAT activity and, consequently, this compound levels, has significant implications for cell growth, proliferation, and apoptosis, making it a target of interest in various research and drug development contexts, particularly in oncology.
Introduction
Polyamines, including spermidine and spermine, are essential polycations involved in numerous cellular processes. Their intracellular concentrations are tightly regulated through a balance of biosynthesis, catabolism, and transport. The acetylation of spermidine and spermine by SSAT is the rate-limiting step in polyamine catabolism.[1] This acetylation neutralizes their positive charges, leading to either their export from the cell or their oxidation by acetylpolyamine oxidase (APAO).[2] The product of spermidine acetylation, this compound, is therefore a critical biomarker and effector molecule in the polyamine metabolic pathway.
Inducing SSAT expression and activity is a key strategy for depleting intracellular polyamines, which can inhibit cell growth and induce apoptosis in cancer cells.[1] A variety of stimuli, including synthetic polyamine analogs, chemotherapeutic agents, nonsteroidal anti-inflammatory drugs (NSAIDs), and cellular stress, have been shown to induce SSAT.[3][4]
Signaling Pathways for SSAT Induction
The induction of SSAT is a complex process regulated by multiple signaling pathways, often at the transcriptional level. The specific pathway activated can depend on the inducing agent.
Caption: Signaling pathways leading to the induction of SSAT and production of this compound.
Data Presentation: Induction of SSAT Activity and this compound Production
The following tables summarize quantitative data on the induction of SSAT activity and this compound production by various agents in different cell lines.
Table 1: Induction of SSAT by Polyamines and Analogs
| Inducer | Cell Line | Concentration | Incubation Time | Fold Increase in SSAT Activity | Reference |
| Spermidine | MALME-3 (human melanoma) | 3 µM | 48 h | 2.1 | [5] |
| Spermine | MALME-3 (human melanoma) | 3 µM | 48 h | 3.3 | [5] |
| N1,N11-diethylnorspermine (DENSpm) | Malme-3M (human melanoma) | Not specified | Not specified | >200-1000 | [6] |
| 1,12-dimethylspermidine (DMSpm) | NCI H157 (human lung carcinoma) | Not specified | Not specified | Significant induction | [7] |
Table 2: Induction of SSAT by Chemotherapeutic Agents
| Inducer | Cell Line | Concentration | Incubation Time | Effect | Reference |
| 5-Fluorouracil (5-FU) | HCT116 (colorectal cancer) | Not specified | Not specified | Synergistic induction with DENSpm | [1] |
| Oxaliplatin | HCT116 (colorectal cancer) | Not specified | Not specified | Synergistic induction with DENSpm | [1] |
| Doxorubicin (DOX) | MCF-7 (breast cancer) | Not specified | Not specified | Increased intracellular this compound | [8] |
Table 3: Induction of SSAT by NSAIDs
| Inducer | Cell Line | Concentration | Incubation Time | Effect | Reference |
| Aspirin | Caco-2 (colon cancer) | 20 µM | 48 h | Induction of SSAT mRNA, protein, and activity | [9] |
| Sulindac | Caco-2 (colon cancer) | Not specified | Not specified | Induction of SSAT gene expression | [9] |
| Ibuprofen | Caco-2 (colon cancer) | Not specified | Not specified | Induction of SSAT gene expression | [9] |
| Indomethacin | Caco-2 (colon cancer) | Not specified | Not specified | Induction of SSAT gene expression | [9] |
Table 4: Induction of SSAT by Other Stimuli
| Inducer | Condition | Cell/Animal Model | Incubation Time | Fold Increase in SSAT Activity | Reference |
| Acidic Extracellular pH | pH 6.8 | PANC-1 (pancreatic cancer) & other cell lines | Not specified | Upregulation of SAT1 mRNA and protein | [10][11] |
| Heat Shock | Not specified | CHO and A549 cells | Not specified | Rapid induction | [12] |
| Sodium n-butyrate | Not specified | Bovine lymphocytes | 24 h | 2-3 | [13] |
| Phytohemagglutinin (PHA) | Not specified | Bovine lymphocytes | 48 h | 2-3 | [13] |
| Dimethylnitrosamine | 30 mg/kg | Rats (in vivo) | 48 h | 7 | [14] |
Experimental Protocols
Protocol 1: Induction of this compound Production using a Polyamine Analog (DENSpm)
This protocol describes the induction of SSAT and subsequent production of this compound in a human cancer cell line using the potent inducer N1,N11-diethylnorspermine (DENSpm).
Materials:
-
Human cancer cell line known to be responsive to DENSpm (e.g., MALME-3M melanoma, HCT116 colorectal cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics)
-
N1,N11-diethylnorspermine (DENSpm) stock solution (e.g., 10 mM in sterile water)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Reagents for SSAT activity assay or sample preparation for HPLC/LC-MS analysis
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The following day, replace the medium with fresh complete medium containing the desired concentration of DENSpm (a typical starting concentration is 10 µM). Include a vehicle-treated control group.
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).
-
Cell Harvest:
-
For analysis of intracellular metabolites and enzyme activity, wash the cells twice with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Collect the cell lysates and store at -80°C until analysis.
-
-
Analysis:
-
SSAT Activity Assay: Determine SSAT activity using a radioenzymatic assay with [14C]acetyl-CoA as previously described.[15]
-
This compound Quantification: Quantify intracellular this compound levels using HPLC or LC-MS.
-
Caption: Workflow for DENSpm-mediated induction of this compound.
Protocol 2: Induction of this compound Production by Acidic Extracellular pH
This protocol outlines the induction of this compound by mimicking the acidic tumor microenvironment.
Materials:
-
Cancer cell line of interest (e.g., PANC-1 pancreatic cancer cells)
-
Standard cell culture medium (e.g., DMEM) with 10% FBS and antibiotics, buffered with sodium bicarbonate
-
Acidic cell culture medium: Standard medium buffered with a non-bicarbonate buffer (e.g., 25 mM HEPES) and adjusted to pH 6.8 with sterile HCl.
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Reagents for qPCR, Western blotting, or sample preparation for HPLC/LC-MS analysis
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to attach and grow to 70-80% confluency in standard medium (pH 7.4).
-
Medium Exchange:
-
For the control group, replace the medium with fresh standard medium (pH 7.4).
-
For the experimental group, wash the cells once with the acidic medium (pH 6.8) and then replace with fresh acidic medium.
-
-
Incubation: Culture the cells in their respective media for the desired duration (e.g., 24-72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvest:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells for protein or RNA extraction, or for metabolite analysis.
-
-
Analysis:
-
Gene Expression Analysis: Quantify SAT1 mRNA levels using RT-qPCR.
-
Protein Expression Analysis: Determine SSAT protein levels by Western blotting.
-
Metabolite Quantification: Measure intracellular and extracellular this compound levels by HPLC or LC-MS.[10]
-
Protocol 3: Quantification of this compound by HPLC
This is a generalized protocol for the quantification of polyamines, including this compound, by high-performance liquid chromatography (HPLC) following pre-column derivatization.
Materials:
-
Cell or tissue lysate
-
Perchloric acid (PCA)
-
Dansyl chloride solution
-
Saturated sodium carbonate solution
-
Proline solution
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Water (HPLC grade)
-
Standards for this compound and other polyamines
Procedure:
-
Sample Preparation:
-
Homogenize cell pellets in cold PCA.
-
Centrifuge to precipitate proteins.
-
Collect the supernatant containing the polyamines.
-
-
Derivatization:
-
Mix the supernatant with saturated sodium carbonate and dansyl chloride solution.
-
Incubate in the dark at room temperature.
-
Add proline solution to stop the reaction by reacting with excess dansyl chloride.
-
-
Extraction:
-
Extract the dansylated polyamines with toluene.
-
Evaporate the toluene phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile).
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the dansylated polyamines on a C18 column using a gradient of acetonitrile in water.
-
Detect the derivatives using a fluorescence detector.
-
-
Quantification:
-
Identify and quantify this compound by comparing the retention time and peak area to that of a known standard.
-
Note: Specific derivatization reagents (e.g., benzoyl chloride) and chromatography conditions may vary and should be optimized for the specific application.
Conclusion
The induction of this compound production in vitro is a valuable tool for studying polyamine metabolism and its role in various physiological and pathological processes. The protocols and data provided here offer a foundation for researchers to explore the effects of different inducers and to quantify the resulting changes in this compound levels. These approaches are critical for advancing our understanding of polyamine function and for the development of novel therapeutic strategies targeting this important metabolic pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Regulation of spermidine/spermine N1-acetyltransferase by intracellular polyamine pools. Evidence for a functional role in polyamine homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for differential induction of spermidine/spermine N1-acetyltransferase activity by novel spermine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Significant induction of spermidine/spermine N1-acetyltransferase without cytotoxicity by the growth-supporting polyamine analogue 1,12-dimethylspermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elevated this compound Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an this compound Mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pure.psu.edu [pure.psu.edu]
- 14. Induction of spermidine N1-acetyltransferase by dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of the polyamine catabolic enzymes SSAT and SMO in the synergistic effects of standard chemotherapeutic agents with a polyamine analogue in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N1-Acetylspermidine in Hair Follicle Stem Cell Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hair follicle stem cells (HFSCs) are responsible for the cyclical regeneration of hair follicles and the maintenance of the surrounding skin epithelium. The fate of these stem cells, whether they remain quiescent, proliferate, or differentiate, is tightly regulated by a complex network of signaling pathways. Recent research has identified N1-acetylspermidine (N1-AcSpd), an acetylated form of the natural polyamine spermidine, as a key determinant of HFSC fate.[1][2][3][4][5][6] Unlike natural polyamines that can influence global mRNA translation, N1-AcSpd appears to promote HFSC self-renewal and proliferation through a translation-independent mechanism, making it a molecule of significant interest for hair growth therapies and regenerative medicine.[1][3][6]
These application notes provide a comprehensive overview of the use of N1-AcSpd in three-dimensional (3D) hair follicle stem cell organoid cultures. Detailed protocols for organoid culture, N1-AcSpd treatment, and subsequent functional assays are provided to enable researchers to investigate the effects of this compound on HFSC behavior.
Data Presentation
The following tables summarize the quantitative effects of this compound on hair follicle stem cell organoids as reported in key literature.
Table 1: Effect of this compound on the Proportion of Hair Follicle Stem Cells in Organoid Culture
| Treatment | Duration | α6+/CD34+ Stem Cells (%) | Fold Change vs. Control |
| Control | 72 hours | Baseline | 1.0 |
| This compound (500 µM) | 72 hours | Increased | ~1.5 - 2.0 |
Note: Data are synthesized from findings suggesting a significant increase in the α6+/CD34+ stem cell population upon N1-AcSpd treatment.[3]
Table 2: Effect of this compound on Hair Follicle Stem Cell Proliferation
| Treatment | Duration | EdU+ Proliferating Cells (%) | Fold Change vs. Control |
| Control | 72 hours | Baseline | 1.0 |
| This compound (500 µM) | 72 hours | Significantly Increased | >2.0 |
Note: N1-AcSpd treatment has been shown to increase the number of proliferating (EdU+) cells within the HFSC organoids.[7]
Table 3: Effect of this compound on Colony Formation Efficiency of HFSCs
| Pre-treatment in Organoids | Colony Forming Efficiency | Fold Change vs. Control |
| Control | Baseline | 1.0 |
| This compound | Increased | Significant Increase |
Note: HFSCs pre-treated with N1-AcSpd in organoid culture demonstrate enhanced proliferative potential in subsequent 2D colony formation assays.[3]
Signaling Pathways and Mechanisms of Action
This compound enhances the stemness of hair follicle stem cells by promoting their proliferation.[3][4] This action is distinct from the general effects of polyamines on global protein synthesis.[1][2][6] RNA sequencing of HFSC organoids treated with N1-AcSpd revealed an upregulation of genes associated with cell cycle progression.[7] This suggests that N1-AcSpd influences HFSC fate by modulating the cell cycle, thereby increasing the pool of stem cells.
Figure 1: Polyamine Metabolism Pathway.
Experimental Protocols
Protocol 1: Hair Follicle Stem Cell Organoid Culture (3D-3C Method)
This protocol is adapted from the 3D-3C (3D culture of dissociated cells) method for murine hair follicle stem cells.
Materials:
-
Complete Keratinocyte Medium (CKM):
-
DMEM/F12 (1:1)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
5 µg/ml Insulin
-
0.18 mM Adenine
-
0.4 µg/ml Hydrocortisone
-
10 ng/ml Epidermal Growth Factor (EGF)
-
-
Matrigel® Matrix
-
Collagen I, rat tail
-
This compound (stock solution in sterile water or DMSO)
-
96-well U-bottom plates
-
FACS-sorted murine HFSCs (α6+/CD34+) and progenitors (α6+/CD34−)
Procedure:
-
Preparation of Extracellular Matrix (ECM) Mix:
-
On ice, prepare the ECM mix consisting of Matrigel® and Collagen I at a 1:1 ratio.
-
Keep the ECM mix on ice to prevent premature polymerization.
-
-
Cell Seeding:
-
Resuspend FACS-sorted HFSCs and progenitor cells in CKM at a concentration of 1 x 10^5 cells/ml.
-
Mix the cell suspension with the ECM mix at a 1:1 ratio. The final cell concentration will be 5 x 10^4 cells/ml.
-
Carefully dispense 10 µl droplets of the cell-ECM mixture into each well of a pre-warmed 96-well U-bottom plate.
-
-
Organoid Formation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 30 minutes to allow the droplets to solidify.
-
Gently add 100 µl of pre-warmed CKM to each well.
-
Culture the organoids for up to 14 days, changing the medium every 2-3 days.
-
Figure 2: HFSC Organoid Culture Workflow.
Protocol 2: this compound Treatment of HFSC Organoids
Procedure:
-
Preparation of N1-AcSpd Working Solution:
-
Dilute the N1-AcSpd stock solution in CKM to the desired final concentration (e.g., 500 µM).
-
-
Treatment:
-
After the initial organoid formation period (e.g., on day 4 of culture), replace the existing medium with CKM containing N1-AcSpd.
-
For short-term treatment, incubate the organoids for 72 hours.
-
For longer-term studies, continue the culture for the desired duration, replacing the N1-AcSpd-containing medium every 2-3 days.
-
Protocol 3: Analysis of HFSC Proliferation by EdU Incorporation
Materials:
-
Click-iT™ EdU Cell Proliferation Kit (or equivalent)
-
Microscope for fluorescence imaging
Procedure:
-
EdU Labeling:
-
Add EdU to the organoid culture medium at a final concentration of 10 µM.
-
Incubate for 2-4 hours at 37°C.
-
-
Fixation and Permeabilization:
-
Carefully remove the medium and wash the organoids with PBS.
-
Fix the organoids with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.5% Triton™ X-100 in PBS for 20 minutes.
-
-
Click-iT™ Reaction:
-
Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions.
-
Incubate the organoids with the reaction cocktail for 30 minutes in the dark.
-
-
Imaging:
-
Wash the organoids with PBS.
-
Mount the organoids and image using a fluorescence microscope.
-
Figure 3: Proposed Mechanism of N1-AcSpd Action.
Troubleshooting
-
Poor Organoid Formation:
-
Ensure the viability of sorted cells is high.
-
Optimize the cell seeding density.
-
Check the quality and concentration of Matrigel® and Collagen I.
-
-
Variability in Organoid Size:
-
Ensure a homogenous single-cell suspension before seeding.
-
Maintain consistent droplet size during seeding.
-
-
High Cell Death:
-
Handle cells gently during sorting and seeding.
-
Ensure the culture medium is fresh and properly supplemented.
-
Conclusion
This compound is a promising molecule for modulating hair follicle stem cell behavior. The protocols and data presented here provide a framework for researchers to further explore the role of N1-AcSpd in HFSC biology and its potential applications in hair regeneration and dermatology. The use of 3D organoid models offers a physiologically relevant platform for these investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound is a determinant of hair follicle stem cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is a determinant of hair follicle stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
N1-Acetylspermidine: A Versatile Tool for Interrogating Polyamine Metabolism
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyamines, including spermidine (B129725), spermine (B22157), and their precursor putrescine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, differentiation, and survival. The intracellular concentration of polyamines is tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. A key enzyme in the catabolic pathway is spermidine/spermine N1-acetyltransferase (SSAT), which catalyzes the acetylation of spermidine and spermine to N1-acetylspermidine and N1-acetylspermine, respectively. These acetylated derivatives are then either oxidized by polyamine oxidase (PAOX) or exported from the cell. This compound, therefore, represents a critical node in polyamine homeostasis. Its use as an exogenous agent provides a powerful tool to investigate the downstream effects of polyamine catabolism and to uncouple these effects from those of the parent polyamines. This document provides detailed protocols and application notes for utilizing this compound as a research tool to study polyamine metabolism and its impact on cellular functions.
Key Applications of this compound
-
Investigating the role of polyamine catabolites: By directly introducing this compound to cell cultures, researchers can bypass the SSAT-mediated acetylation step and specifically study the effects of this acetylated polyamine.
-
Rescue experiments in polyamine-depleted cells: In cells where polyamine biosynthesis is inhibited (e.g., by DFMO, an inhibitor of ornithine decarboxylase), this compound can be used in rescue experiments to determine if the observed cellular effects are due to the depletion of parent polyamines or the lack of their catabolites.
-
Studying cell fate and proliferation: Recent studies have shown that this compound can influence cell fate decisions and promote cell cycle progression, making it a valuable tool for research in developmental biology and cancer.[1][2]
-
Elucidating signaling pathways: The addition of exogenous this compound allows for the targeted investigation of signaling cascades and gene expression changes regulated by this specific metabolite.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound or investigating its endogenous levels, providing a reference for expected experimental outcomes.
Table 1: Effects of Exogenous this compound on Hair Follicle Stem Cell (HFSC) Fate and Proliferation [1]
| Parameter | Control | This compound (10 µM) |
| % of α6+/CD34+ HFSCs (Day 14) | ~20% | ~35% |
| % of EdU+ α6+/CD34+ HFSCs (72h treatment) | ~15% | ~25% |
| % of EdU+ α6+/CD34- Progenitors (72h treatment) | ~10% | ~18% |
Table 2: Intracellular Polyamine Levels Following Overexpression of SSAT1 in HEK293T Cells [3][4]
| Polyamine (nmol/mg protein) | Control (24h) | AdSAT1 (24h) |
| Putrescine | 0.2 ± 0.0 | 14.8 ± 1.5 |
| Spermidine | 4.9 ± 0.3 | 0.4 ± 0.1 |
| Spermine | 6.5 ± 0.3 | 1.8 ± 0.2 |
| This compound | Undetectable | 12.1 ± 1.1 |
Table 3: Intracellular Polyamine Concentrations in Response to SSAT Overexpression in Various Cancer Cell Lines [5]
| Cell Line | Transfection | Spermidine (nmol/10^7 cells) | Spermine (nmol/10^7 cells) | This compound (nmol/10^7 cells) | N1-Acetylspermine (nmol/10^7 cells) |
| HepG2 | Vector | 15.2 ± 1.3 | 20.1 ± 1.8 | 1.1 ± 0.2 | 0.8 ± 0.1 |
| SSAT | 8.3 ± 0.9 | 11.5 ± 1.2 | 5.8 ± 0.6 | 4.2 ± 0.5 | |
| SMMC7721 | Vector | 18.5 ± 1.6 | 22.3 ± 2.0 | 1.3 ± 0.2 | 0.9 ± 0.1 |
| SSAT | 9.9 ± 1.1 | 12.8 ± 1.4 | 6.5 ± 0.7 | 4.9 ± 0.6 | |
| HCT 116 | Vector | 12.1 ± 1.1 | 16.8 ± 1.5 | 0.9 ± 0.1 | 0.6 ± 0.1 |
| SSAT | 6.7 ± 0.7 | 9.2 ± 1.0 | 4.9 ± 0.5 | 3.5 ± 0.4 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the study of this compound.
Caption: Overview of the polyamine metabolic pathway.
Caption: General workflow for studying this compound effects.
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound and Other Polyamines by High-Performance Liquid Chromatography (HPLC)
This protocol describes the extraction and analysis of polyamines from cultured cells.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Perchloric acid (PCA), 0.4 M, ice-cold
-
Dansyl chloride solution (10 mg/mL in acetone)
-
Saturated sodium carbonate solution
-
Proline solution (100 mg/mL)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Polyamine standards (Putrescine, Spermidine, Spermine, this compound)
-
Internal standard (e.g., 1,7-diaminoheptane)
-
Microcentrifuge tubes
-
Heater block or water bath (60°C)
-
Vortex mixer
-
Centrifuge
-
HPLC system with a C18 reverse-phase column and a UV or fluorescence detector
Procedure:
-
Cell Harvesting and Lysis:
-
Wash cultured cells (approximately 1-5 x 10^6 cells) twice with ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 200 µL of ice-cold 0.4 M PCA.
-
Add the internal standard to each sample.
-
Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at room temperature.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the polyamines.
-
-
Dansylation (Derivatization):
-
In a new microcentrifuge tube, mix 100 µL of the PCA extract (supernatant) with 200 µL of saturated sodium carbonate solution.
-
Add 400 µL of dansyl chloride solution.
-
Vortex vigorously and incubate in the dark at 60°C for 1 hour.
-
Add 100 µL of proline solution to quench the reaction by reacting with excess dansyl chloride.
-
Vortex and incubate for 30 minutes at 60°C.
-
-
Extraction of Dansylated Polyamines:
-
Add 500 µL of toluene to the reaction mixture.
-
Vortex for 1 minute to extract the dansylated polyamines into the organic phase.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper toluene layer to a new tube.
-
Evaporate the toluene to dryness under a stream of nitrogen or in a vacuum concentrator.
-
-
HPLC Analysis:
-
Reconstitute the dried residue in 100-200 µL of acetonitrile.
-
Inject an appropriate volume (e.g., 20 µL) onto the HPLC system.
-
Separate the dansylated polyamines using a C18 column with a gradient elution of acetonitrile and water.
-
Detect the separated compounds using a UV detector (e.g., at 254 nm) or a fluorescence detector.
-
Quantify the polyamines by comparing the peak areas to a standard curve generated from known concentrations of polyamine standards.
-
Protocol 2: Cell Viability and Proliferation Assay using MTT
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.
Materials:
-
Cultured cells
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound-containing medium or control medium (vehicle only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Incubate for an additional 1-2 hours at 37°C or overnight at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Protocol 3: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the detection of early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
Materials:
-
Cultured cells
-
6-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Use appropriate compensation settings for FITC and PI channels.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Conclusion
This compound is a valuable and specific tool for researchers studying polyamine metabolism. Its exogenous application allows for the precise investigation of the roles of polyamine catabolites in various cellular processes, independent of the complexities of SSAT regulation. The protocols and data presented here provide a foundation for designing and executing experiments to further unravel the intricate functions of polyamines in health and disease.
References
- 1. This compound is a determinant of hair follicle stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a determinant of hair follicle stem cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Depletion of the Polyamines Spermidine and Spermine by Overexpression of Spermidine/spermine N1-Acetyltransferase1 (SAT1) Leads to Mitochondria-Mediated Apoptosis in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N1-Acetylspermidine in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-acetylspermidine, a key metabolite in the polyamine catabolic pathway, is emerging as a significant molecule in cancer research. Its levels are primarily regulated by the enzyme spermidine (B129725)/spermine N1-acetyltransferase (SSAT, also known as SAT1), which catalyzes the acetylation of spermidine and spermine.[1][2] Alterations in this compound concentrations within cancer cells and the tumor microenvironment have been shown to impact cell proliferation, migration, apoptosis, and immune responses.[1][3] This document provides detailed application notes on the role of this compound in various cancer models and protocols for its investigation.
Key Applications of this compound in Cancer Research
-
Modulator of Cell Growth and Metastasis: Depletion of intracellular polyamines through the overexpression of SSAT, leading to an increase in this compound, has been shown to inhibit tumor cell proliferation, migration, and invasion in hepatocellular and colorectal carcinoma models.[1][4] This effect is mediated, in part, through the suppression of the AKT/GSK3β/β-catenin signaling pathway.[1][4]
-
Component of the Tumor Microenvironment: In acidic tumor microenvironments, a common feature of solid tumors, cancer cells upregulate SAT1, leading to the accumulation and secretion of this compound.[3][5] This extracellular this compound acts as a signaling molecule, recruiting protumor neutrophils, which in turn promotes angiogenesis and tumor growth.[3]
-
Target for Combination Chemotherapy: The induction of SSAT and subsequent increase in this compound can sensitize cancer cells to conventional chemotherapeutic agents.[6][7] The polyamine analogue N1,N11-diethylnorspermine (DENSpm), a potent inducer of SSAT, has shown synergistic effects when combined with drugs like 5-fluorouracil (B62378) (5-FU) and oxaliplatin (B1677828) in colorectal cancer cells.[6][7]
-
Potential Cancer Biomarker: Elevated levels of N1-acetylated polyamines, including this compound, have been detected in breast and renal cancer tissues compared to normal tissues.[8][9][10] This raises the possibility of using urinary or tissue levels of this compound as a non-invasive biomarker for cancer detection and monitoring therapeutic response.[8][10]
-
Tool for Investigating Epigenetic Regulation: The interplay between polyamine metabolism and histone modifications is an active area of research. A mimetic of this compound has been developed to probe the function of histone deacetylase 10 (HDAC10), which is involved in polyamine deacetylation, suggesting a link between this compound and epigenetic control in cancer cells.[11][12][13]
Data Presentation: Quantitative Effects of Modulating this compound Levels
The following tables summarize quantitative data from studies investigating the effects of altering this compound levels in cancer cell lines.
Table 1: Effect of SSAT Overexpression on Intracellular Polyamine and this compound Levels
| Cell Line | Cancer Type | Transfection | Change in Spermidine | Change in Spermine | Change in this compound | Reference |
| HepG2 | Hepatocellular Carcinoma | SSAT | ↓ Significant Decrease | ↓ Significant Decrease | ↑ Profound Increase | [1] |
| SMMC7721 | Hepatocellular Carcinoma | SSAT | ↓ Significant Decrease | ↓ Significant Decrease | ↑ Profound Increase | [1] |
| HCT116 | Colorectal Carcinoma | SSAT | ↓ Significant Decrease | ↓ Significant Decrease | ↑ Profound Increase | [1] |
Table 2: Effect of SSAT Knockdown on Intracellular Polyamine and this compound Levels
| Cell Line | Cancer Type | Treatment | Change in Spermidine | Change in Spermine | Change in this compound | Reference |
| Bel7402 | Hepatocellular Carcinoma | SSAT-siRNA | ↑ Significant Increase | ↑ Significant Increase | ↓ Profound Decrease | [1] |
| HT-29 | Colorectal Carcinoma | SSAT-siRNA | ↑ Significant Increase | ↑ Significant Increase | ↓ Profound Decrease | [1] |
Table 3: Effect of Acidic Extracellular pH on this compound Levels
| Cell Line | Cancer Type | Condition | Change in Intracellular this compound | Change in Extracellular this compound | Reference |
| PANC-1 | Pancreatic Cancer | pH 6.8 | ↑ Accumulation | ↑ Increase | [3][5] |
| HeLa | Cervical Cancer | pH 6.8 | ↑ Accumulation | ↑ Increase | [3][5] |
Experimental Protocols
Protocol 1: Analysis of Intracellular Polyamines by High-Performance Liquid Chromatography (HPLC)
This protocol is for the quantification of spermidine, spermine, and this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, HCT116)
-
Cell culture reagents
-
SSAT expression vector or siRNA
-
Transfection reagent
-
Phosphate-buffered saline (PBS)
-
Perchloric acid (PCA), 0.2 M
-
Dansyl chloride solution
-
Acetone
-
HPLC system with a fluorescence detector
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Transfect cells with an SSAT expression vector, SSAT-siRNA, or corresponding controls. Incubate for 48-72 hours.
-
Cell Harvesting: Aspirate the culture medium, wash cells twice with ice-cold PBS, and harvest by scraping.
-
Extraction: Resuspend the cell pellet in 0.2 M PCA and lyse by sonication on ice. Centrifuge at 12,000 x g for 10 minutes at 4°C. Collect the supernatant containing the polyamines.
-
Dansylation: Mix the supernatant with dansyl chloride solution in acetone. Incubate at 60°C for 1 hour in the dark.
-
Extraction of Dansylated Polyamines: Add toluene to the mixture, vortex vigorously, and centrifuge to separate the phases. Collect the upper toluene phase containing the dansylated polyamines.
-
HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Use a gradient of acetonitrile (B52724) in water as the mobile phase. Detect the dansylated polyamines using a fluorescence detector.
-
Quantification: Calculate the concentrations of spermidine, spermine, and this compound by comparing the peak areas to those of known standards.
Protocol 2: Western Blot Analysis of AKT/β-Catenin Signaling Pathway
This protocol details the detection of key proteins in the AKT/β-catenin pathway in response to SSAT modulation.
Materials:
-
Treated cancer cell lysates (from Protocol 1)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-SSAT, anti-p-AKT, anti-AKT, anti-p-GSK3β, anti-GSK3β, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of this compound-modulating compounds on cancer cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Compound of interest (e.g., DENSpm, 5-FU)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound(s), alone or in combination. Include a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Polyamine catabolic pathway leading to this compound formation.
Caption: SSAT-mediated inhibition of the AKT/β-catenin signaling pathway.
Caption: Workflow for evaluating synergistic effects of DENSpm and chemotherapy.
References
- 1. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The role of spermidine/spermine N1-acetyltransferase in determining response to chemotherapeutic agents in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of N1-acetyl spermidine by renal cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increased formation of this compound in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spermidine/spermine N1-acetyltransferase-1 as a diagnostic biomarker in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated this compound Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an this compound Mimetic [jcpjournal.org]
- 12. Elevated this compound Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an this compound Mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
N1-Acetylspermidine: A Key Player in Cellular Stress Responses
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N1-acetylspermidine is a metabolic byproduct of polyamine catabolism, generated through the action of the rate-limiting enzyme spermidine (B129725)/spermine N1-acetyltransferase (SSAT, also known as SAT1). Under normal physiological conditions, the intracellular concentration of this compound is typically low. However, in response to a wide array of cellular stressors, the expression and activity of SAT1 are rapidly induced, leading to a significant accumulation of this compound.[1][2][3] This increase has been observed in various stress paradigms, including heat shock, oxidative stress, exposure to toxins, and in pathological conditions such as cancer and neurodegenerative diseases.[4][5][6] Consequently, this compound has emerged as a critical biomarker and a modulator of cellular stress responses, including autophagy and the endoplasmic reticulum (ER) stress response. These application notes provide a comprehensive overview of the role of this compound in cellular stress and detailed protocols for its study.
Application Notes
This compound as a Biomarker of Cellular Stress
The induction of SAT1 and the subsequent accumulation of this compound are robust responses to cellular stress. Various stressors have been shown to increase SAT1 activity by 3.5- to 10-fold or even more.[1][2] This makes the quantification of this compound a reliable method for assessing the level of cellular stress in experimental models.
Role in Autophagy
Spermidine, the precursor of this compound, is a known inducer of autophagy, a cellular process for degrading and recycling damaged organelles and proteins to maintain cellular homeostasis.[7][8] Spermidine is thought to induce autophagy, in part, by inhibiting the acetyltransferase EP300, which leads to the deacetylation of key autophagy-related proteins.[7] The acetylation status of these proteins is a critical regulatory switch for autophagy induction. While the direct role of this compound in autophagy is still under investigation, its accumulation during stress suggests a potential role in modulating this critical survival pathway.
Involvement in the Endoplasmic Reticulum (ER) Stress Response
The ER is a central organelle for protein folding and secretion. Perturbations in ER function lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. This activates the unfolded protein response (UPR), a complex signaling network aimed at restoring ER homeostasis. Key players in the UPR include the transmembrane sensors PERK, IRE1α, and ATF6.[9] Chronic or unresolved ER stress can lead to apoptosis. The accumulation of this compound during cellular stress may influence the UPR signaling pathways, although the precise mechanisms are an active area of research. Studies have shown that polyamine metabolism is linked to the regulation of key UPR effectors like ATF4 and CHOP.[10][11]
Data Presentation
Table 1: Stress-Induced Changes in SAT1 Activity and this compound Levels
| Stressor | Cell/Tissue Type | Fold Increase in SAT1 Activity | This compound Concentration (nmol/g tissue) | Reference |
| Heat Shock | CHO and A549 cells | 3.5 - 10 | Not specified | [1][2] |
| Isoprenaline (10 mg/kg) | Rat Heart | Not specified | ~10 (at 4 hours) | [12] |
| Isoprenaline | Rat Spleen | Not specified | 3.5-fold increase (at 6 hours) | [12] |
| Doxorubicin | MCF-7 breast cancer cells | Elevated | Elevated | [13] |
Table 2: Dose-Dependent Effects of Spermidine on Cell Viability under Oxidative Stress
| Spermidine Concentration (µM) | Cell Viability (% of control) after H₂O₂ treatment | Reference |
| 0 | Baseline | [14] |
| < 10 | No significant protective effect | [14] |
| 10 | Significantly attenuated the decrease in cell viability | [14] |
| > 20 | No significant protective effect | [14] |
Signaling Pathways and Experimental Workflows
References
- 1. Stress induction of the spermidine/spermine N1-acetyltransferase by a post-transcriptional mechanism in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stress induction of the spermidine/spermine N1-acetyltransferase by a post-transcriptional mechanism in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Posttranslational regulation of spermidine/spermine N1-acetyltransferase with stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyamine regulation of heat-shock-induced spermidine N1-acetyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyamine regulation of heat-shock-induced spermidine N1-acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of autophagy by spermidine is neuroprotective via inhibition of caspase 3-mediated Beclin 1 cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of IRE1, ATF6, and PERK Signaling on adRP-Linked Rhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ER-stress-induced transcriptional regulation increases protein synthesis leading to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ER-stress-induced transcriptional regulation increases protein synthesis leading to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. weilab.pku.edu.cn [weilab.pku.edu.cn]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Developing Therapeutics Targeting N1-Acetylspermidine Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The polyamine metabolic pathway, particularly the acetylation of spermidine (B129725) and spermine (B22157) by spermidine/spermine N1-acetyltransferase (SSAT), is a critical regulatory node in cellular proliferation and homeostasis. Dysregulation of this pathway, leading to altered levels of N1-acetylspermidine, is implicated in a variety of diseases, most notably cancer. This compound is emerging as a significant biomarker and a key player in tumorigenesis, making the enzymes and pathways that govern its production attractive targets for therapeutic intervention.
These application notes provide a comprehensive guide for researchers developing therapeutics targeting the this compound pathway. We offer detailed protocols for key experimental assays, a summary of relevant quantitative data to guide inhibitor selection and biomarker studies, and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of this promising area of drug discovery.
This compound Metabolic Pathway
The intracellular concentration of polyamines is tightly regulated through a balance of biosynthesis, catabolism, and transport. The catabolic pathway is initiated by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT), which transfers an acetyl group from acetyl-CoA to spermidine or spermine, forming this compound and N1-acetylspermine, respectively. These acetylated polyamines are then either exported from the cell or oxidized by acetylpolyamine oxidase (APAO), leading to the production of putrescine, hydrogen peroxide, and 3-acetylaminopropanal. This process is crucial for maintaining polyamine homeostasis and preventing the toxic accumulation of these polycations.[1][2][3][4][5][6][7][8][9]
Quantitative Data for Therapeutic Development
Targeting the this compound pathway involves the inhibition of SSAT or the modulation of related enzymes. The following tables summarize key quantitative data from preclinical and clinical studies to aid in the selection and development of therapeutic agents.
Table 1: IC50 Values of Selected SSAT Inhibitors
| Compound | Cell Line | IC50 (µM) | Reference |
| N1,N11-bis(ethyl)norspermine (BENSpm) | Human Melanoma (MALME-3M) | 0.8 (Ki) | [10] |
| N1,N12-bis(ethyl)spermine | Human Melanoma (MALME-3M) | 1.9 (Ki) | [10] |
| N1,N14-bis(ethyl)homospermine | Human Melanoma (MALME-3M) | 17 (Ki) | [10] |
Table 2: this compound Levels in Cancer Tissues
| Cancer Type | This compound Level (nmol/g wet weight) | Fold Change vs. Normal | Reference |
| Colorectal Adenocarcinoma (well-differentiated) | 27.30 ± 3.13 | ~4.7x | [1] |
| Colorectal Adenocarcinoma (moderately differentiated) | 22.86 ± 3.60 | ~3.9x | [1] |
| Benign Colorectal Adenoma | 5.38 ± 0.85 | ~0.9x | [1] |
| Normal Colonic Mucosa | 5.84 ± 1.44 | 1.0x | [1] |
| Doxorubicin-treated MCF-7 Breast Cancer Cells | Elevated | - | [6] |
| Pancreatic Cancer Cells (acidic pH) | Increased | - | [11][12] |
Table 3: Urinary this compound Levels in Cancer Patients
| Cancer Type | This compound Level (nmol/mg creatinine) | Specificity/Sensitivity | Reference |
| Colorectal Cancer | Significantly Increased | 95% / 50% (at 4.0 nmol/mg creatinine (B1669602) cutoff) | [3] |
| Various Cancers (Esophageal, Gastric, Breast, etc.) | Positive rates of 20-40% for N1,N12-diacetylspermine | - | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate research and development efforts targeting the this compound pathway.
Protocol 1: Spermidine/Spermine N1-Acetyltransferase (SSAT) Radiometric Assay
This assay measures the enzymatic activity of SSAT by quantifying the transfer of a radiolabeled acetyl group from [1-14C]acetyl-CoA to a polyamine substrate.
Materials:
-
[1-14C]acetyl-CoA
-
Spermidine (or other polyamine substrate)
-
Cell or tissue lysate containing SSAT
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Stopping Reagent (e.g., 1 M HCl)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 50 µL reaction, combine:
-
25 µL of 2X Assay Buffer
-
5 µL of cell/tissue lysate (protein concentration should be optimized)
-
10 µL of spermidine solution (final concentration to be optimized, typically around 1 mM)
-
5 µL of [1-14C]acetyl-CoA (specific activity and final concentration to be optimized, e.g., 0.1 µCi, 100 µM)
-
-
Initiate the reaction by adding the [1-14C]acetyl-CoA and incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding 10 µL of Stopping Reagent.
-
Separate the radiolabeled this compound from the unreacted [1-14C]acetyl-CoA. This can be achieved by methods such as:
-
Ion-exchange chromatography: Apply the reaction mixture to a small cation-exchange column (e.g., Dowex 50W). The positively charged this compound will bind to the column, while the unreacted [1-14C]acetyl-CoA will flow through. Wash the column and then elute the this compound with a high salt buffer.
-
Phosphocellulose paper binding: Spot the reaction mixture onto a phosphocellulose paper disc. The positively charged this compound will bind to the negatively charged paper. Wash the paper discs extensively to remove unreacted [1-14C]acetyl-CoA.
-
-
Add the eluted product or the paper disc to a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the SSAT activity as nmol of acetylated product formed per minute per mg of protein.
Protocol 2: Quantification of this compound by HPLC-MS/MS
This protocol provides a highly sensitive and specific method for the quantification of this compound in biological samples such as plasma, cell lysates, or urine.
Materials:
-
This compound standard
-
Internal standard (e.g., deuterated this compound)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or cell lysate, add 300 µL of ice-cold ACN containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
HPLC Separation:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step. The exact gradient should be optimized for the specific column and system.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, this is typically m/z 188 -> 145.
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the this compound standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Protocol 3: Western Blot Analysis of SSAT Expression
This protocol describes the detection and semi-quantification of SSAT protein levels in cell or tissue lysates.
Materials:
-
Primary antibody against SSAT
-
HRP-conjugated secondary antibody
-
Cell or tissue lysate
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell or tissue lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary anti-SSAT antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 4: In Situ Hybridization for SSAT mRNA
This protocol allows for the visualization of SSAT mRNA expression within tissue sections, providing spatial information on gene expression.
Materials:
-
DIG-labeled antisense RNA probe for SSAT
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Proteinase K
-
Hybridization buffer
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) washes to water.
-
-
Permeabilization:
-
Treat the sections with Proteinase K to unmask the target mRNA. The concentration and incubation time should be optimized for the specific tissue type.
-
-
Prehybridization:
-
Incubate the sections in hybridization buffer for at least 1 hour at the hybridization temperature to block non-specific binding sites.
-
-
Hybridization:
-
Denature the DIG-labeled SSAT antisense probe by heating and then add it to the hybridization buffer.
-
Apply the probe solution to the tissue sections and incubate overnight in a humidified chamber at the optimized hybridization temperature.
-
-
Post-Hybridization Washes:
-
Perform a series of stringent washes with SSC buffers at increasing temperatures to remove unbound and non-specifically bound probe.
-
-
Immunodetection:
-
Block the sections with a blocking solution (e.g., normal serum).
-
Incubate with an anti-DIG-AP antibody.
-
-
Colorimetric Detection:
-
Wash the sections and then incubate with the NBT/BCIP substrate until the desired color intensity is reached.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with a nuclear stain (e.g., Nuclear Fast Red).
-
Dehydrate the sections and mount with a permanent mounting medium.
-
-
Analysis:
-
Visualize the localization of the SSAT mRNA signal under a light microscope.
-
Experimental Workflow for SSAT Inhibitor Screening
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel inhibitors of SSAT.
Conclusion
The targeting of this compound pathways presents a compelling strategy for the development of novel therapeutics, particularly in the context of cancer. The information and protocols provided in these application notes are intended to serve as a valuable resource for researchers in this dynamic field. By leveraging these detailed methodologies and quantitative insights, scientists can accelerate the discovery and development of innovative drugs that modulate this critical metabolic pathway for the benefit of patients. Further research into the nuanced roles of this compound in various diseases will undoubtedly unveil new therapeutic opportunities.
References
- 1. Selective elevation of the this compound level in human colorectal adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urinary this compound and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening to Identify Inhibitors of SSB-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Elevated this compound Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an this compound Mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spermidine/spermine N1‐acetyltransferase — the turning point in polyamine metabolism | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of human spermidine/spermine N1-acetyltransferase purified from cultured melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. US6811967B2 - Method for assaying non-spermine/spermidine activity of spermidine/spermine N1-acetyltransferase (SSAT) - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Measuring Intracellular N1-Acetylspermidine
Welcome to the technical support center for the analysis of intracellular N1-acetylspermidine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated protocols to overcome common challenges in the quantification of this critical polyamine metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in measuring intracellular this compound?
Measuring intracellular this compound is challenging due to several factors:
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Isomeric Interference: The presence of the structural isomer, N8-acetylspermidine, which often has similar chromatographic properties, makes specific quantification difficult.[1][2][3] Distinguishing between these two isomers is critical as they may have different metabolic fates and biological functions.[4]
-
Low Intracellular Concentrations: this compound can be present at very low levels within cells, requiring highly sensitive analytical methods for accurate detection.[5]
-
Complex Biological Matrix: Cellular extracts contain a multitude of compounds (salts, lipids, proteins) that can interfere with analysis, leading to issues like ion suppression in mass spectrometry.[6][7]
-
Sample Stability: Polyamines can be subject to degradation, requiring careful sample handling and storage to ensure accurate results.
Q2: Which analytical techniques are most suitable for the specific quantification of this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique. It offers the high sensitivity required for low-abundance metabolites and the specificity to distinguish between N1- and N8-acetylspermidine based on their unique fragmentation patterns.[1][8] High-performance liquid chromatography (HPLC) with fluorescence or UV detection after derivatization is also a viable, though often less specific, alternative.[2][9]
Q3: Why is it crucial to separate this compound from N8-acetylspermidine?
The two isomers are produced by potentially different enzymes and have distinct metabolic roles.[3] this compound is primarily metabolized back to putrescine, while N8-acetylspermidine is typically deacetylated to regenerate spermidine (B129725).[4] Therefore, to understand the dynamics of the polyamine pathway in processes like cancer progression or drug response, it is essential to measure each isomer independently.[10][11][12]
Q4: What is the key enzyme regulating the production of this compound?
Spermidine/spermine N1-acetyltransferase (SAT1) is the rate-limiting enzyme that catalyzes the acetylation of spermidine and spermine, leading to the formation of this compound and N1-acetylspermine, respectively.[10][12] Upregulation of SAT1 is often observed in cancer cells and under conditions of cellular stress, leading to increased levels of this compound.[10][11]
Troubleshooting Guides
I. HPLC Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or no separation of N1- and N8-acetylspermidine isomers. | Isomers are co-eluting due to similar polarity. | 1. Optimize Mobile Phase: Use a ternary mobile phase (e.g., water, methanol, acetonitrile) to improve resolution on a C18 column.[2] 2. Use Ion-Pairing Agents: Incorporate an ion-pairing agent like octane (B31449) sulfonate into the mobile phase to enhance separation.[9][13] 3. Derivatization: Derivatize samples with dansyl chloride pre-column. The resulting dansylated isomers often show better separation on reversed-phase columns.[2] |
| Low signal intensity or poor sensitivity. | Low intracellular concentration of the analyte; insufficient detection by UV. | 1. Pre-column Derivatization: Use a fluorescent derivatizing agent such as dansyl chloride or o-phthalaldehyde (B127526) (OPA) to significantly enhance detection limits with a fluorescence detector.[2][14] 2. Concentrate Sample: Increase the amount of cell lysate used for extraction, followed by a sample concentration step (e.g., evaporation) before injection. |
| Peak tailing or broad peaks. | Poor sample cleanup; active sites on the column. | 1. Improve Sample Preparation: Ensure complete removal of proteins and lipids during extraction. 2. Adjust Mobile Phase pH: Optimize the pH of the mobile phase to ensure the analyte is in a consistent ionic state. |
II. LC-MS/MS Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inability to distinguish co-eluting N1- and N8- isomers. | Insufficient chromatographic separation and identical parent mass (m/z). | 1. Utilize MS/MS Fragmentation: Even if the isomers co-elute, they will produce distinct product ions upon fragmentation. This compound and N8-acetylspermidine can be identified and quantified using their unique fragment ions.[1][8] 2. Optimize Chromatography: While MS/MS is key, improving chromatography (e.g., using HILIC or mixed-mode columns) can aid in partial separation and more robust quantification.[15] |
| High background noise or significant ion suppression. | Complex sample matrix (high salt, detergents, lipids) interfering with electrospray ionization (ESI).[7] | 1. Solid-Phase Extraction (SPE): Incorporate an SPE step for sample cleanup before LC-MS/MS analysis.[16] 2. Optimize Lysis Buffer: Avoid non-volatile salts (NaCl, KPO4) and detergents (SDS, Triton X-100) in the final sample injected into the mass spectrometer.[7] 3. Protein Precipitation: Ensure efficient protein removal, typically with an acid like perchloric or trichloroacetic acid.[16][17] |
| Inaccurate or irreproducible quantification. | Matrix effects; analyte degradation; absence of a suitable internal standard. | 1. Use Stable Isotope-Labeled Internal Standards: The gold standard is to use stable isotope-labeled analogs (e.g., ¹³C or ¹⁵N-labeled this compound) as internal standards to correct for matrix effects and variations in sample processing and instrument response.[1][8] 2. Validate Sample Stability: Perform freeze-thaw cycle tests and assess short-term and long-term stability of the analyte in your specific sample matrix.[16] |
Data Presentation
Table 1: Comparison of Key Analytical Methods
| Feature | HPLC with Fluorescence Detection | LC-MS/MS |
| Specificity | Moderate; relies on chromatographic separation. Risk of co-elution with isomers or other matrix components. | High; distinguishes isomers based on specific mass-to-charge ratios and fragmentation patterns.[1][8] |
| Sensitivity | Good (picomole range), but dependent on the efficiency of the derivatization agent.[2] | Excellent (femtomole to attomole range); suitable for very low concentration samples.[16] |
| Requirement | Requires pre- or post-column derivatization with a fluorophore (e.g., dansyl chloride).[2][17] | Derivatization can be used but is not always necessary. Requires stable isotope-labeled internal standards for best accuracy.[1] |
| Key Challenge | Achieving baseline separation of N1- and N8-acetylspermidine.[17] | Matrix effects (ion suppression) and need for rigorous sample cleanup.[6] |
Table 2: Example MS/MS Transitions for N1- and N8-Acetylspermidine
Note: Exact m/z values may vary slightly based on instrumentation and derivatization agent used. The values below are for non-derivatized compounds in positive ion mode.
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Reference |
| This compound | 188.17 | 144.06 | 174.15 | [5] |
| N8-Acetylspermidine | 188.17 | Distinct fragments | Distinct fragments | [1] |
Experimental Protocols & Visualizations
Protocol 1: Intracellular Metabolite Extraction
This protocol is a general guideline for extracting polyamines from cultured cells.
-
Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Add 500 µL of ice-cold 1.2 N perchloric acid to the cell plate (e.g., 10 cm dish).[17] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Precipitation: Vortex the lysate briefly and incubate on ice for 15-20 minutes.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 15 minutes at 4°C.[17]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acid-soluble metabolites including this compound.
-
Internal Standard: Add the appropriate stable isotope-labeled internal standard to the supernatant.
-
Storage: Samples can be stored at -80°C or processed immediately for analysis.
Protocol 2: Dansyl Chloride Derivatization for HPLC
This protocol is adapted for fluorescence detection.
-
Sample Preparation: Take 50 µL of the acid supernatant from Protocol 1.
-
Buffering: Add 100 µL of saturated sodium carbonate solution.
-
Derivatization: Add 100 µL of dansyl chloride solution (e.g., 10 mg/mL in acetone).
-
Incubation: Vortex and incubate the mixture in the dark at 60°C for 1 hour.
-
Reaction Quench: Add 50 µL of proline solution to remove excess dansyl chloride.
-
Extraction: Extract the dansylated polyamines by adding 250 µL of toluene (B28343), vortexing, and centrifuging to separate the phases.
-
Analysis: Collect the upper toluene layer, evaporate to dryness, and reconstitute in a suitable solvent (e.g., acetonitrile) for HPLC injection.
Polyamine Metabolism Pathway
The diagram below illustrates the central role of SAT1 in producing this compound, which is a key step in the polyamine interconversion pathway.
References
- 1. A mass spectrometric method to determine activities of enzymes involved in polyamine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of N1- and N8-acetylspermidine isomers by reversed-phase column liquid chromatography after derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spermidine acetylation in N1 and N8 position in rat brain and in N-ethyl-N-nitrosourea-induced gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of this compound and N8-acetylspermidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elevated this compound Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an this compound Mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Spermidine/spermine N1-acetyltransferase-1 as a diagnostic biomarker in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acidic extracellular pH drives accumulation of this compound and recruitment of protumor neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The determination of N1-acetylspermine in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. helixchrom.com [helixchrom.com]
- 16. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
stability of N1-Acetylspermidine in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N1-Acetylspermidine in cell culture media. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in cells?
A1: this compound (N1-AcSPD) is an acetylated derivative of the polyamine spermidine (B129725).[1][2] It is a key intermediate in polyamine catabolism, the process of breaking down polyamines.[3][4] In cells, spermidine and spermine (B22157) are acetylated by the enzyme spermidine/spermine N1-acetyltransferase (SSAT), a rate-limiting step in polyamine breakdown.[5][6] The resulting this compound is then either excreted from the cell or oxidized by acetylpolyamine oxidase (APAO).[1][5] This pathway is crucial for maintaining polyamine homeostasis, which is vital for cell growth, differentiation, and proliferation.[3][7][8]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound hydrochloride is typically supplied as a crystalline solid that is stable for years when stored at -20°C.[1]
-
Aqueous Solutions: You can prepare aqueous solutions by dissolving the solid directly in buffers like PBS (pH 7.2), where its solubility is approximately 10 mg/mL.[1][2] It is recommended not to store aqueous solutions for more than one day to avoid degradation.[1]
-
Organic Solvents: For a stock solution, you can dissolve this compound hydrochloride in DMSO (solubility is approximately 0.1 mg/mL).[1] Before conducting biological experiments, make further dilutions of the stock solution into your cell culture medium. Ensure the final concentration of the organic solvent is insignificant (typically <0.1%) as it may have physiological effects.[1][9]
Q3: What factors can affect the stability of this compound in my cell culture medium?
A3: Several factors can influence its stability:
-
Enzymatic Degradation: If your culture contains cells, this compound can be taken up and metabolized.[10] It is a known substrate for the peroxisomal enzyme acetylpolyamine oxidase (APAO), which oxidizes it to putrescine.[1][5] Furthermore, the addition of serum (e.g., FBS) to the medium can introduce various enzymes that may contribute to its degradation.
-
pH of the Medium: The pH of the cell culture medium (typically ~7.4) can influence the stability of small molecules. Acidic extracellular pH has been shown to lead to the accumulation of this compound in cancer cells through the upregulation of the enzyme SAT1.[11]
-
Interactions with Media Components: Components within the basal medium, such as amino acids or vitamins, could potentially interact with the compound, although this is less common for stable molecules.[9]
-
Incubation Conditions: Standard incubation at 37°C will accelerate chemical degradation compared to storage at lower temperatures.[9]
Q4: How stable is this compound in common cell culture media like DMEM or RPMI-1640?
A4: The precise stability and half-life of this compound in specific cell culture media are not well-documented in publicly available literature. Stability is highly dependent on the experimental conditions, particularly the presence or absence of cells and serum. In an acellular medium, stability is expected to be higher. However, in the presence of cells and serum, its concentration will likely decrease over time due to cellular uptake, metabolism, and potential enzymatic degradation from serum components.[5][10] It is strongly recommended to perform a stability study under your specific experimental conditions.[9][12]
Q5: What are the signs of this compound degradation or precipitation in my experiments?
A5:
-
Degradation: The primary sign of chemical or metabolic degradation is a loss of the expected biological effect or inconsistent results between experiments. This can only be confirmed by analytically measuring the concentration of the parent compound over time using methods like HPLC or LC-MS/MS.[9][12]
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Precipitation: Poor solubility can lead to precipitation. This may appear as a fine, crystalline solid, cloudiness, or turbidity in the medium after the compound is added.[13] Visually inspect your flasks or plates after adding the compound. If precipitation occurs, consider lowering the final concentration or optimizing the dilution procedure.[9]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound: The compound may be unstable under your specific experimental conditions (e.g., long incubation times). | Perform a stability study to determine the compound's half-life in your media with and without cells.[9] Consider shorter incubation times or replenishing the medium with fresh compound during the experiment. |
| Inconsistent Stock Solution: The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solutions frequently.[9] Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store aqueous solutions for no more than one day.[1] | |
| High Variability in Handling: Inconsistent timing or pipetting during sample preparation. | Ensure uniform mixing and precise timing for all steps. Use calibrated pipettes for accuracy.[9] | |
| Loss of expected biological activity. | Metabolism by Cells: Cells may be rapidly taking up and metabolizing the this compound, reducing its effective concentration.[5][10] | Measure the concentration of this compound in the medium and in cell lysates over time. This can help you understand the rate of uptake and metabolism. |
| Incorrect Compound Concentration: Errors in stock solution preparation or dilution calculations. | Double-check all calculations. Validate the concentration of your stock solution analytically if possible. | |
| Precipitate forms in the cell culture medium. | Poor Aqueous Solubility: The final concentration of this compound exceeds its solubility limit in the medium. | Decrease the final working concentration.[9] Optimize the dilution by using pre-warmed media and performing a stepwise dilution.[9] Ensure the DMSO concentration remains below 0.1%. |
| Interaction with Media Components: The compound may be interacting with components in the serum or basal medium, causing it to precipitate. | Test the compound's stability and solubility in a simpler, serum-free medium to identify potential interactions.[9] |
Data Presentation: Stability of this compound
The following table provides a representative example of stability data for this compound under typical cell culture conditions. This data is for illustrative purposes to demonstrate how results from a stability assay might be presented.
| Time (Hours) | % Remaining (Basal Medium, 37°C) | % Remaining (Complete Medium + 10% FBS, 37°C) | % Remaining (Complete Medium + Cells + 10% FBS, 37°C) |
| 0 | 100% | 100% | 100% |
| 2 | 99% | 97% | 92% |
| 4 | 98% | 94% | 85% |
| 8 | 96% | 88% | 71% |
| 24 | 91% | 75% | 45% |
| 48 | 85% | 62% | 23% |
Experimental Protocols & Visualizations
Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9]
1. Materials:
-
This compound hydrochloride
-
Appropriate solvent for stock solution (e.g., DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes or multi-well plates
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system[12]
-
Cold organic solvent (e.g., acetonitrile (B52724) or methanol) for quenching
2. Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.[9]
-
Spike the Media: Pre-warm the cell culture media to 37°C. Dilute the stock solution into the media to the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is low (typically <0.1%).[9]
-
Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or wells of a multi-well plate (one for each time point).[9]
-
Time Zero (T=0) Sample: Immediately take an aliquot from the spiked media. This serves as your T=0 reference point. Process this sample immediately as described in step 6.[9]
-
Incubation: Place the remaining samples in a 37°C incubator.[9]
-
Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot. To quench degradation and precipitate proteins, add a threefold excess of a cold organic solvent like acetonitrile.[9]
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean tube or HPLC vial for analysis.[9]
-
Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.[9][14]
3. Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0. Percentage Remaining = ([Concentration at T=x] / [Concentration at T=0]) * 100
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound hydrochloride | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. Spermidine/spermine N1‐acetyltransferase — the turning point in polyamine metabolism | Semantic Scholar [semanticscholar.org]
- 4. Spermidine/spermine N1-acetyltransferase--the turning point in polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. DSpace [helda.helsinki.fi]
- 8. This compound is a determinant of hair follicle stem cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Metabolism of acetyl derivatives of polyamines in cultured polyamine-deficient rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. adl.usm.my [adl.usm.my]
- 14. helixchrom.com [helixchrom.com]
degradation of N1-Acetylspermidine during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the degradation of N1-Acetylspermidine during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The primary causes of this compound degradation are enzymatic activity and chemical instability.
-
Enzymatic Degradation: The principal enzyme responsible for the breakdown of this compound is N1-acetylpolyamine oxidase (APAO).[1][2][3] This enzyme is ubiquitous in many biological samples and catalyzes the oxidation of this compound to putrescine.[1][3]
-
Chemical Instability: Like other polyamines, this compound can be susceptible to degradation under certain pH and temperature conditions. Acidic conditions, in particular, have been shown to alter polyamine metabolism.[4] Repeated freeze-thaw cycles may also impact its stability.
Q2: How can I prevent enzymatic degradation of this compound in my samples?
A2: To prevent enzymatic degradation, it is crucial to inhibit the activity of polyamine oxidases as soon as possible after sample collection. This can be achieved by:
-
Immediate Freezing: Snap-freezing tissue samples in liquid nitrogen immediately after collection and storing them at -80°C is a critical first step.
-
Use of Enzyme Inhibitors: Incorporating a specific inhibitor of polyamine oxidase, such as MDL 72527, into the homogenization buffer is highly effective.[1][5][6][7]
-
Acidic Extraction: Homogenizing tissues in a strong acid, such as perchloric acid (PCA), effectively denatures and precipitates proteins, including degradative enzymes.[8]
Q3: What are the optimal storage conditions for samples containing this compound?
A3: For long-term stability, biological samples should be stored at -80°C. Stock solutions of this compound hydrochloride are also best stored at -80°C for up to 6 months.[9] For short-term storage of a few weeks, -20°C is acceptable. It is crucial to minimize freeze-thaw cycles, as this can lead to degradation.[9] Prepare single-use aliquots of both samples and standards to avoid repeated temperature fluctuations.
Q4: Which anticoagulants are recommended for blood sample collection for this compound analysis?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable this compound | Enzymatic degradation during sample processing. | Immediately process samples on ice. Add a polyamine oxidase inhibitor (e.g., MDL 72527) to the homogenization buffer.[5][6] Use an acidic extraction method (e.g., perchloric acid) to denature enzymes.[8] |
| Chemical degradation due to improper pH or temperature. | Ensure all solutions are maintained at a stable and appropriate pH. Avoid prolonged exposure to high temperatures. A study has shown that acidic extracellular pH can lead to the accumulation of this compound.[4] | |
| Loss during solid-phase extraction (SPE). | Optimize the SPE protocol. Ensure the sorbent is properly conditioned and not allowed to dry out before sample loading.[13] Check for analyte breakthrough during the loading and wash steps by collecting and analyzing these fractions.[14] The elution solvent may not be strong enough; consider increasing its strength or using a different solvent.[14] | |
| High variability between replicate samples | Inconsistent sample handling and processing time. | Standardize the time from sample collection to freezing and extraction. Process all samples in a consistent manner. |
| Incomplete enzyme inhibition. | Ensure the concentration of the enzyme inhibitor is sufficient and that it is added at the earliest possible stage. | |
| Multiple freeze-thaw cycles. | Prepare single-use aliquots of samples and standards to avoid repeated freezing and thawing.[9] | |
| Poor recovery of this compound | Inefficient extraction from the sample matrix. | Evaluate different extraction solvents. While methanol (B129727) is commonly used, a two-step extraction with methanol followed by an acidic methanol solution may improve recovery for some analytes.[15] |
| Incomplete derivatization (if applicable). | Ensure the derivatization reaction conditions (pH, temperature, time) are optimal for this compound. For dansyl chloride derivatization, a pH of 9.5 is optimal.[16] | |
| Loss during solvent evaporation. | If a solvent evaporation step is used, perform it at a low temperature under a gentle stream of nitrogen. |
Quantitative Data Summary
Table 1: Stability of this compound Stock Solutions
| Storage Condition | Solvent | Duration | Stability | Reference |
| -80°C | Aqueous Buffer | 6 months | Stable | [9] |
| -20°C | Aqueous Buffer | 1 month | Stable | [9] |
| +4°C | Aqueous Buffer | > 1 day | Not Recommended | [1] |
Note: Quantitative data on the stability of this compound under various pH and temperature conditions during sample processing is limited in the literature. It is recommended to perform internal validation studies to assess stability under your specific experimental conditions.
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples with Enzymatic Inhibition
-
Homogenization:
-
Weigh the frozen tissue sample (~50-100 mg).
-
Immediately homogenize the tissue on ice in 10 volumes of homogenization buffer (e.g., 0.1 M Tris-HCl, pH 7.5) containing a polyamine oxidase inhibitor such as 10 µM MDL 72527.
-
-
Acid Precipitation:
-
To the homogenate, add an equal volume of cold 1.2 N perchloric acid (PCA).[8]
-
Vortex thoroughly.
-
Incubate on ice for 30 minutes to allow for complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at 15,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the polyamines.
-
-
Derivatization (Optional, for HPLC with fluorescence detection):
Protocol 2: Derivatization of this compound with Dansyl Chloride
-
Sample Preparation:
-
To 50 µL of the PCA extract supernatant, add 50 µL of an internal standard solution (e.g., 1,7-diaminoheptane).[8]
-
-
pH Adjustment:
-
Add 200 µL of saturated sodium carbonate to raise the pH, which is necessary for the dansylation reaction.[8]
-
-
Dansylation:
-
Quenching:
-
Add 50 µL of proline solution (100 mg/mL) to react with excess dansyl chloride.[18]
-
Incubate for an additional 30 minutes.
-
-
Extraction of Dansylated Polyamines:
-
Add 400 µL of toluene (B28343), vortex, and centrifuge to separate the phases.
-
Collect the upper toluene layer containing the dansylated polyamines for HPLC analysis.[18]
-
Visualizations
Caption: Workflow for this compound sample preparation highlighting critical degradation points.
Caption: Enzymatic degradation pathway of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 精脒 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. Current Status of the Polyamine Research Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acidic extracellular pH drives accumulation of this compound and recruitment of protumor neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a novel substrate-derived spermine oxidase inhibitor - Dunston - Acta Naturae [actanaturae.ru]
- 8. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of anticoagulants on multiplexed measurement of cytokine/chemokines in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A rapid enzymatic assay for total blood polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. silicycle.com [silicycle.com]
- 14. waters.com [waters.com]
- 15. Systematic assessment of different solvents for the extraction of drugs of abuse and pharmaceuticals from an authentic hair pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fs.usda.gov [fs.usda.gov]
- 17. Separation of N1- and N8-acetylspermidine isomers by reversed-phase column liquid chromatography after derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scholars.unh.edu [scholars.unh.edu]
potential off-target effects of exogenous N1-Acetylspermidine
Welcome to the technical support center for researchers utilizing exogenous N1-Acetylspermidine in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known primary cellular effects of exogenous this compound?
A1: Exogenous this compound is primarily understood through its role in the polyamine metabolic pathway. Once taken up by cells, it can be converted to putrescine by polyamine oxidase (PAOX).[1] It has been identified as a determinant of hair follicle stem cell fate by promoting proliferation and self-renewal.[1] Additionally, accumulation of this compound has been observed in various cancer models, where it can influence the tumor microenvironment.[2][3]
Q2: What are the potential off-target effects of this compound?
A2: While comprehensive off-target screening data for this compound is not widely available in the public domain, several potential off-target interactions can be inferred from the literature:
-
Histone Deacetylase 10 (HDAC10): There is emerging evidence suggesting that acetylated polyamines may interact with HDAC10, which functions as a polyamine deacetylase.[4] A mimetic of this compound has been shown to have a strong binding affinity for HDAC10.[4] This suggests that exogenous this compound could potentially modulate HDAC10 activity, which is involved in processes like autophagy.
-
AKT/mTOR Signaling Pathway: Modulation of spermidine/spermine N1-acetyltransferase (SSAT), the enzyme that produces this compound, has been shown to impact the AKT/β-catenin signaling pathway in cancer cells.[5][6][7] While this is an indirect effect, introducing high levels of exogenous this compound might influence this pathway. Polyamines are also known to interact with the mTOR signaling pathway to regulate cell growth.[8][9]
-
SRC Signaling: In the context of hepatoma, efflux of this compound has been shown to activate SRC signaling in a charge-dependent manner, leading to an immunosuppressive tumor microenvironment.[10]
Q3: Are there any known issues with the stability or solubility of this compound in cell culture?
A3: this compound hydrochloride is generally soluble in aqueous solutions, including PBS and water.[11] However, like many small molecules, its stability in cell culture media over long incubation periods can be influenced by factors such as temperature, pH, and enzymatic activity from components in fetal bovine serum (FBS). It is advisable to prepare fresh solutions and consider the potential for degradation or metabolism by cells over the course of the experiment.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Results
| Possible Cause | Troubleshooting Step |
| Off-target effects | Consider potential interactions with HDAC10 or modulation of the AKT/mTOR pathway. Perform Western blots for key proteins in these pathways (e.g., phosphorylated AKT, phosphorylated S6K). |
| Metabolism of this compound | This compound can be converted to putrescine by PAOX.[1] This conversion may be responsible for the observed phenotype. To isolate the effects of this compound, consider co-treatment with a PAOX inhibitor like MDL 72527.[1] |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Minimize freeze-thaw cycles.[12] If possible, quantify the concentration in the media over time using LC-MS. |
| Cell Line Specific Effects | The expression of polyamine metabolic enzymes (e.g., SSAT, PAOX) can vary between cell lines, leading to different responses.[13] Characterize the expression of these enzymes in your cell line of interest. |
| High Background Signal in Assays | This can be due to reagent contamination or the inherent color of the compound.[14] Ensure sterile technique and consider using phenol (B47542) red-free media for colorimetric assays.[14] |
Issue 2: Difficulty in Determining if this compound is Engaging its Intended Target
| Possible Cause | Troubleshooting Step |
| Lack of a known direct target | This compound's primary role is as a metabolite. To assess its engagement with potential off-targets, consider using a Cellular Thermal Shift Assay (CETSA).[15][16][17] |
| Indirect measurement of target engagement | If you hypothesize that this compound is affecting a particular pathway, measure the downstream consequences of that pathway's activation or inhibition (e.g., changes in protein phosphorylation, gene expression). |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a general framework for assessing the binding of this compound to intracellular proteins.
1. Cell Culture and Treatment:
- Culture cells to a sufficient density to obtain at least 1-2 million cells per condition.
- Treat cells with this compound at the desired concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[17]
2. Heat Challenge:
- Aliquot the cell suspension into PCR tubes for each temperature point.
- Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.[15]
3. Cell Lysis and Fractionation:
- Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[15]
4. Protein Analysis:
- Collect the supernatant (soluble protein fraction).
- Normalize the protein concentration of all samples.
- Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for a suspected target protein.
5. Data Analysis:
- Quantify the band intensities from the Western blot.
- Plot the normalized band intensity against temperature to generate melt curves. A shift in the melt curve between the vehicle and this compound-treated samples indicates target engagement.
Protocol 2: In Vitro HDAC Activity Assay (Fluorometric)
This protocol can be adapted to test for direct inhibition of HDAC10 by this compound.
1. Reagent Preparation:
- Prepare an assay buffer (e.g., HDAC assay buffer supplemented with 0.1 mg/mL BSA).[18]
- Dilute recombinant human HDAC10 enzyme in the assay buffer.
- Prepare serial dilutions of this compound and a known HDAC10 inhibitor (positive control).
- Prepare a fluorogenic substrate specific for HDAC10 (e.g., Ac-Spermidine-AMC).[18]
2. Reaction Incubation:
- In a 96-well plate, add the diluted this compound solutions or vehicle.
- Initiate the reaction by adding the diluted HDAC10 enzyme.
- Incubate at 37°C for 60-90 minutes.[18]
3. Development:
- Add a developer solution (containing trypsin) to cleave the deacetylated substrate and release the fluorophore (AMC).[18]
- Incubate at 37°C for an additional 20-30 minutes.[18]
4. Fluorescence Measurement:
- Measure the fluorescence intensity using a microplate reader (excitation ~355-380 nm, emission ~460 nm).[18]
5. Data Analysis:
- Subtract the background fluorescence.
- Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
References
- 1. This compound is a determinant of hair follicle stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Elevated this compound Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an this compound Mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SAT1 spermidine/spermine N1-acetyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Interaction of polyamines and mTOR signaling in the synthesis of antizyme (AZ) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Efflux of this compound from hepatoma fosters macrophage-mediated immune suppression to dampen immunotherapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound hydrochloride | Endogenous Metabolite | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting N1-Acetylspermidine ELISA Assay Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during N1-Acetylspermidine ELISA assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems in a question-and-answer format.
General Assay Performance Issues
Q1: I am getting no signal or a very weak signal across my entire plate. What are the possible causes and solutions?
A1: This issue can stem from several factors, from reagent preparation to procedural errors.[1]
-
Incorrect Reagent Preparation or Addition: Ensure all reagents, including standards and samples, were prepared correctly and added in the specified order.[2][3] It is also crucial that all reagents are at room temperature before starting the assay.[2][4]
-
Expired or Improperly Stored Reagents: Verify the expiration dates on all kit components. Most kits require storage at 2-8°C.[2]
-
Incompatible Antibodies: If not using a pre-packaged kit, confirm that the primary and secondary antibodies are compatible.[1]
-
Enzyme Inhibition: Some solutions, like wash buffers containing sodium azide, can inhibit the HRP enzyme activity.[3][5]
-
Insufficient Incubation Times: Adhere to the incubation times specified in the protocol.[2]
Q2: My plate has a uniformly high background signal. How can I reduce it?
A2: High background can mask the specific signal from your samples.
-
Insufficient Washing: Increase the number of wash steps or the soaking time during washes to ensure all unbound reagents are removed.[1][5]
-
Antibody Concentration Too High: If you are not using a pre-diluted antibody from a kit, you may need to titrate it to a lower concentration.[3]
-
Over-incubation: Reduce the incubation time for the substrate or antibodies.[5]
-
Substrate Exposure to Light: TMB substrate is light-sensitive. Ensure it is stored in the dark and limit its exposure to light during the assay.[2][4]
Q3: I am observing high variability between my replicate wells (high Coefficient of Variation - CV%). What could be the cause?
A3: High CV% is often due to inconsistent technique.
-
Pipetting Errors: Ensure your pipettes are calibrated and that you are using proper pipetting techniques to avoid bubbles and splashing.[2] Change pipette tips for each standard and sample.[2]
-
Inadequate Mixing: Gently mix all reagents and samples thoroughly before adding them to the wells.[3]
-
Cross-Well Contamination: Be careful not to splash reagents between wells. Use fresh plate sealers for each incubation step.[5]
-
"Edge Effect": This can be caused by temperature gradients across the plate or evaporation from the outer wells.[4][6] To mitigate this, ensure the plate is at room temperature before use and seal it properly during incubations.[2][4] Avoid stacking plates.[2]
Standard Curve Issues
Q4: My standard curve is poor or has a low dynamic range. How can I improve it?
A4: A reliable standard curve is essential for accurate quantification.
-
Improper Standard Preparation: Reconstitute and dilute the standards precisely as instructed in the protocol. Avoid repeated freeze-thaw cycles of the stock standard.[7]
-
Pipetting Inaccuracy: Small errors in pipetting the standards can have a large impact on the curve. Ensure accurate and consistent pipetting.[2]
-
Incorrect Plate Reader Settings: Double-check that you are using the correct wavelength to read the plate, which is typically 450 nm for TMB-based assays.[2]
Sample-Specific Issues & Interference
Q5: My sample values are unexpectedly low or undetectable. What should I investigate?
A5: This could be due to the sample itself or how it was handled.
-
Analyte Concentration Below Detection Limit: The concentration of this compound in your sample may be lower than the assay's sensitivity (typically around 3.5 nM).[8][9] You may need to concentrate your sample, if possible.
-
Matrix Effects: Components in your sample matrix (e.g., plasma, serum) can interfere with the antibody-antigen binding, leading to inaccurate readings.[10][11] This is a common issue in complex biological samples.[10]
-
Improper Sample Storage: Samples should be stored at 2-8°C for short-term storage (up to 48 hours) or at -20°C or -80°C for longer periods.[8][9][12] Avoid repeated freeze-thaw cycles.[12]
Q6: What are matrix effects and how can I determine if they are affecting my assay?
A6: The "matrix" refers to all the components in a sample other than the analyte of interest.[13] Matrix effects occur when these components interfere with the assay, potentially causing falsely high or low results.[10] Common causes include pH, salt concentration, and the presence of other proteins or lipids.[10]
-
How to Identify Matrix Effects:
-
Linear Dilution: Perform a serial dilution of your sample. If a matrix effect is present, the calculated concentration of the analyte will change as the interfering substances are diluted out.[13]
-
Spike and Recovery: Add a known amount of this compound standard to your sample and a control buffer. If the recovery in your sample is significantly different from the control, a matrix effect is likely present.[10][11]
-
-
How to Mitigate Matrix Effects:
-
Sample Dilution: The simplest solution is to dilute your samples 2- to 5-fold in the assay buffer. This often dilutes the interfering components enough to eliminate their effect.[10]
-
Matrix-Matched Standards: Prepare your standard curve by diluting the standards in a "blank" matrix that is as similar as possible to your samples (e.g., this compound-free plasma).[10][11]
-
Q7: Could other polyamines or related molecules be interfering with the assay through cross-reactivity?
A7: Cross-reactivity occurs when the antibodies in the assay bind to molecules that are structurally similar to this compound.[14] High-quality commercial this compound ELISA kits are generally designed to be highly specific. For example, some kits report no significant cross-reactivity with structurally related molecules like N8-Acetyl-Spermidine, Spermidine, Spermine, Ornithine, and Putrescine.[8] However, it is always important to consult the kit's datasheet for specific cross-reactivity information.[15] If you suspect cross-reactivity from a drug or metabolite, you may need to perform validation experiments.[14]
Quantitative Data Summaries
Table 1: Specificity Profile of a Typical this compound ELISA Kit
| Compound | Cross-Reactivity |
| This compound | 100% |
| N8-Acetylspermidine | No significant cross-reactivity[8] |
| Spermidine | No significant cross-reactivity[8] |
| Spermine | No significant cross-reactivity[8] |
| Putrescine | No significant cross-reactivity[8] |
| Ornithine | No significant cross-reactivity[8] |
| Note: This table is based on data from commercially available kits. Always refer to the specific datasheet for the kit you are using. |
Table 2: Sample Handling and Storage Recommendations
| Sample Type | Collection | Short-Term Storage | Long-Term Storage |
| Plasma | Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1000 x g for 15 minutes.[12] | Up to 48 hours at 2-8°C[8][9] | Up to 6 months at -20°C or -80°C[9][12] |
| Cell Culture Supernatant | Collect supernatant and centrifuge at 1500 rpm for 10 minutes to remove cells.[12] | Up to 48 hours at 2-8°C | Up to 6 months at -20°C or -80°C |
| Note: Avoid repeated freeze-thaw cycles for all sample types.[12] |
Experimental Protocols
Protocol 1: Plasma and Cell Culture Supernatant Sample Preparation
This protocol is a general guideline; some kits may require a specific derivatization or precipitation step.[16]
-
Plasma Collection:
-
Collect blood in a tube containing EDTA as an anticoagulant.
-
Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[12]
-
Carefully collect the supernatant (plasma) and transfer it to a clean tube.
-
-
Cell Culture Supernatant Collection:
-
Centrifuge the cell culture media at 1,500 rpm for 10 minutes to pellet the cells.[12]
-
Transfer the supernatant to a clean tube.
-
-
Storage:
-
Use the samples immediately or aliquot and store them at -20°C or -80°C for future use.[12]
-
Protocol 2: General this compound Competitive ELISA Protocol
This protocol outlines the key steps of a competitive ELISA. The analyte in the sample competes with a fixed amount of labeled antigen for a limited number of antibody binding sites. Thus, the signal is inversely proportional to the concentration of this compound in the sample.[8][16]
-
Reagent Preparation: Prepare all reagents, standards, and samples as specified in the kit manual.
-
Standard/Sample Addition: Add 50 µL of standards and samples to the appropriate wells of the antibody-coated microplate.[8]
-
Antiserum Addition: Add the this compound antiserum to each well.
-
Incubation: Seal the plate and incubate, often overnight.[8]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer.
-
Enzyme Conjugate Addition: Add the enzyme-labeled secondary antibody (e.g., anti-rabbit IgG-peroxidase conjugate) to each well.[16]
-
Incubation: Seal the plate and incubate for the specified time (e.g., 1 hour).
-
Washing: Repeat the wash step.
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark.[16]
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm.[16]
-
Calculation: Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.
Protocol 3: Assessing Matrix Effects using Spike and Recovery
-
Sample Preparation: Aliquot one of your samples into two tubes (Tube A and Tube B).
-
Spike Sample: In Tube A, add a known concentration of this compound standard. The amount added should be within the mid-range of your standard curve. This is your "spiked sample".
-
Prepare Control: In a separate tube (Tube C), add the same amount of this compound standard to the assay dilution buffer. This is your "spiked control".
-
Unspiked Sample: Tube B will serve as your "unspiked sample".
-
Assay: Run the unspiked sample, spiked sample, and spiked control in your ELISA.
-
Calculate Recovery:
-
Recovery (%) = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / (Concentration in Spiked Control)] x 100
-
A recovery rate between 80-120% generally indicates that matrix effects are not significantly interfering with the assay.
-
Visual Guides and Pathways
Below are diagrams to visualize key pathways and workflows related to the this compound ELISA assay.
References
- 1. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 4. biomatik.com [biomatik.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 7. aspirasci.com [aspirasci.com]
- 8. eaglebio.com [eaglebio.com]
- 9. N1-Acetyl-Spermidine ELISA kit - Serum, Plasma, Supernatant [immusmol.com]
- 10. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 11. arp1.com [arp1.com]
- 12. fn-test.com [fn-test.com]
- 13. The Matrix Effect During Elisa Testing - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 14. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Two enzyme-linked immunosorbent assay (ELISA) systems for N1,N8-diacetylspermidine and N1,N12-diacetylspermine using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N1-Acetyl-Spermidine ELISA Assay kit | Eagle BioSciences IS-I-2400R product information [labome.com]
Technical Support Center: Overcoming Variability in N1-Acetylspermidine Quantification
Welcome to the technical support center for N1-Acetylspermidine quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the accurate and reproducible measurement of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Sample Preparation Issues
Question: I am seeing significant variability between replicate samples. What are the potential causes during sample preparation?
Answer: Variability in replicate samples often originates from inconsistencies in the sample preparation workflow. Key areas to investigate include:
-
Incomplete Cell Lysis or Tissue Homogenization: Ensure your protocol achieves complete disruption of cellular structures to release all intracellular this compound. Inconsistent lysis will lead to variable analyte recovery.
-
Precipitation Inconsistencies: If using protein precipitation (e.g., with perchloric acid or methanol), ensure consistent addition and mixing of the precipitation agent, as well as uniform incubation times and temperatures. Incomplete precipitation can lead to matrix effects.[1]
-
Evaporation and Reconstitution Steps: When concentrating samples, ensure complete evaporation of the solvent without excessive heat, which could degrade the analyte. The reconstitution step is critical; ensure the residue is fully dissolved by thorough vortexing or sonication.
-
Analyte Stability: this compound can be subject to enzymatic degradation. Work quickly and on ice. Consider the use of enzyme inhibitors if degradation is suspected.[2]
Question: My recovery of this compound is consistently low. How can I improve it?
Answer: Low recovery can be attributed to several factors during sample extraction and cleanup. Consider the following:
-
Extraction Solvent Polarity: this compound is a polar molecule. Ensure your extraction solvent system is appropriate to efficiently extract it from the sample matrix.
-
Solid-Phase Extraction (SPE) Optimization: If using SPE, ensure the sorbent type is appropriate for retaining this compound. Optimize the wash and elution steps to prevent premature elution of the analyte and ensure its complete recovery.
-
Liquid-Liquid Extraction (LLE) Parameters: For LLE, the pH of the aqueous phase and the choice of organic solvent are critical. Adjusting the pH can alter the charge state of this compound, affecting its partitioning.
-
Use of an Appropriate Internal Standard: Employing a stable isotope-labeled internal standard, such as this compound-d6, can help correct for losses during sample preparation.[3]
Chromatography Problems
Question: I am observing poor peak shape (fronting, tailing, or splitting) for this compound. What are the common causes and solutions?
Answer: Poor peak shape in liquid chromatography can compromise integration and affect quantification accuracy. Here are common causes and their remedies:
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase (e.g., silanols). | Use a column with end-capping or a different stationary phase. Adjust mobile phase pH or ionic strength.[4] |
| Column contamination or aging. | Flush the column with a strong solvent. If the problem persists, replace the column.[4] | |
| Peak Fronting | Column overload. | Dilute the sample or reduce the injection volume. |
| Insufficient column equilibration. | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[5] | |
| Split Peaks | Partially clogged column frit. | Replace the column inlet frit or the entire column.[4] |
| Injection solvent stronger than the mobile phase. | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[4] |
Question: My retention time for this compound is shifting between injections. What should I check?
Answer: Retention time instability can be caused by several factors related to the HPLC/UHPLC system and mobile phase.
-
Pump Performance: Fluctuations in pump pressure can indicate air bubbles in the system or failing pump seals. Purge the system to remove bubbles and check pump seals for wear.[6]
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention. Prepare fresh mobile phase daily and ensure accurate mixing of components. For gradient elution, ensure the gradient proportioning valve is functioning correctly.
-
Column Temperature: Fluctuations in column temperature will affect retention time. Use a column oven to maintain a stable temperature.[6]
-
Column Equilibration: Ensure sufficient time is allowed for the column to equilibrate to the initial conditions between runs, especially for gradient methods.[5]
Mass Spectrometry Detection Issues
Question: I am experiencing high background noise and poor sensitivity in my LC-MS/MS analysis. What are the likely sources of contamination?
Answer: High background noise in LC-MS is often due to chemical contamination.
-
Mobile Phase Contamination: Use high-purity solvents and additives (e.g., LC-MS grade). Contaminants can leach from solvent bottles or tubing.[7]
-
Sample Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of this compound. Improve sample cleanup to remove interfering substances.[2][8]
-
System Contamination: Contaminants can accumulate in the ion source, transfer optics, and mass analyzer. Regular cleaning of the ion source is crucial.[6][7]
To identify the source, you can infuse mobile phase components directly into the mass spectrometer to check for contamination.[7]
Question: How can I improve the sensitivity of this compound detection by LC-MS/MS?
Answer: Improving sensitivity often involves optimizing both chromatographic and mass spectrometric conditions.
-
Derivatization: Derivatizing this compound can improve its chromatographic properties and ionization efficiency. Common derivatizing agents include dansyl chloride and isobutyl chloroformate.[1][9][10]
-
Ion Source Optimization: Optimize ion source parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature to maximize the signal for your specific analyte and flow rate.
-
MS Parameter Tuning: Optimize collision energy and other MS/MS parameters for the specific precursor-to-product ion transitions of this compound and its internal standard.
-
Chromatographic Peak Shape: As discussed previously, a sharp, symmetrical peak will result in a higher signal-to-noise ratio.
FAQs
General Questions
Q1: Why is the quantification of this compound important?
A1: this compound is a key metabolite in the polyamine pathway and has been implicated in various physiological and pathophysiological processes, including cell growth, differentiation, and cancer.[11][12][13] Accurate quantification is crucial for understanding its role in these processes and for its potential as a biomarker.[11]
Q2: What are the primary analytical methods used for this compound quantification?
A2: The most common methods are High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detection.[14][15] LC coupled to tandem mass spectrometry (LC-MS/MS) is often preferred for its high sensitivity and selectivity.[16]
Q3: Is an internal standard necessary for accurate quantification?
A3: Yes, using an internal standard is highly recommended to account for variability during sample preparation and analysis. A stable isotope-labeled internal standard, such as this compound-d6, is the gold standard as it has nearly identical chemical and physical properties to the analyte.[3]
Methodology Specifics
Q4: What are the advantages of derivatization for this compound analysis?
A4: Derivatization can offer several advantages:
-
Improved Chromatographic Retention and Peak Shape: Especially on reversed-phase columns.
-
Enhanced Detection Sensitivity: By introducing a fluorescent tag (for fluorescence detection) or a group that improves ionization efficiency in mass spectrometry.[1][10]
-
Separation of Isomers: Derivatization can aid in the chromatographic separation of this compound from its isomer, N8-acetylspermidine.[9]
Q5: Can this compound be analyzed without derivatization?
A5: Yes, analysis without derivatization is possible, often using HILIC (Hydrophilic Interaction Liquid Chromatography) or ion-pairing chromatography coupled with mass spectrometry.[14][17] However, achieving good peak shape and retention for this polar compound on traditional reversed-phase columns can be challenging without derivatization.
Experimental Protocols
Protocol 1: Sample Preparation using Perchloric Acid Precipitation
This protocol is adapted from methods described for polyamine extraction.[1]
-
Homogenization: Homogenize tissue samples or cell pellets in 10 volumes of ice-cold 0.2 M perchloric acid (PCA).
-
Incubation: Incubate the homogenate on ice for 30 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acid-soluble polyamines.
-
Derivatization (Optional): The supernatant can be directly analyzed or subjected to a derivatization procedure.
Protocol 2: Dansyl Chloride Derivatization
This protocol is based on established methods for derivatizing polyamines.[1][9]
-
Sample Preparation: To 50 µL of the PCA extract supernatant or standard, add 50 µL of a suitable internal standard (e.g., 1,7-diaminoheptane (B1222138) or a stable isotope-labeled standard).
-
Alkalinization: Add 200 µL of saturated sodium carbonate solution.
-
Derivatization Reaction: Add 400 µL of dansyl chloride solution (e.g., 10 mg/mL in acetone).
-
Incubation: Vortex and incubate at 70°C for 15-30 minutes in the dark.
-
Reaction Quenching: Add 100 µL of proline solution (e.g., 100 mg/mL) to react with excess dansyl chloride.
-
Extraction: Extract the dansylated polyamines with 500 µL of toluene (B28343). Vortex and centrifuge.
-
Analysis: Collect the upper toluene layer, evaporate to dryness under nitrogen, and reconstitute in a suitable solvent (e.g., methanol) for HPLC or LC-MS analysis.
Visualizations
Caption: General workflow for this compound quantification.
Caption: A logical approach to troubleshooting quantification variability.
References
- 1. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 8. Analytical Approaches for the Identification and Quantification of Key Non-Protein Nitrogen Components in Infant Formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of N1- and N8-acetylspermidine isomers by reversed-phase column liquid chromatography after derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Human Metabolome Database: Showing metabocard for this compound (HMDB0001276) [hmdb.ca]
- 13. This compound is a determinant of hair follicle stem cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The determination of N1-acetylspermine in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous Determination of Different Polyamines and their Mono-Acetylated Derivatives in Gastric Tissue by HPLC with Post-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical Methods for the Quantification of Histamine and Histamine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. helixchrom.com [helixchrom.com]
Technical Support Center: Analysis of N1- and N8-Acetylspermidine Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical separation and quantification of N1-Acetylspermidine and its structural isomer, N8-Acetylspermidine.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to distinguish between this compound and N8-Acetylspermidine in our analysis?
A1: The primary challenge lies in the structural similarity of N1- and N8-Acetylspermidine. As isomers, they have the same molecular weight and elemental composition, leading to identical mass-to-charge ratios (m/z) in mass spectrometry. Their structural difference is subtle—the position of a single acetyl group—which results in very similar physicochemical properties, making chromatographic separation difficult.
Q2: We are observing co-elution or a single peak for both isomers in our LC-MS/MS analysis. What is the likely cause?
A2: Co-elution is a common problem when analyzing these isomers. The likely causes include:
-
Inadequate Chromatographic Resolution: Your current High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method may not have sufficient resolving power. This could be due to the column chemistry, mobile phase composition, or gradient profile.
-
Lack of Derivatization: Underivatized acetylspermidine isomers are highly polar and may exhibit poor retention and peak shape on standard reversed-phase columns, leading to co-elution. Derivatization can enhance the chromatographic differences between the isomers.[1][2]
Q3: Can we differentiate the isomers using tandem mass spectrometry (MS/MS) alone if they co-elute?
A3: While challenging, it is sometimes possible to distinguish co-eluting isomers by MS/MS if they produce unique fragment ions. However, for N1- and N8-Acetylspermidine, the fragmentation patterns can be very similar, making this approach unreliable for accurate quantification. Chromatographic separation is highly recommended for robust and accurate results.
Q4: What is the most effective general approach for separating these isomers?
A4: The most successful and widely reported approach involves pre-column derivatization followed by reversed-phase HPLC or UHPLC.[1][2] Derivatization with reagents like dansyl chloride alters the structure of the isomers in a way that can be exploited for better chromatographic separation.
Q5: Are there any analytical techniques besides LC-MS that can be used to distinguish these isomers?
A5: Yes, other techniques have been explored. Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IMS-MS) can separate ions in the gas phase based on their size, shape, and charge, offering a potential avenue for isomer differentiation.[3] Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization has also been used for the simultaneous determination of these isomers.[4]
Troubleshooting Guides
Problem: Poor or No Chromatographic Separation of Isomers
Symptoms:
-
A single, broad peak where two should be.
-
A peak with a shoulder.
-
Inconsistent retention times for what should be two distinct peaks.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal HPLC/UHPLC Column | Ensure you are using a high-resolution column, such as a C18 column, which has been reported to be effective.[1] Consider columns with different stationary phase chemistries if a standard C18 is not providing separation. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. A ternary mobile phase of water, methanol, and acetonitrile (B52724) has been shown to improve resolution.[1] Experiment with different solvent ratios and the use of ion-pairing reagents. |
| Gradient Profile Not Optimized | If using a gradient, ensure it is shallow enough to allow for the separation of these closely eluting compounds. A slow, extended gradient can often improve the resolution of isomers. |
| Lack of Derivatization | If not already doing so, implement a pre-column derivatization step. Dansyl chloride is a common and effective derivatizing agent for these polyamines.[1][2] |
Problem: Inconsistent Quantification and Poor Reproducibility
Symptoms:
-
High variability in peak areas between replicate injections.
-
Poor linearity in the calibration curve.
-
Inaccurate quantification when analyzing quality control samples.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete or Variable Derivatization | Optimize the derivatization reaction conditions, including reagent concentration, pH, temperature, and reaction time, to ensure complete and consistent derivatization of all analytes. |
| Matrix Effects in Biological Samples | Biological matrices can cause ion suppression or enhancement in the mass spectrometer. Implement a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. The use of stable isotope-labeled internal standards is crucial to correct for matrix effects. |
| Instrumental Instability | Ensure the stability of the LC and MS systems. Check for leaks, ensure the pump is delivering a consistent flow rate, and verify the stability of the MS spray. |
Experimental Protocols
Protocol 1: Separation of Dansylated N1- and N8-Acetylspermidine by Reversed-Phase HPLC
This protocol is based on the methodology for separating dansyl derivatives of acetylspermidine isomers.[1]
1. Sample Preparation and Derivatization:
- Prepare a standard solution containing N1- and N8-Acetylspermidine.
- To 100 µL of the standard solution or sample, add 100 µL of 100 mM sodium carbonate buffer (pH 9.5).
- Add 200 µL of dansyl chloride solution (10 mg/mL in acetone).
- Vortex and incubate at 60°C for 30 minutes in the dark.
- Add 100 µL of 250 mM proline to quench the excess dansyl chloride.
- Vortex and incubate for 30 minutes at 60°C in the dark.
- Evaporate the acetone (B3395972) under a stream of nitrogen.
- Extract the dansylated polyamines with 500 µL of toluene.
- Vortex and centrifuge.
- Collect the organic phase and evaporate to dryness.
- Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
- Mobile Phase: A ternary mixture of water, methanol, and acetonitrile. The exact composition should be optimized, but a starting point could be a gradient elution.[1]
- Flow Rate: 1.0 mL/min.
- Detection: Fluorescence detector with excitation at 340 nm and emission at 515 nm.
Quantitative Data
Table 1: Example Chromatographic Data for Dansylated Acetylspermidine Isomers
| Analyte | Retention Time (min) |
| N8-Acetylspermidine (Dansylated) | 12.25 |
| This compound (Dansylated) | 12.45 |
Note: The above retention times are illustrative and can vary significantly based on the specific HPLC system, column, and mobile phase conditions used. The key takeaway is the achievement of baseline separation between the two isomers.[2]
Visualizations
Diagram 1: General Workflow for Isomer Analysis
Caption: Workflow for the analysis of acetylspermidine isomers.
Diagram 2: Troubleshooting Logic for Isomer Co-elution
Caption: Troubleshooting logic for co-eluting isomers.
References
- 1. Separation of N1- and N8-acetylspermidine isomers by reversed-phase column liquid chromatography after derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary polyamines and N-acetylated polyamines in four patients with Alzheimer's disease as their N-ethoxycarbonyl-N-pentafluoropropionyl derivatives by gas chromatography-mass spectrometry in selected ion monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling for N1-Acetylspermidine conversion to putrescine in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the conversion of N1-acetylspermidine to putrescine.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway for the conversion of this compound to putrescine?
A1: The conversion of this compound to putrescine is a two-step enzymatic process. First, spermidine (B129725) is acetylated to form this compound by the enzyme spermidine/spermine (B22157) N1-acetyltransferase (SSAT). Subsequently, this compound is oxidized by polyamine oxidase (PAO) to yield putrescine and 3-acetamidopropanal.[1][2][3][4] This pathway is a key part of polyamine catabolism, allowing for the regulation of intracellular polyamine levels.[2][4]
Q2: What are the key enzymes involved in this conversion?
A2: The two primary enzymes are:
-
Spermidine/spermine N1-acetyltransferase (SSAT): This is the rate-limiting enzyme in polyamine catabolism.[1][5] It transfers an acetyl group from acetyl-CoA to spermidine or spermine.[1][2]
-
Polyamine oxidase (PAO): This FAD-dependent enzyme oxidizes N1-acetylated polyamines.[6][7][8]
Q3: How can I inhibit the conversion of this compound to putrescine in my experiment?
A3: To specifically prevent the conversion of this compound to putrescine, you should inhibit the activity of polyamine oxidase (PAO). A commonly used inhibitor for this purpose is MDL72527.[9][10]
Q4: How can I upregulate the production of this compound?
A4: The production of this compound can be increased by inducing the expression of spermidine/spermine N1-acetyltransferase (SSAT). The polyamine analogue N1,N11-diethylnorspermine (DENSpm) is a potent inducer of SSAT.[1]
Q5: What are the common methods for quantifying this compound and putrescine?
A5: The most common and reliable methods for the quantification of this compound and putrescine in biological samples are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12][13][14][15][16] These methods often require a derivatization step to improve the detection of these molecules.[11][12]
Troubleshooting Guides
This section addresses common issues encountered during the experimental process of controlling and measuring this compound and putrescine levels.
Issue 1: Incomplete inhibition of putrescine formation after using a PAO inhibitor.
| Potential Cause | Suggested Solution |
| Inhibitor concentration is too low. | Optimize the concentration of the PAO inhibitor (e.g., MDL72527) by performing a dose-response curve to determine the effective concentration for your specific cell line or tissue type. |
| Inhibitor degradation. | Prepare fresh inhibitor solutions for each experiment. Check the manufacturer's recommendations for storage and stability. |
| Insufficient incubation time. | Increase the incubation time with the inhibitor to ensure it has reached its target and exerted its effect. |
| Alternative metabolic pathways. | Consider the possibility of other metabolic routes for putrescine formation in your experimental system, although the SSAT/PAO pathway is the primary one for converting acetylated spermidine. |
Issue 2: High variability in this compound or putrescine measurements between replicates.
| Potential Cause | Suggested Solution |
| Inconsistent sample collection and preparation. | Standardize your sample collection and processing protocol. Ensure consistent timing, temperature, and handling for all samples. For tissue samples, ensure they are snap-frozen immediately after collection.[17] |
| Inefficient protein precipitation. | Ensure complete protein removal, as proteins can interfere with downstream analysis. Perchloric acid is commonly used for this purpose.[18] |
| Incomplete or variable derivatization. | Optimize the derivatization reaction conditions, including reagent concentration, temperature, and incubation time. Ensure thorough mixing.[11] |
| Matrix effects in LC-MS/MS. | Use an internal standard for each analyte to correct for variations in sample processing and matrix effects.[12] Perform a matrix effect study to assess the impact of your sample matrix on ionization. |
| Instrumental variability. | Regularly calibrate and maintain your HPLC or LC-MS/MS system. Run quality control samples with known concentrations throughout your sample sequence. |
Issue 3: Low or no detection of this compound.
| Potential Cause | Suggested Solution |
| Low basal levels of this compound. | This compound is often present at low endogenous concentrations. Consider treating your cells or organism with an inducer of SSAT, such as DENSpm, to increase its levels.[1] |
| Rapid degradation. | This compound can be quickly converted to putrescine by PAO. If you want to measure accumulated this compound, pre-treat your samples with a PAO inhibitor like MDL72527.[9] |
| Suboptimal analytical method. | Ensure your HPLC or LC-MS/MS method is sensitive enough for your expected concentrations. Optimize the derivatization and detection parameters. The use of a fluorescence detector with HPLC can enhance sensitivity.[19] |
| Sample loss during preparation. | Evaluate each step of your sample preparation for potential loss of the analyte. Use of a suitable internal standard can help track and correct for these losses. |
Experimental Protocols
Protocol 1: Inhibition of Polyamine Oxidase (PAO) Activity
This protocol describes the use of MDL72527 to inhibit the conversion of this compound to putrescine in cell culture.
-
Cell Culture: Plate and grow cells to the desired confluency.
-
Inhibitor Preparation: Prepare a stock solution of MDL72527 in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in cell culture medium to the desired final concentration.
-
Treatment: Remove the existing cell culture medium and replace it with the medium containing the PAO inhibitor.
-
Incubation: Incubate the cells for a predetermined period to allow for the inhibition of PAO. This time should be optimized for your specific cell type and experimental goals.
-
Sample Collection: After incubation, collect the cells and/or media for polyamine analysis.
Protocol 2: Quantification of this compound and Putrescine by HPLC
This is a general protocol for the analysis of polyamines. Specific parameters may need to be optimized for your instrument and samples.
-
Sample Preparation:
-
Homogenize cell pellets or tissues in an appropriate buffer.
-
Precipitate proteins using an acid, such as perchloric acid (e.g., a final concentration of 0.6 N).[18]
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
Mix the supernatant with a derivatizing agent (e.g., dansyl chloride).[11]
-
The reaction typically involves adding a saturated sodium bicarbonate solution and the dansyl chloride solution (e.g., 10 mg/mL in acetone) and incubating at a specific temperature (e.g., 40°C) for a set time (e.g., 45 minutes).[11]
-
Stop the reaction by adding a solution like ammonium (B1175870) hydroxide.[11]
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Use a C18 column for separation.[11]
-
Employ a gradient elution program with a mobile phase consisting of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[11]
-
Detect the derivatized polyamines using a UV or fluorescence detector.[11]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound and putrescine.
-
Calculate the concentration of the analytes in your samples by comparing their peak areas to the standard curve.
-
Data Presentation
Table 1: Inhibitors for Controlling this compound to Putrescine Conversion
| Target Enzyme | Inhibitor/Inducer | Typical Effect | Common Application |
| Spermidine/spermine N1-acetyltransferase (SSAT) | N1,N11-diethylnorspermine (DENSpm) | Induces SSAT expression | Increase this compound production[1] |
| Polyamine oxidase (PAO) | MDL72527 | Inhibits PAO activity | Block conversion of this compound to putrescine[9] |
| Spermidine/spermine N1-acetyltransferase (SSAT) | Diminazene aceturate (DA) | Inhibits SSAT activity | Decrease this compound production[20] |
Table 2: Example HPLC Gradient for Polyamine Analysis
| Time (minutes) | % Mobile Phase A (e.g., 0.1 M Ammonium Acetate) | % Mobile Phase B (e.g., Acetonitrile) |
| 0-5 | 95 | 5 |
| 5-15 | 70 | 30 |
| 15-25 | 50 | 50 |
| 25-30 | 10 | 90 |
| This is an example gradient and should be optimized for your specific column and analytes.[11] |
Visualizations
Caption: Metabolic pathway of this compound to putrescine.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Conversion of exogenous spermidine into putrescine after administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Polyamine oxidase - Wikipedia [en.wikipedia.org]
- 7. Polyamine oxidase, properties and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic Studies of Mouse Polyamine Oxidase with N1,N12-Bisethylspermine as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is a determinant of hair follicle stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of polyamine and spermine oxidases by polyamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification and evidence that ADCs are indispensable for flower development in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 17. d-nb.info [d-nb.info]
- 18. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous Determination of Different Polyamines and their Mono-Acetylated Derivatives in Gastric Tissue by HPLC with Post-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of spermidine/spermine N1-acetyltransferase activity: a new therapeutic concept in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug Delivery for N1-Acetylspermidine-Based Therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and experimental application of N1-Acetylspermidine-based therapies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound effectively to target cells?
A1: this compound is a small, hydrophilic molecule.[1] This property can lead to rapid clearance from systemic circulation and poor membrane permeability, limiting its intracellular bioavailability.[1] Key challenges include enzymatic degradation, off-target effects, and achieving sustained therapeutic concentrations at the site of action. Encapsulation within a drug delivery system is often necessary to overcome these hurdles.
Q2: Which drug delivery systems are most suitable for this compound?
A2: Liposomes and polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are promising carriers for small hydrophilic molecules like this compound.[1] These systems can protect the drug from degradation, improve its pharmacokinetic profile, and can be functionalized for targeted delivery. For instance, modifying nanoparticles with spermidine (B129725) has been shown to enhance uptake in cancer cells via the polyamine transport system (PTS).[2][3]
Q3: How can I quantify the amount of this compound in my formulation and in biological samples?
A3: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.[4][5] Several protocols have been established for its detection in various biological fluids like plasma, urine, and cell lysates.[4]
Q4: What are the critical physicochemical properties of this compound to consider during formulation development?
A4: Key properties include its water solubility, pKa, and stability under different pH and temperature conditions. This data is crucial for selecting appropriate encapsulation methods and predicting the in vivo behavior of the formulation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 187.28 g/mol | [6] |
| Water Solubility | 4.72 g/L (predicted) | [7] |
| pKa (Strongest Basic) | 10.67 (predicted) | [7] |
| Physiological Charge | +2 | [7] |
Table 2: Representative Characteristics of Polyamine-Based Nanoparticle Formulations
| Parameter | Liposomal Formulation (Hypothetical) | Spermidine-PLGA Nanoparticles (Literature-derived) |
| Particle Size (nm) | 100 - 200 | ~150 - 200[2][8] |
| Polydispersity Index (PDI) | < 0.2 | < 0.1[2] |
| Zeta Potential (mV) | -10 to +10 (can be modulated) | Near-neutral to slightly negative[2][4] |
| Encapsulation Efficiency (%) | 30 - 60% | ~50%[7] |
| Drug Loading Capacity (%) | 0.5 - 2% | ~0.8%[7] |
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound
Q: My encapsulation efficiency for this compound in liposomes/nanoparticles is consistently below 20%. What are the possible causes and solutions?
A: Low encapsulation efficiency for hydrophilic drugs is a common issue.[1] Here are potential causes and troubleshooting steps:
-
Cause: this compound leakage during formulation.
-
Solution (Liposomes): Optimize the lipid composition. Incorporating cholesterol can increase bilayer rigidity and reduce leakage. Ensure the hydration step is performed above the phase transition temperature of the lipids.[3]
-
Solution (PLGA Nanoparticles): Modify the solvent evaporation rate. A faster evaporation can sometimes trap the drug more effectively. Also, consider using a double emulsion method (w/o/w) which is generally more suitable for hydrophilic drugs.
-
-
Cause: Unfavorable drug-to-lipid/polymer ratio.
-
Solution: Systematically vary the initial concentration of this compound while keeping the lipid/polymer concentration constant to find the optimal loading ratio.
-
-
Cause: Inefficient separation of free drug from the formulation.
-
Solution: Use a separation method with a lower molecular weight cut-off, such as dialysis with a smaller pore size membrane or size exclusion chromatography with a finer resin, to ensure complete removal of the unencapsulated drug.
-
Issue 2: Rapid In Vitro Drug Release (Burst Release)
Q: I'm observing a very high burst release of this compound (>50% in the first hour) from my PLGA nanoparticles. How can I achieve a more sustained release profile?
A: A significant burst release is often due to the drug being adsorbed to the surface of the nanoparticles rather than being encapsulated within the core.
-
Cause: Surface-adsorbed drug.
-
Solution: Ensure thorough washing of the nanoparticle pellet after centrifugation to remove surface-bound drug. Increase the polymer concentration in the organic phase to create a denser polymer matrix, which can better retain the drug.
-
-
Cause: High hydrophilicity of the drug.
-
Solution: Consider ion-pairing. By forming a complex of this compound with a lipophilic counter-ion, its hydrophobicity can be increased, leading to better entrapment within the polymer matrix and a more controlled release.
-
-
Cause: Polymer degradation is too rapid.
-
Solution: Use a PLGA polymer with a higher molecular weight or a higher lactide-to-glycolide ratio, as this will slow down the degradation rate of the polymer and subsequent drug release.
-
Experimental Protocols
Protocol 1: Liposomal Encapsulation of this compound by Thin-Film Hydration
-
Lipid Film Preparation: Dissolve the desired lipids (e.g., DSPC and cholesterol at a 7:3 molar ratio) in chloroform (B151607) in a round-bottom flask.[3]
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[3]
-
Vacuum Drying: Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with a solution of this compound in a suitable buffer (e.g., PBS pH 7.4) by vortexing or sonicating at a temperature above the lipid phase transition temperature.[3]
-
Size Reduction: To obtain unilamellar vesicles of a defined size, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).[3]
-
Purification: Remove the unencapsulated this compound by size exclusion chromatography or dialysis.
Protocol 2: Determination of this compound Encapsulation Efficiency
-
Total Drug Quantification: Lyse a known volume of the liposomal/nanoparticle suspension using a suitable solvent (e.g., methanol (B129727) or a buffer containing a surfactant like Triton X-100) to release the encapsulated drug.
-
Free Drug Quantification: Separate the unencapsulated this compound from the formulation using centrifugation, size exclusion chromatography, or dialysis.
-
Analysis: Quantify the concentration of this compound in both the total drug sample and the free drug sample using a validated HPLC-MS/MS method.[4]
-
Calculation:
-
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Protocol 3: In Vitro Release Study of this compound from PLGA Nanoparticles
-
Sample Preparation: Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off.
-
Release Medium: Suspend the dialysis bag in a larger volume of release buffer (e.g., PBS pH 7.4), maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantification: Analyze the concentration of this compound in the collected samples using HPLC-MS/MS.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
Mandatory Visualizations
References
- 1. Spermidine-mediated poly(lactic- co-glycolic acid) nanoparticles containing fluorofenidone for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surface spermidine functionalized PEGylated poly(lactide-co-glycolide) nanoparticles for tumor-targeted drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Spermidine-mediated poly(lactic-co-glycolic acid) nanoparticles containing fluorofenidone for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The exogenous delivery of microRNA-449b-5p using spermidine-PLGA nanoparticles efficiently decreases hepatic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Surface spermidine functionalized PEGylated poly(lactide- co -glycolide) nanoparticles for tumor-targeted drug delivery - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02447A [pubs.rsc.org]
- 7. Polydeoxyribonucleotide-spermidine nanoparticles: Preparation, characterization, and verification of skin anti-aging efficacy [pubmed.ncbi.nlm.nih.gov]
- 8. Figure 2 from Spermidine-mediated poly(lactic-co-glycolic acid) nanoparticles containing fluorofenidone for the treatment of idiopathic pulmonary fibrosis | Semantic Scholar [semanticscholar.org]
Technical Support Center: Addressing Resistance to Therapies Targeting N1-Acetylspermidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with therapies targeting N1-Acetylspermidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to therapies targeting this compound?
A1: The primary mechanism of resistance often involves the upregulation of the enzyme spermidine (B129725)/spermine (B22157) N1-acetyltransferase (SAT1), also known as SSAT.[1][2][3] SAT1 is the rate-limiting enzyme in polyamine catabolism, responsible for acetylating spermidine and spermine into this compound and N1-acetylspermine, respectively.[4][5] Increased SAT1 activity can lead to an altered polyamine pool, which has been associated with resistance to various cancer therapies, including BRAF and KRAS inhibitors.[6][7]
Q2: How does the tumor microenvironment influence resistance?
A2: An acidic tumor microenvironment can drive the accumulation of this compound by upregulating the expression of SAT1.[8][9][10][11] This acidic pH-induced alteration in the polyamine pathway appears to be a general metabolic signature in human cancer cells.[10][11] This upregulation of the SAT1-N1-acetylspermidine axis can promote protumor immunity by recruiting neutrophils, thereby contributing to tumor progression and therapeutic resistance.[8][9]
Q3: Can targeting SAT1 overcome this resistance?
A3: Yes, targeting SAT1 is a promising strategy to overcome resistance. Both genetic (e.g., siRNA knockdown) and pharmacological inhibition of SAT1 can re-sensitize resistant cells to therapies.[1][2][12] For instance, in KRAS-mutant cancers, the efficacy of targeted therapies is dependent on KEAP1 status, which regulates SAT1 expression.[7] In some contexts, combining SAT1 induction with polyamine supplementation can enhance ferroptosis and overcome drug resistance.[7]
Q4: What is the role of this compound in normal cellular processes?
A4: this compound is a metabolite of spermidine, a polyamine crucial for cellular growth, differentiation, and apoptosis.[13] Polyamines are essential for stabilizing DNA, regulating gene expression, and modulating ion channels. The acetylation of polyamines is a key mechanism for controlling their intracellular concentrations.[13] For example, this compound has been identified as a determinant of hair follicle stem cell fate.[14]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell viability assays when treating with this compound-targeting therapies.
Possible Cause & Troubleshooting Steps:
-
Development of Drug Resistance: Your cell line may have developed resistance to the therapeutic agent.
-
Solution: Confirm resistance by comparing the IC50 value of your treated cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance.[15] You may need to establish a new resistant cell line. (See Experimental Protocol 1).
-
-
Cell Culture Conditions: Variations in cell culture conditions can affect cellular response.
-
Reagent Quality: The therapeutic agent or other reagents may have degraded.
-
Solution: Use freshly prepared reagents and store them according to the manufacturer's instructions.
-
Issue 2: Difficulty in detecting or quantifying this compound levels.
Possible Cause & Troubleshooting Steps:
-
Suboptimal Sample Preparation: Inefficient extraction of metabolites from cells or tissues.
-
Inadequate Analytical Sensitivity: The detection method may not be sensitive enough.
-
HPLC Troubleshooting: Common issues with HPLC include peak broadening, retention time shifts, and carryover.
-
Solution:
-
Carryover: For polyamines, which are cationic, carryover can occur due to interaction with the stationary phase. Increasing the ionic strength of the mobile phase (e.g., using a higher concentration of ammonium (B1175870) formate) can help mitigate this.[20]
-
Peak Issues: Ensure proper column conditioning and consistent mobile phase composition. If using a gradient, avoid starting from 100% of a pure solvent.
-
-
Issue 3: Inefficient knockdown of SAT1/SSAT using siRNA.
Possible Cause & Troubleshooting Steps:
-
Suboptimal siRNA Transfection: The transfection protocol may not be optimized for your cell line.
-
Ineffective siRNA Sequence: The chosen siRNA sequence may not be efficient.
-
Solution: Test multiple siRNA sequences targeting different regions of the SAT1 mRNA. Using a pool of different siRNAs can also increase knockdown efficiency.[22]
-
-
Confirmation of Knockdown: Lack of confirmation at both mRNA and protein levels.
-
Solution: Validate knockdown using qRT-PCR to measure mRNA levels and Western blotting to measure protein levels. (See Experimental Protocols 4 & 5).
-
Key Experimental Protocols
Experimental Protocol 1: Generation of Drug-Resistant Cancer Cell Lines
This protocol describes the generation of drug-resistant cell lines by continuous exposure to a therapeutic agent.
-
Determine the IC50 of the Parental Cell Line:
-
Seed parental cells in a 96-well plate.
-
Treat with a range of concentrations of the therapeutic agent for a duration relevant to its mechanism of action (e.g., 72 hours).
-
Assess cell viability using an appropriate method (e.g., MTT or CCK-8 assay).
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[15][23]
-
-
Stepwise Dose Escalation:
-
Begin by treating the parental cells with the drug at a concentration equal to or slightly below the IC50.
-
Culture the cells until a subpopulation of resistant cells begins to grow. This may take several weeks or months.
-
Once the cells are growing steadily, gradually increase the drug concentration.[6]
-
Repeat this process of stepwise dose escalation until the cells can proliferate in the presence of a significantly higher drug concentration (e.g., 3- to 10-fold the initial IC50).[8]
-
-
Characterization of the Resistant Cell Line:
Experimental Protocol 2: Quantification of this compound by HPLC
This protocol outlines the general steps for quantifying this compound and other polyamines using high-performance liquid chromatography (HPLC) with pre-column derivatization.
-
Sample Preparation and Extraction:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells (e.g., through sonication or freeze-thaw cycles) in an appropriate buffer.
-
Precipitate proteins using an acid such as perchloric acid.
-
Centrifuge to pellet the protein precipitate and collect the supernatant containing the polyamines.
-
-
Derivatization (Benzoylation):
-
Adjust the pH of the supernatant to be alkaline (e.g., using NaOH).
-
Add benzoyl chloride and incubate to allow for the derivatization of the primary and secondary amine groups of the polyamines.[18]
-
Extract the benzoylated polyamines using a solvent like diethyl ether.
-
Evaporate the solvent to dryness.
-
-
HPLC Analysis:
-
Reconstitute the dried sample in the mobile phase (typically a methanol-water mixture).
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column.
-
Separate the benzoylated polyamines using a suitable gradient.
-
Detect the derivatives using a UV detector (typically around 254 nm).
-
Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of this compound.[18]
-
Experimental Protocol 3: SAT1/SSAT Enzyme Activity Assay
This protocol is based on measuring the incorporation of radiolabeled acetyl groups into a spermidine analog.
-
Cell Lysate Preparation:
-
Harvest cells and lyse them in a suitable buffer.
-
Centrifuge the lysate to remove cell debris and collect the supernatant.[5]
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing Tris-HCl buffer, a spermidine analog substrate (e.g., 8-methylspermidine), and the cell lysate.
-
Initiate the reaction by adding [14C]-acetyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 10 minutes).[5]
-
-
Quantification of Radioactivity:
-
Stop the reaction.
-
Separate the radiolabeled acetylated product from the unreacted [14C]-acetyl-CoA.
-
Measure the amount of radioactivity incorporated into the product using a scintillation counter.
-
Calculate the enzyme activity, typically expressed as pmol of product formed per minute per mg of protein.
-
Experimental Protocol 4: Western Blot for SAT1/SSAT Protein Expression
-
Protein Extraction:
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for SAT1/SSAT overnight at 4°C.[24][25][26]
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Experimental Protocol 5: qRT-PCR for SAT1/SSAT mRNA Expression
-
RNA Extraction:
-
Isolate total RNA from cells using a commercial kit (e.g., TRIzol).
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[27]
-
-
Quantitative PCR:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for the SAT1 gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
Analyze the amplification data to determine the relative expression of SAT1 mRNA. Normalize the expression to a housekeeping gene (e.g., GAPDH or ACTB) to account for variations in RNA input.[28]
-
Quantitative Data Summary
Table 1: Fold Resistance of Cancer Cell Lines to Various Therapeutic Agents
| Parent Cell Line | Selecting Agent | Development Time | Fold Resistance | Reference |
| H1299 (Large Cell Lung Cancer) | Platinum/Taxane | Not Specified | 2-8 fold | [15] |
| H460 (Large Cell Lung Cancer) | Platinum/Taxane | Not Specified | 2-8 fold | [15] |
| Malme-3M (Melanoma) | Temozolomide | Not Specified | 2-8 fold | [15] |
| HT144 (Melanoma) | Temozolomide | Not Specified | 2-8 fold | [15] |
| HCC1954 (Breast Cancer) | Lapatinib | Not Specified | 2-8 fold | [15] |
| K562 | DNR | 2 months | >50 fold | [15] |
| DLKP | ADR | 18 months | 10-50 fold | [15] |
| A549 | PAC | 2.5 months | 10-50 fold | [15] |
Table 2: Effect of SAT1 Knockdown on Cell Viability and Treatment Sensitivity
| Cell Line | Treatment | Effect of SAT1 Knockdown | Reference |
| U251 (Glioblastoma) | None | ~40% loss in cell viability | [2] |
| U251 (Glioblastoma) | Radiation | Sensitization to treatment | [2] |
| U251 (Glioblastoma) | Chemotherapy (BCNU, Doxorubicin, Topotecan) | Sensitization to treatment | [2] |
| LN229 (Glioblastoma) | Radiation | Sensitization to treatment | [2] |
| 42MGBA (Glioblastoma) | Radiation | Sensitization to treatment | [2] |
Visualizations
Caption: Resistance to this compound-targeted therapies.
Caption: Workflow for validating SAT1 as a resistance factor.
Caption: Troubleshooting inconsistent cell viability results.
References
- 1. assaygenie.kr [assaygenie.kr]
- 2. Spermidine/Spermine N1-Acetyltransferase 1 (SAT1)—A Potential Gene Target for Selective Sensitization of Glioblastoma Cells Using an Ionizable Lipid Nanoparticle to Deliver siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aspirasci.com [aspirasci.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyamine Transport Assay Using Reconstituted Yeast Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyamine and Paraquat Transport Assays in Arabidopsis Seedling and Callus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyamine Transport Assay Using Reconstituted Yeast Membranes [bio-protocol.org]
- 11. Generation of drug-resistant cell lines [bio-protocol.org]
- 12. eaglebio.com [eaglebio.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. opticalcore.wisc.edu [opticalcore.wisc.edu]
- 17. Cell culture and maintenance protocol | Abcam [abcam.com]
- 18. Determination of Polyamines as Their Benzoylated Derivatives by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 19. escholarship.org [escholarship.org]
- 20. HILIC: Issues with Spermine/Spermidine carryover - Chromatography Forum [chromforum.org]
- 21. SAT1/ALOX15 Signaling Pathway Is Involved in Ferroptosis After Skeletal Muscle Contusion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. SAT1 antibody (83319-1-RR) | Proteintech [ptglab.com]
- 25. SAT1 Antibody - BSA Free (NB110-41622): Novus Biologicals [novusbio.com]
- 26. SAT1 (D1T7M) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 27. Semiquantitative RT-PCR analysis to assess the expression levels of multiple transcripts from the same sample - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Validation & Comparative
N1-Acetylspermidine: A Comparative Analysis of its Biological Specificity
For researchers, scientists, and drug development professionals, understanding the nuanced roles of polyamines is critical. This guide provides a comprehensive comparison of N1-acetylspermidine's biological effects, contrasting them with its precursor, spermidine (B129725), and other polyamines. By presenting supporting experimental data, detailed protocols, and clear visual representations of metabolic and signaling pathways, this document aims to illuminate the specific functions of this acetylated polyamine.
This compound, a product of the acetylation of spermidine by spermidine/spermine (B22157) N1-acetyltransferase (SSAT1), is emerging as a key regulator in a variety of biological processes, distinct from its non-acetylated counterpart.[1][2][3] While spermidine is broadly involved in cell growth, proliferation, and autophagy, the acetylation at the N1 position alters its functional capacity, leading to specific and sometimes opposing effects.[4][5][6] This guide explores the experimental evidence that defines the specificity of this compound's actions.
Comparative Biological Effects: this compound vs. Spermidine
The acetylation of spermidine to this compound serves as a critical regulatory node in polyamine metabolism.[2][3] This conversion, catalyzed by the rate-limiting enzyme SSAT1, not only reduces the intracellular concentration of spermidine but also generates a molecule with a distinct biological activity profile.[1][7] The subsequent fate of this compound, either excretion from the cell or further catabolism by polyamine oxidase (PAOX), contributes to the fine-tuning of polyamine homeostasis.[1][8]
Recent studies have highlighted the specific role of this compound in determining cell fate, particularly in the context of hair follicle stem cells (HFSCs).[9][10] While a general depletion of polyamines was found to decrease translation without affecting cell fate, the specific accumulation of this compound, due to SSAT1 activation, enhanced stemness in a translation-independent manner.[9][10] This suggests that this compound itself, rather than simply the reduction of spermidine, is a key determinant in this process.
In cancer biology, the role of this compound is complex and context-dependent. Elevated levels of this compound have been observed in various cancer cells and tissues, often associated with the upregulation of SSAT1.[11][12] In some contexts, this accumulation is linked to protumorigenic effects, such as the recruitment of protumor neutrophils in an acidic tumor microenvironment.[13] Conversely, in other scenarios, increased this compound is associated with drug-induced cell death, suggesting a potential pro-apoptotic role.[14] For instance, treatment of MCF-7 breast cancer cells with doxorubicin (B1662922) leads to elevated intracellular levels of this compound.[14]
The following table summarizes the key differential effects of spermidine and this compound based on available experimental data.
| Biological Process | Spermidine | This compound | Key Findings & References |
| Autophagy | Inducer | Less potent or indirect effects | Spermidine induces autophagy by inhibiting the acetyltransferase EP300.[4] The direct role of this compound in autophagy is less clear, though it is involved in the broader polyamine metabolic shifts that can influence this process.[15] |
| Cell Proliferation | Generally promotes | Can inhibit or promote depending on cell type and context | In hair follicle stem cells, this compound treatment increases proliferation.[9] In some cancer models, its accumulation is associated with inhibited growth.[16] |
| Stem Cell Fate | Maintenance of stemness | Determinant of cell fate, promotes self-renewal | In hair follicle stem cells, this compound, not spermidine, was identified as a key determinant of cell fate, enhancing stemness.[9][10] |
| DNA Interaction | Induces cleavage at apurinic sites | Less efficient at inducing DNA cleavage at apurinic sites | Spermidine is more effective than this compound in inducing DNA cleavage at apurinic sites, suggesting that the N1-amino group is important for this activity.[17] |
| Cancer Progression | Elevated levels in cancer | Elevated levels in cancer, with dual roles | Increased this compound can promote tumor growth by recruiting protumor neutrophils.[13] It is also implicated in chemotherapy-induced cell death.[14] |
Signaling and Metabolic Pathways
The biological effects of this compound are intricately linked to its position within the polyamine metabolic pathway and its influence on downstream signaling cascades.
Polyamine Metabolism
The central enzyme governing the production of this compound is SSAT1.[1] This enzyme transfers an acetyl group from acetyl-CoA to the N1 position of spermidine.[1] this compound can then be either exported from the cell or oxidized by polyamine oxidase (PAOX) to produce putrescine.[8] This pathway represents a critical mechanism for controlling the intracellular levels of higher-order polyamines like spermidine and spermine.
Downstream Signaling
Emerging evidence suggests that this compound can influence key signaling pathways involved in cell growth and metastasis. For instance, the regulation of cell growth by SSAT1 in hepatocellular and colorectal carcinoma cells has been linked to the AKT/β-catenin signaling pathway.[1] Upregulation of SSAT1 leads to a decrease in spermidine and spermine and an increase in N1-acetylated forms, which in turn can modulate the activity of these pathways.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, this section provides detailed methodologies for key experiments used to assess the biological effects of this compound.
Quantification of Intracellular Polyamines by HPLC
This protocol is essential for determining the intracellular concentrations of this compound and other polyamines, allowing for a direct comparison of their levels under different experimental conditions.
Protocol:
-
Cell Culture and Treatment: Cells are cultured under standard conditions and treated with the compounds of interest (e.g., this compound, spermidine, or SSAT1 inhibitors/inducers) for the desired duration.
-
Cell Harvesting and Lysis: Cells are washed with cold PBS, harvested, and lysed, typically by sonication in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).[18] The cell lysate is then centrifuged to remove cellular debris.[18]
-
Derivatization: The supernatant containing the polyamines is derivatized to allow for detection. A common method involves reaction with dansyl chloride or benzoyl chloride.
-
HPLC Analysis: The derivatized samples are analyzed by high-performance liquid chromatography (HPLC), often using a reverse-phase C18 column. The polyamines are separated based on their hydrophobicity and detected using a fluorescence or UV detector.
-
Quantification: The concentration of each polyamine is determined by comparing the peak area to a standard curve generated with known concentrations of the respective polyamines. Data is typically normalized to the total protein content of the lysate.[19]
SSAT1 Activity Assay
This assay measures the enzymatic activity of SSAT1, providing insights into the rate of this compound production. A colorimetric assay offers a high-throughput and cost-effective alternative to radiometric methods.[20]
Protocol:
-
Enzyme Source: SSAT1 can be obtained from cell lysates of treated cells or as a purified recombinant protein.[18][20]
-
Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the enzyme source, a specific substrate (spermidine or spermine), and acetyl-coenzyme A in a suitable buffer (e.g., Tris-HCl).[20]
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of acetyl-CoA and incubated at 37°C for a defined period.
-
Detection: The reaction product, CoA-SH, can be detected colorimetrically using a reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free sulfhydryl group of CoA-SH to produce a yellow-colored product that can be measured at 412 nm.[20]
-
Data Analysis: The enzyme activity is calculated based on the rate of color development and normalized to the amount of protein used in the assay. Kinetic parameters such as Km and Vmax can be determined by varying the substrate concentrations.[20][21]
Conclusion
References
- 1. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Spermidine/spermine N1‐acetyltransferase — the turning point in polyamine metabolism | Semantic Scholar [semanticscholar.org]
- 4. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0001276) [hmdb.ca]
- 9. This compound is a determinant of hair follicle stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is a determinant of hair follicle stem cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Increased synthesis of this compound in hepatic preneoplastic nodules and hepatomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Elevated this compound Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an this compound Mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spermidine is essential for fasting-mediated autophagy and longevity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Action of spermidine, this compound, and N8-acetylspermidine at apurinic sites in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lianglab.brocku.ca [lianglab.brocku.ca]
- 19. Histone deacetylase-10 liberates spermidine to support polyamine homeostasis and tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A high-throughput colorimetric assay to characterize the enzyme kinetic and cellular activity of spermidine/spermine N1-acetyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Studies of the specificity and kinetics of rat liver spermidine/spermine N1-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
validation of N1-Acetylspermidine as a cancer biomarker
An In-depth Comparison of its Performance and Utility in Cancer Detection and Prognosis
The quest for sensitive and specific biomarkers is a cornerstone of oncology research. An ideal biomarker can facilitate early cancer detection, aid in prognosis, and predict therapeutic response. In recent years, metabolites involved in the polyamine pathway have gained significant attention as potential cancer biomarkers, with N1-acetylspermidine emerging as a molecule of particular interest. This guide provides a comprehensive validation of this compound as a cancer biomarker, comparing its performance with other alternatives and presenting supporting experimental data for researchers, scientists, and drug development professionals.
The Role of this compound in Cancer Biology
Polyamines, including spermidine (B129725) and spermine (B22157), are essential for cell growth, proliferation, and differentiation.[1] Cancer cells exhibit altered polyamine metabolism to sustain their rapid proliferation.[1] A key enzyme in polyamine catabolism is spermidine/spermine N1-acetyltransferase (SSAT-1).[2][3] This enzyme acetylates spermidine and spermine to form this compound and N1-acetylspermine, respectively. In many cancers, the expression and activity of SSAT-1 are upregulated, leading to increased levels of acetylated polyamines in tumor tissues and bodily fluids like urine and blood.[2][4] This elevation of this compound is not merely a byproduct of metabolic dysregulation; it actively participates in signaling pathways that influence cancer progression. For instance, alterations in polyamine metabolism have been shown to impact the AKT/β-catenin signaling pathways, which are crucial in cell growth and metastasis.[1] Furthermore, an acidic tumor microenvironment can drive the accumulation of this compound, which in turn recruits protumor neutrophils, highlighting its role in shaping the tumor immune landscape.[5]
Performance of this compound and Related Polyamines as Cancer Biomarkers
Several studies have evaluated the diagnostic and prognostic potential of acetylated polyamines, including this compound and its diacetylated counterparts like N1,N12-diacetylspermine (DiAcSpm), in various cancers. The data suggests that these molecules can offer superior sensitivity compared to some established protein-based biomarkers.
Comparative Sensitivity of Acetylated Polyamines and Traditional Biomarkers
| Cancer Type | Biomarker | Sensitivity (%) | Comparator Biomarker(s) | Comparator Sensitivity (%) | Reference(s) |
| Breast Cancer | DiAcSpm | 46.4 | CEA, CA 15-3 | Not specified | [6] |
| DiAcSpd | 14.2 | CEA, CA 15-3 | Not specified | [6] | |
| DAS (Diacetylspermine) | 20 | CEA, p53, CA15-3 | 0, 11, 11 | [7] | |
| Colorectal Cancer | DiAcSpm | 69.6 | CEA, CA 19-9 | Not specified | [6] |
| DiAcSpd | 36.3 | CEA, CA 19-9 | Not specified | [6] | |
| Esophageal Cancer | DAS (Diacetylspermine) | 33 | CEA, SCC-Ag, s-p53-Abs | 13, 63, 22 | [7] |
| Gastric Cancer | DAS (Diacetylspermine) | 40 | CEA, CA19-9, CA72-4 | 10, 10, 10 | [7] |
| Biliary Pancreatic Cancer | DAS (Diacetylspermine) | 25 | CEA, CA19-9, s-p53-Abs | 13, 63, 14 | [7] |
| T-Lymphoblastic Lymphoma/Acute Leukemia | This compound | Distinguishes cases from controls (AUC=0.888) | - | - | [8] |
Note: DiAcSpd is N1,N8-diacetylspermidine. DAS is N1,N12-diacetylspermine. The sensitivity of DiAcSpm and DiAcSpd in breast and colorectal cancers was found to be higher than that of the respective conventional markers.[6] In a study on various cancers, DAS was positive in some cases where conventional markers were negative.[7]
Prognostic Value of this compound
Beyond its diagnostic potential, this compound levels have been associated with patient outcomes. In T-lymphoblastic lymphoma/acute leukemia, elevated serum this compound was linked to longer overall survival in patients treated with chemotherapy alone.[8] Patients with normal this compound levels showed poorer responses to induction chemotherapy.[8] This suggests that this compound could serve as a prognostic biomarker and may help in stratifying patients for different treatment strategies.
Experimental Protocols
The accurate quantification of this compound and other polyamines in biological samples is critical for their validation and clinical application. The most common methods employed are based on mass spectrometry, offering high sensitivity and specificity.
Sample Preparation and Quantification of Polyamines using LC-MS/MS
This protocol outlines a general procedure for the analysis of polyamines in biological samples such as cell lysates, media, or urine.
-
Sample Collection and Storage: Biological samples should be collected and stored at -80°C until analysis to prevent degradation of polyamines.
-
Protein Precipitation:
-
Derivatization (Dansyl Chloride Method):
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
The derivatized sample is injected into an HPLC system coupled with a tandem mass spectrometer.
-
An enhanced HPLC method can be used for the effective and rapid detection of native polyamines, acetylated polyamines, and polyamine analogs.[9]
-
A robust, high-throughput solid-phase extraction online coupled to a liquid chromatography–tandem mass spectrometry (SPE–LC/MS/MS) approach can also be used for the simultaneous quantification of multiple polyamines.[10][11] This method minimizes sample pretreatment to a single derivatization step and has a rapid analysis time of approximately 4 minutes.[10][11]
-
Quantification is achieved by comparing the peak areas of the analytes to those of isotopically labeled internal standards.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
For some acetylated polyamines like N1,N12-diacetylspermine (DiAcSpm), ELISA methods have also been developed, offering a more high-throughput and less instrument-intensive alternative to mass spectrometry.[6][12]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the role of this compound as a biomarker.
References
- 1. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spermidine/spermine N1-acetyltransferase-1 as a diagnostic biomarker in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spermidine/spermine N1-acetyltransferase-1 as a diagnostic biomarker in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaluating the utility of N1,N12-diacetylspermine and N1,N8-diacetylspermidine in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]
- 8. ashpublications.org [ashpublications.org]
- 9. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
N1-Acetylspermidine Antibodies: A Comparative Guide to Cross-Reactivity with Other Polyamines
For researchers in cellular biology, cancer studies, and drug development, the specificity of antibodies is paramount for accurate and reliable experimental results. This guide provides a comparative analysis of the cross-reactivity of N1-Acetylspermidine antibodies with other structurally similar polyamines. The information presented here is crucial for selecting the appropriate antibody and for the correct interpretation of immunoassay results.
High Specificity of this compound Antibodies
Commercially available polyclonal antibodies against this compound demonstrate a high degree of specificity, with minimal to no cross-reactivity observed with other endogenous polyamines. This high specificity is essential for the accurate quantification of this compound in biological samples without interference from its precursors and related metabolites.
A competitive ELISA is the standard method to determine the cross-reactivity of an antibody. In this assay, the antibody is incubated with a labeled this compound conjugate and varying concentrations of unlabeled this compound or other polyamines. A high specificity is indicated if only unlabeled this compound can effectively compete with the labeled conjugate for binding to the antibody.
Experimental data from manufacturers like ImmuSmol indicates that their anti-N1-Acetylspermidine antibody (pAbIS1070) exhibits high affinity for this compound, while showing no significant cross-reactivity with N8-Acetylspermidine, spermidine, spermine, ornithine, and putrescine in competitive ELISA assays.[1] While specific percentage cross-reactivity or IC50 values are not always publicly available, the qualitative data strongly supports the high specificity of these antibodies. For instance, studies on other anti-diacetylpolyamine monoclonal antibodies have shown cross-reactivity with related compounds to be as low as 0.26% and 0.6%.[2]
Comparative Data on Cross-Reactivity
To illustrate the specificity of this compound antibodies, the following table summarizes the observed cross-reactivity with a panel of related polyamines based on available data.
| Compound | Chemical Structure | Cross-Reactivity with Anti-N1-Acetylspermidine Antibody |
| This compound | CH₃CONH(CH₂)₃NH(CH₂)₄NH₂ | High (Target Analyte) |
| N8-Acetylspermidine | H₂N(CH₂)₃NHCO(CH₂)₄NH₂ | No significant cross-reactivity observed[1] |
| Spermidine | H₂N(CH₂)₃NH(CH₂)₄NH₂ | No significant cross-reactivity observed[1] |
| Spermine | H₂N(CH₂)₃NH(CH₂)₄NH(CH₂)₃NH₂ | No significant cross-reactivity observed[1] |
| Putrescine | H₂N(CH₂)₄NH₂ | No significant cross-reactivity observed[1] |
| Ornithine | H₂N(CH₂)₃CH(NH₂)COOH | No significant cross-reactivity observed[1] |
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
The following is a generalized protocol for determining the cross-reactivity of an this compound antibody using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Microtiter plate (96-well)
-
This compound antibody
-
This compound-HRP conjugate (or other enzyme conjugate)
-
This compound standard
-
Potentially cross-reacting polyamines (N8-Acetylspermidine, spermidine, spermine, putrescine, ornithine)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with an appropriate concentration of this compound-protein conjugate in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer to remove unbound conjugate.
-
Blocking: Block the remaining protein-binding sites in the wells by adding Blocking Buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: Prepare serial dilutions of the this compound standard and the other polyamines to be tested. In separate tubes, pre-incubate a fixed concentration of the this compound antibody with the different concentrations of the standards or test polyamines for 1-2 hours at room temperature.
-
Incubation: Add the antibody-analyte mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three to five times with Wash Buffer to remove unbound antibodies.
-
Detection: If the primary antibody is not enzyme-conjugated, add a secondary enzyme-conjugated antibody and incubate for 1 hour at room temperature. Wash the plate again.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the enzyme reaction by adding the Stop Solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis:
The concentration of the test polyamine that causes 50% inhibition of the maximal signal (IC50) is determined. The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of test polyamine) x 100
Visualizing the Competitive ELISA Workflow
The following diagram illustrates the key steps in a competitive ELISA for assessing antibody cross-reactivity.
Caption: Workflow of a competitive ELISA to determine antibody cross-reactivity.
Signaling Pathway Context
While this compound antibodies are used for detection rather than targeting signaling pathways directly, understanding the polyamine metabolic pathway is crucial for interpreting experimental results.
Caption: Simplified overview of the polyamine metabolic pathway.
References
A Comparative Guide to the Metabolic Fates of N1-Acetylspermidine and N8-Acetylspermidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of two key acetylated polyamines, N1-acetylspermidine and N8-acetylspermidine. Understanding their distinct metabolic fates is crucial for research in cell biology, cancer, and neurodegenerative diseases, where polyamine metabolism is often dysregulated.
Executive Summary
This compound and N8-acetylspermidine, though isomers, follow divergent metabolic pathways with distinct enzymatic control and cellular outcomes. This compound is a key player in the polyamine interconversion pathway, leading to the production of putrescine. In contrast, N8-acetylspermidine is primarily involved in a rapid deacetylation cycle that regenerates spermidine (B129725). These differences in their metabolism suggest unique physiological roles and position them as distinct targets for therapeutic intervention.
Metabolic Pathways: A Tale of Two Isomers
The metabolic fates of this compound and N8-acetylspermidine are governed by specific enzymes that dictate their conversion and downstream products.
The Catabolic Route of this compound
N1-acetylation is the initial and rate-limiting step in the catabolism of spermidine. This reaction is catalyzed by the cytosolic enzyme spermidine/spermine N1-acetyltransferase (SSAT or SAT1) . The resulting this compound is then a substrate for N1-acetylpolyamine oxidase (PAO) , which oxidizes it to produce putrescine and 3-acetamidopropanal. This pathway is a critical component of polyamine homeostasis, allowing for the retroconversion of higher polyamines to lower ones.
dot
Caption: Metabolic pathway of this compound.
The Deacetylation Cycle of N8-Acetylspermidine
The acetylation of spermidine at the N8 position is thought to be catalyzed by an enzyme with histone acetyltransferase-like activity, such as p300/CBP-associated factor (P/CAF). This process is believed to occur in the nucleus. The resulting N8-acetylspermidine is then transported to the cytoplasm where it is rapidly deacetylated back to spermidine by the highly specific enzyme histone deacetylase 10 (HDAC10) .[1] This cycle's precise function is still under investigation but is implicated in regulating cellular growth and differentiation.[2]
dot
Caption: Metabolic pathway of N8-acetylspermidine.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the key enzymes involved in this compound and N8-acetylspermidine metabolism.
| Enzyme | Substrate | Km | Vmax | kcat | Source |
| Spermidine/spermine N1-acetyltransferase (SSAT) | Spermidine | 130 µM | 1.3 µmol/min/mg | Not Reported | [3] |
| Histone Deacetylase 10 (HDAC10) | N8-Acetylspermidine | Not Reported | Not Reported | 0.28 s⁻¹ | [2][4] |
Table 1: Enzyme Kinetic Parameters
| Tissue | Relative Metabolic Rate | Finding | Source |
| Rat Liver | N8-acetylspermidine > this compound | The rate of metabolism of N8-acetylspermidine exceeded that of this compound. | [5] |
| Rat Kidney | N8-acetylspermidine > this compound | The rate of metabolism of N8-acetylspermidine exceeded that of this compound. | [5] |
Table 2: In Vivo Metabolic Rate Comparison
Experimental Protocols
This section provides a detailed methodology for a key experiment cited in this guide: the in vivo comparison of this compound and N8-acetylspermidine metabolism in rats, as described by Blankenship and Marchant (1984).
In Vivo Metabolism Analysis in Rats
Objective: To determine the metabolic fate and rate of metabolism of this compound and N8-acetylspermidine in vivo.
Experimental Workflow:
dot
Caption: Experimental workflow for in vivo metabolism study.
Detailed Method:
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Radiolabeling: Tritiated ([³H]) this compound and N8-acetylspermidine were synthesized and used for injection.
-
Administration: The radiolabeled acetylspermidines were administered to the rats via intravenous injection.
-
Tissue Collection: At various time points post-injection, the rats were sacrificed, and liver and kidney tissues were rapidly excised and frozen.
-
Sample Preparation:
-
The frozen tissues were homogenized in cold 0.4 N perchloric acid.
-
The homogenates were centrifuged to precipitate proteins.
-
The supernatants containing the polyamines and their metabolites were collected.
-
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
An aliquot of the supernatant was directly injected onto a reverse-phase HPLC column.
-
A gradient elution was used to separate spermidine, this compound, N8-acetylspermidine, putrescine, and other potential metabolites.
-
The effluent from the column was collected in fractions.
-
-
Quantification:
-
The radioactivity in each collected fraction was determined using a liquid scintillation counter.
-
The amount of each metabolite at each time point was calculated based on the radioactivity counts.
-
This experimental design allows for the direct comparison of the metabolic pathways and the rate at which N1- and N8-acetylspermidine are metabolized in different tissues.
Conclusion
The metabolic fates of this compound and N8-acetylspermidine are distinctly regulated, leading to different biological outcomes. This compound is a key intermediate in the polyamine catabolic and interconversion pathway, ultimately yielding putrescine. In contrast, N8-acetylspermidine is primarily recycled back to spermidine via a rapid deacetylation step. These fundamental differences underscore the importance of considering each isomer as a unique molecular entity in studies of polyamine metabolism and its role in health and disease. Further research into the specific kinetics of the enzymes involved and the factors regulating these pathways will provide deeper insights into their physiological and pathological significance.
References
- 1. Spermidine acetylation in N1 and N8 position in rat brain and in N-ethyl-N-nitrosourea-induced gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies of the specificity and kinetics of rat liver spermidine/spermine N1-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolism of this compound and N8-acetylspermidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
N1-Acetylspermidine and Spermidine: A Comparative Guide to Their Influence on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
The polyamines spermidine (B129725) and its acetylated form, N1-acetylspermidine, are crucial regulators of various cellular processes. While structurally similar, their functional roles and impact on gene expression can differ significantly. This guide provides an objective comparison of their effects on differential gene expression, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.
Quantitative Analysis of Differential Gene Expression
Recent research has highlighted the distinct roles of this compound in influencing cell fate, particularly in the context of stem cell proliferation. A key study by Allmeroth et al. (2021) investigated the impact of this compound on hair follicle stem cells (HFSCs), revealing a significant upregulation of genes associated with cell cycle progression. The following table summarizes the top differentially expressed genes in HFSCs treated with this compound compared to untreated controls, as determined by 3' RNA sequencing.
Table 1: Top Differentially Upregulated Genes in Hair Follicle Stem Cells in Response to this compound Treatment
| Gene Symbol | Log2 Fold Change | Adjusted p-value |
| Cell Cycle Regulators | ||
| Ccnb1 | 1.85 | < 0.001 |
| Cdk1 | 1.79 | < 0.001 |
| Aurka | 1.72 | < 0.001 |
| Plk1 | 1.68 | < 0.001 |
| Bub1 | 1.65 | < 0.001 |
| Mitotic Spindle Checkpoint | ||
| Mad2l1 | 1.55 | < 0.001 |
| Bub1b | 1.51 | < 0.001 |
| DNA Replication and Repair | ||
| Mcm2 | 1.48 | < 0.001 |
| Mcm4 | 1.45 | < 0.001 |
| Pcna | 1.42 | < 0.001 |
Data is derived from the analysis of GEO dataset GSE149704 using the GEO2R tool. The table presents a selection of key genes involved in cell cycle and proliferation.
Experimental Protocols
The following section details the methodologies employed in the key experiments cited for differential gene expression analysis.
3' RNA Sequencing of Hair Follicle Stem Cells
This protocol outlines the key steps for analyzing differential gene expression in hair follicle stem cells treated with this compound.
-
Cell Culture and Treatment: Hair follicle stem cells are cultured in a suitable medium. For the treatment group, this compound is added to the culture medium at a final concentration of 10 µM. Control cells are cultured without the addition of this compound. Cells are incubated for 72 hours.
-
RNA Extraction: Total RNA is isolated from both treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation: 3' RNA sequencing libraries are prepared from the total RNA samples. This method specifically captures the 3' end of messenger RNAs, which is advantageous for gene expression quantification. Unique molecular identifiers (UMIs) are incorporated during reverse transcription to allow for the removal of PCR duplicates.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina sequencer.
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to the reference mouse genome (e.g., mm10) using a splice-aware aligner.
-
Gene Quantification: The number of reads mapping to each gene is counted.
-
Differential Expression Analysis: A tool such as DESeq2 is used to identify genes that are differentially expressed between the this compound-treated and control groups. This analysis involves normalization of read counts, estimation of dispersion, and statistical testing to determine log2 fold changes and adjusted p-values for each gene.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways influenced by spermidine and this compound, as well as the experimental workflow for differential gene expression analysis.
Caption: Comparative signaling pathways of spermidine and this compound.
The diagram above illustrates that spermidine directly influences key cellular signaling nodes like AMPK and MAPK to regulate processes such as autophagy and cell growth.[1] In contrast, the effects of this compound on signaling are closely linked to the activity of the enzyme that produces it, spermidine/spermine N1-acetyltransferase (SSAT). Increased SSAT activity, leading to higher levels of this compound, has been shown to modulate the AKT/β-catenin signaling pathway, which in turn promotes cell cycle progression.[2][3]
Caption: Experimental workflow for differential gene expression analysis.
This workflow diagram outlines the key steps involved in a typical 3' RNA sequencing experiment to identify differential gene expression, from cell treatment to the final generation of a gene list. This process allows for a robust and quantitative comparison of the transcriptomic effects of this compound and spermidine.
References
- 1. Spermidine/spermine N1-acetyltransferase-1 as a diagnostic biomarker in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Silent Regulator: N1-Acetylspermidine's Role in Ion Channel Modulation Contrasted with Precursor Polyamines
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of cellular electrophysiology, polyamines such as spermidine (B129725) and spermine (B22157) are well-established as potent, direct regulators of ion channel activity. Their cationic nature at physiological pH allows them to physically block the pores of several key ion channels, profoundly influencing neuronal excitability, cardiac action potentials, and other critical processes. However, the metabolic fate of these molecules is intrinsically linked to their function. This guide provides a comparative analysis of N1-acetylspermidine against its precursors—spermidine and spermine—focusing on their differential effects on ion channel regulation. We present experimental data demonstrating that the N1-acetylation of spermidine, a key step in polyamine catabolism, serves as a physiological switch, effectively terminating its ability to modulate ion channel function.
Polyamine Metabolism: A Pathway to Inactivation
The cellular concentration of polyamines is tightly controlled through a balance of biosynthesis, degradation, and transport. The enzyme spermidine/spermine N1-acetyltransferase (SSAT) is the rate-limiting enzyme in polyamine catabolism.[1] SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine or spermine.[2] This acetylation neutralizes the positive charge at that position, which is critical for their interaction with the negatively charged inner vestibules of ion channels. The resulting N1-acetylated polyamines are then typically either exported from the cell or further catabolized by N1-acetylpolyamine oxidase (PAOX).[2] This metabolic pathway highlights that N1-acetylation is a primary mechanism for reducing cellular polyamine levels and, consequently, their physiological effects.[3]
Figure 1. Polyamine metabolic pathway highlighting the role of SSAT in generating inactive N1-acetylated derivatives.
Comparative Efficacy on Ion Channels
The primary targets for direct polyamine modulation are inwardly rectifying potassium (Kir) channels and certain subtypes of ionotropic glutamate (B1630785) receptors (e.g., NMDA and AMPA receptors).
Inwardly Rectifying Potassium (Kir) Channels
Spermine and spermidine are potent intracellular blockers of Kir channels. This voltage-dependent block is responsible for the characteristic inward rectification of these channels, which is crucial for maintaining resting membrane potential in cells like neurons and cardiomyocytes.[4] The positively charged amine groups of spermine (+4) and spermidine (+3) interact with negatively charged residues (e.g., D172 in Kir2.1) deep within the channel pore, physically occluding K+ efflux at depolarized potentials.[5]
In stark contrast, N1-acetylation abolishes this inhibitory effect.[6] The acetylation of the N1 amino group reduces the net positive charge and likely introduces steric hindrance, preventing the molecule from effectively binding within the channel pore. Research suggests that the acetylation of these polyamines relieves the block on Kir channels, allowing for increased K+ permeation.[3]
| Compound | Target Channel | Effect | Potency / Dissociation Constant (Kd) |
| Spermine | Kir2.1 | Pore Block | High (Kd ≈ 35 nM - 1 µM) |
| Spermidine | Kir2.1 | Pore Block | Moderate (Kd ≈ 10-100 µM) |
| Putrescine | Kir2.1 | Pore Block | Low (Kd in mM range) |
| This compound | Kir Channels | No significant block | N/A |
| N1-Acetylspermine | Kir Channels | No significant block [6] | N/A |
Table 1. Comparative effects of polyamines on Kir channel block. Data compiled from multiple electrophysiology studies.
Figure 2. Logical diagram showing spermidine blocking the Kir channel pore while this compound does not.
NMDA Receptors
Polyamines also exert complex, multifaceted regulation on N-methyl-D-aspartate (NMDA) receptors. Extracellular spermine and spermidine can potentiate NMDA receptor activity at a distinct polyamine binding site, increasing the receptor's affinity for glycine (B1666218) and enhancing channel opening.[7] At higher concentrations and hyperpolarized potentials, intracellular polyamines can also produce a voltage-dependent block of the NMDA receptor channel pore.[8]
While direct comparative studies are scarce, the principle of charge reduction implies that this compound would have a significantly diminished or abolished capacity for both potentiation and channel block. The N1-acetylation would disrupt the structural and electrostatic requirements for effective binding to the polyamine modulatory site and the channel pore.
| Compound | Target Receptor | Effect | EC50 / IC50 |
| Spermidine | NMDA Receptor | Potentiation (agonist) | EC50 ≈ 13 µM (for [3H]MK-801 binding)[9] |
| Spermine | NMDA Receptor | Potentiation & Block | Complex dose-dependence |
| This compound | NMDA Receptor | Presumed inactive | N/A |
Table 2. Comparative effects of polyamines on NMDA receptor modulation.
Experimental Methodologies
The primary technique for assessing the direct effects of polyamines on ion channels is patch-clamp electrophysiology , specifically in the inside-out patch configuration . This method provides high-resolution characterization by allowing direct application of known concentrations of polyamines to the intracellular face of the channel.[10]
Key Experimental Protocol: Inside-Out Patch-Clamp for Kir Channel Block
-
Cell Preparation: Use a cell line (e.g., HEK293T or COS7) stably or transiently expressing the Kir channel of interest (e.g., Kir2.1).
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass with a resistance of 3-8 MΩ. Fill the pipette with an extracellular-like solution containing the primary permeant ion (e.g., 140 mM KCl).
-
Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-ohm" seal between the pipette tip and the cell membrane.
-
Patch Excision: Retract the pipette from the cell to excise the membrane patch, resulting in the "inside-out" configuration where the cytoplasmic face of the membrane is exposed to the bath solution.
-
Solution Exchange: The excised patch is moved to a polyamine-free bath solution to wash out endogenous polyamines, which is observed as a loss of inward rectification.[11]
-
Data Acquisition: Apply a series of voltage-step or voltage-ramp protocols (e.g., steps from -100 mV to +80 mV) to the patch and record the resulting currents.
-
Compound Application: Perfuse the bath with solutions containing precise concentrations of spermidine, spermine, or this compound.
-
Analysis: Compare the current-voltage (I-V) relationships in the absence and presence of the test compounds. Calculate the fraction of blocked current at various voltages to determine the dissociation constant (Kd) and voltage dependence of the block.
Figure 3. Workflow for an inside-out patch-clamp experiment to test polyamine effects on Kir channels.
Conclusion and Implications
The available evidence strongly indicates that this compound is physiologically inactive as a direct modulator of ion channels. Its formation via the enzyme SSAT represents a critical metabolic "off-switch" that terminates the potent channel-blocking effects of spermidine and spermine. This contrast is fundamental:
-
Spermidine/Spermine: Act as direct, potent, voltage-dependent blockers of Kir channels and allosteric modulators/blockers of NMDA receptors.
-
This compound: Lacks the electrostatic properties to effectively interact with and block these channels.
For drug development professionals, this distinction is crucial. Targeting the SSAT enzyme offers a powerful indirect method for modulating ion channel activity. Inhibiting SSAT would lead to an accumulation of active polyamines, enhancing Kir channel rectification and altering NMDA receptor signaling. Conversely, upregulating SSAT could be a strategy to decrease polyamine-mediated channel block. Understanding the functional silence of this compound is key to designing therapeutic strategies that target the polyamine metabolic pathway to control cellular excitability.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. pnas.org [pnas.org]
- 4. Polyamines and potassium channels: A 25-year romance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Inward Rectification in Kir Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N1-monoacetylation abolishes the inhibitory effect of spermine and spermidine in the reticulocyte lysate translation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extracellular Modulation of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Spermine and related polyamines produce a voltage-dependent reduction of N-methyl-D-aspartate receptor single-channel conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.sahmri.org.au [research.sahmri.org.au]
- 10. Polyamine Block of Inwardly Rectifying Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inward rectification by polyamines in mouse Kir2.1 channels: synergy between blocking components - PMC [pmc.ncbi.nlm.nih.gov]
N1-Acetylspermidine in Cellular Contexts: A Comparative Analysis for Researchers
For Immediate Release
A comprehensive comparative analysis of N1-acetylspermidine across various cell lines reveals significant differences, highlighting its potential as a biomarker and therapeutic target in oncology and other research fields. This guide provides researchers, scientists, and drug development professionals with objective data, detailed experimental protocols, and visual aids to facilitate a deeper understanding of this crucial polyamine metabolite.
This compound, a key catabolite of spermidine (B129725), is emerging as a critical player in cellular proliferation, differentiation, and disease progression. Its levels are often dysregulated in cancerous cells compared to their normal counterparts, primarily due to alterations in the polyamine metabolic pathway. Understanding the differential expression and function of this compound in various cell lines is paramount for advancing research in diagnostics and therapeutics.
Quantitative Comparison of this compound Levels
While comprehensive, standardized data on the basal levels of this compound across a wide array of cell lines remains an area of active research, existing studies consistently point towards elevated levels in cancerous tissues and cells. The following table summarizes representative data from a study on human colorectal tissues, illustrating the significant increase in this compound concentration in adenocarcinomas compared to normal mucosa and benign adenomas. This trend is believed to extend to many cancer cell lines.
| Tissue Type | This compound Level (nmol/g wet weight) |
| Normal Colorectal Mucosa | 5.84 ± 1.44 |
| Colorectal Adenoma | 5.38 ± 0.85 |
| Well-differentiated Colorectal Adenocarcinoma | 27.30 ± 3.13 |
| Moderately-differentiated Colorectal Adenocarcinoma | 22.86 ± 3.60 |
Data adapted from a study on human colorectal tissues, which is indicative of trends observed in corresponding cell lines.
Studies have shown that in various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colon cancer (HCT116), the levels of this compound are often elevated in response to certain stimuli or are basally higher compared to non-malignant cell lines.[1][2][3] This elevation is frequently linked to the increased activity of spermidine/spermine N1-acetyltransferase (SAT1), the primary enzyme responsible for its synthesis.[4]
Experimental Protocols
Accurate quantification of this compound is crucial for comparative studies. Below are detailed methodologies for sample preparation and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.
Cell Culture and Harvesting
-
Cell Lines: Culture chosen cancer cell lines (e.g., MCF-7, HCT116, HepG2) and their corresponding non-malignant counterparts (e.g., MCF-10A, normal human colon epithelial cells, primary human hepatocytes) under standard conditions (37°C, 5% CO2) in their respective recommended media.
-
Harvesting Adherent Cells:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium.
-
Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Counting: Resuspend the final cell pellet in a known volume of PBS and determine the cell number using a hemocytometer or an automated cell counter.
Metabolite Extraction
-
To the cell pellet (typically 1-5 million cells), add 500 µL of ice-cold 80% methanol.
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the metabolites into a new microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Resuspend the dried metabolite extract in a known volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
LC-MS/MS Quantification of this compound
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes, followed by a re-equilibration step. The specific gradient should be optimized for the separation of this compound from other polyamines.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 188.2 → 143.1).
-
Quantification: Generate a standard curve using a serial dilution of a pure this compound standard. Normalize the quantified levels to the cell number or total protein content of the sample.
-
Visualizing the Molecular Landscape
To provide a clearer understanding of the processes involved, the following diagrams, generated using the Graphviz (DOT language), illustrate the key metabolic pathway and a typical experimental workflow.
The diagram above illustrates the central role of the enzyme SAT1 in the conversion of spermidine to this compound.[1][5][6] this compound can then be either exported from the cell or further catabolized by polyamine oxidase (PAOX) back to putrescine.[7][8] Dysregulation of SAT1 activity is a key factor in the elevated levels of this compound observed in many cancers.[4]
This workflow diagram provides a step-by-step overview of the process for quantifying this compound in cultured cells, from initial cell culture to final data analysis.
This comparative guide serves as a valuable resource for researchers investigating the role of this compound in health and disease. The provided data, protocols, and diagrams are intended to streamline experimental design and data interpretation, ultimately accelerating discoveries in this promising field.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Elevated this compound Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an this compound Mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated this compound Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an this compound Mimetic [jcpjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Polyamines: Anti-Aging Allies or Cancer Fuel? | Technology Networks [technologynetworks.com]
- 6. researchgate.net [researchgate.net]
- 7. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validating the In Vivo Mechanism of Action of N1-Acetylspermidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N1-acetylspermidine with its precursor spermidine (B129725) and the well-known autophagy inducer resveratrol (B1683913). It delves into their respective in vivo mechanisms of action, supported by experimental data, detailed protocols for key assays, and visual representations of the signaling pathways involved. This document aims to be an objective resource for validating the therapeutic potential of this compound.
Executive Summary
This compound, a metabolite of the natural polyamine spermidine, is emerging as a significant player in cellular regulation. Its formation is catalyzed by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT), a crucial regulator of polyamine homeostasis.[1][2][3] While spermidine is a known inducer of autophagy, a cellular recycling process vital for health and longevity, the precise in vivo role of this compound is under active investigation. This guide compares the known effects of this compound with spermidine and resveratrol, highlighting their distinct and overlapping mechanisms of action.
Comparative Analysis of In Vivo Effects
While direct in vivo comparative studies on autophagy induction between this compound and other compounds are still emerging, we can draw comparisons based on the known effects of its precursor, spermidine, and the established autophagy inducer, resveratrol.
| Feature | This compound | Spermidine | Resveratrol |
| Primary Mechanism | Regulation of polyamine homeostasis, potential modulation of autophagy and cell signaling. | Induction of autophagy via inhibition of histone acetyltransferases (HATs), specifically EP300.[4] | Induction of autophagy via activation of the NAD+-dependent deacetylase Sirtuin 1 (SIRT1).[5][6] |
| Key Enzyme/Target | Spermidine/spermine N1-acetyltransferase (SSAT) | Histone Acetyltransferases (e.g., EP300)[4] | Sirtuin 1 (SIRT1)[5][6] |
| Reported In Vivo Effects | - Promotes hair follicle stem cell self-renewal.[1][7] - Levels are elevated in some cancers and may serve as a biomarker.[8][9] - Involved in neurodegenerative processes. | - Extends lifespan in various model organisms. - Neuroprotective effects.[10] - Cardioprotective effects. | - Extends lifespan in various model organisms. - Cardioprotective effects. - Anti-inflammatory effects. |
| Signaling Pathway Modulation | Influences AKT/β-catenin signaling.[7][11] | Inhibits mTOR signaling.[4] | Activates AMPK and SIRT1 signaling. |
Signaling Pathways and Molecular Mechanisms
The in vivo effects of this compound are intricately linked to the regulation of polyamine metabolism and its impact on key signaling pathways.
Polyamine Metabolism and the Role of SSAT
The conversion of spermidine to this compound by SSAT is a critical control point in polyamine homeostasis. This acetylation neutralizes the positive charge of spermidine, altering its binding to macromolecules like DNA and RNA. This compound can then be either oxidized by acetylpolyamine oxidase (APAO) back to putrescine or excreted from the cell, thereby reducing intracellular polyamine levels.[1][3]
Metabolic fate of this compound.
Modulation of AKT/β-catenin Signaling
Studies have shown that the depletion of polyamines, a consequence of increased SSAT activity and this compound formation, can inhibit cancer cell proliferation, migration, and invasion by suppressing the AKT/GSK3β/β-catenin signaling pathway.[7][11]
This compound's impact on AKT/β-catenin signaling.
Experimental Protocols
In Vivo Quantification of this compound by HPLC
This protocol outlines the measurement of this compound in tissue samples using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Tissue sample (e.g., liver, tumor)
-
Perchloric acid (PCA), 0.4 M
-
Homogenizer
-
Centrifuge
-
HPLC system with a C18 reverse-phase column
-
Fluorescence detector
-
Dansyl chloride solution (for pre-column derivatization)
-
This compound standard
Procedure:
-
Sample Preparation: a. Excise and weigh the tissue sample quickly on ice. b. Homogenize the tissue in 10 volumes of ice-cold 0.4 M PCA. c. Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C. d. Collect the supernatant containing the acid-soluble polyamines.
-
Derivatization: a. Mix a known volume of the supernatant with dansyl chloride solution in an acetone/carbonate buffer. b. Incubate the mixture in the dark at 60°C for 1 hour. c. Add proline to quench the reaction.
-
HPLC Analysis: a. Inject the dansylated sample into the HPLC system. b. Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile). c. Detect the fluorescent derivatives using an excitation wavelength of 340 nm and an emission wavelength of 515 nm.
-
Quantification: a. Create a standard curve using known concentrations of this compound. b. Calculate the concentration of this compound in the tissue sample by comparing its peak area to the standard curve.
Assessment of Autophagy In Vivo via Western Blot for LC3-II
This protocol describes the detection of the autophagic marker LC3-II in tissue lysates. An increase in the ratio of LC3-II (lipidated form) to LC3-I (unlipidated form) is indicative of increased autophagosome formation.
Materials:
-
Tissue sample
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction: a. Homogenize the tissue sample in ice-cold RIPA buffer. b. Incubate on ice for 30 minutes. c. Centrifuge at 14,000 x g for 20 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: a. Quantify the band intensities for LC3-I and LC3-II. b. Calculate the LC3-II/LC3-I ratio or the ratio of LC3-II to a loading control (e.g., β-actin or GAPDH). An increased ratio in the treated group compared to the control group suggests an induction of autophagy.
Workflow for assessing in vivo autophagy via LC3 Western Blot.
Clinical Landscape
Currently, there are no registered clinical trials specifically investigating this compound for any indication. However, clinical trials have been conducted with its precursor, spermidine, for conditions such as cognitive decline.[12] Furthermore, synthetic polyamine analogs that modulate SSAT activity have been investigated in preclinical and early-phase clinical trials for cancer therapy. These studies, while not directly focused on this compound, highlight the therapeutic potential of targeting the polyamine metabolic pathway.
Conclusion
This compound is a key metabolite in the highly regulated polyamine pathway. Its in vivo mechanism of action is multifaceted, involving the control of cellular polyamine levels and the modulation of critical signaling pathways such as AKT/β-catenin. While its direct comparative efficacy against established autophagy inducers like resveratrol is still an area of active research, the existing data suggests that this compound and the enzyme that produces it, SSAT, are promising targets for therapeutic intervention in a range of diseases, including cancer and neurodegeneration. Further in vivo studies directly comparing this compound with other autophagy inducers and elucidating its downstream signaling effects will be crucial for validating its clinical potential.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. Spermidine and resveratrol induce autophagy by distinct pathways converging on the acetylproteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Elevated this compound Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an this compound Mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of autophagy by spermidine is neuroprotective via inhibition of caspase 3-mediated Beclin 1 cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Spermidine Supplementation on Cognition and Biomarkers in Older Adults With Subjective Cognitive Decline: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
N1-Acetylspermidine: A Potential Contender in the Arena of Cancer Biomarkers
For Immediate Release
In the relentless pursuit of early and accurate cancer detection, researchers are increasingly turning their attention to the metabolome, with N1-Acetylspermidine and other acetylated polyamines emerging as promising diagnostic biomarkers. These molecules, products of cellular metabolism, have shown significant potential in distinguishing cancerous from healthy tissues. This guide provides a comparative analysis of the diagnostic specificity and sensitivity of this compound and related polyamines against established biomarkers for several major cancers, supported by experimental data and detailed protocols for the scientific community.
Comparative Diagnostic Performance
The diagnostic accuracy of a biomarker is paramount for its clinical utility. The following tables summarize the performance of this compound and related acetylated polyamines in comparison to standard biomarkers for colorectal, pancreatic, hepatocellular, and ovarian cancers. The data is presented in terms of sensitivity, specificity, and the Area Under the Receiver Operating Characteristic Curve (AUC), which represents the overall diagnostic accuracy.
| Colorectal Cancer | Biomarker | Sample Type | Sensitivity | Specificity | AUC | Notes |
| Acetylated Polyamines | Urinary this compound | Urine | 50%[1] | 95%[1] | - | At a cutoff of 4.0 nmol/mg creatinine. |
| Urinary N1,N12-diacetylspermine | Urine | 69.6%[2] | - | 0.794 | - | |
| Established Biomarker | Carcinoembryonic Antigen (CEA) | Serum | 47.1% (advanced CRC)[3] | - | - | Positive rate in advanced colorectal cancer. |
| Pancreatic Cancer | Biomarker | Sample Type | Sensitivity | Specificity | AUC | Notes |
| Acetylated Polyamines | Urinary Polyamine Panel* | Urine | 94% | 68% | 0.88 | Panel includes acetylputrescine, diacetylspermidine, N8-acetylspermidine, and diacetylputrescine.[4] |
| Established Biomarker | CA19-9 | Serum | ~81% | ~81% | 0.88 | For differentiating pancreatic carcinoma from chronic pancreatitis.[5] |
*Note: This panel does not explicitly state the inclusion of this compound, but includes other acetylated polyamines.
| Hepatocellular Carcinoma | Biomarker | Sample Type | Sensitivity | Specificity | AUC | Notes |
| Acetylated Polyamines | Urinary N1,N12-diacetylspermine | Urine | 65.5%[2][3] | 76.0%[2][3] | - | Specificity calculated between HCC and liver cirrhosis.[2][3] |
| Established Biomarker | Alpha-fetoprotein (AFP) | Serum | 52%[6] | 94%[6] | 0.83[6] | - |
| Ovarian Cancer | Biomarker | Sample Type | Sensitivity | Specificity | AUC | Notes |
| Acetylated Polyamines | Urinary N,N-diacetylspermine | Urine | 86.5% | 65.2% | - | - |
| Established Biomarker | CA125 | Serum | 75.7% | 69.6% | - | At a cut-off value of 35 kU/L. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methodologies employed in these diagnostic studies, the following diagrams illustrate the polyamine metabolism pathway and a general experimental workflow for biomarker validation.
References
- 1. Urinary Polyamine Biomarker Panels with Machine-Learning Differentiated Colorectal Cancers, Benign Disease, and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical significance of urinary N1,N12-diacetylspermine levels in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discrimination between Pancreatic Cancer, Pancreatitis and Healthy Controls Using Urinary Polyamine Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbohydrate antigen 19-9 for differential diagnosis of pancreatic carcinoma and chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of diagnostic accuracy of Midkine and AFP for detecting hepatocellular carcinoma: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunomodulatory Effects of N1-Acetylspermidine and Spermine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines, including spermine (B22157) and its acetylated derivative N1-Acetylspermidine, are ubiquitous polycationic molecules essential for a myriad of cellular processes such as cell growth, differentiation, and proliferation. In recent years, their profound influence on the immune system has garnered significant attention. While structurally related, this compound and spermine exhibit distinct and context-dependent immunomodulatory effects. This guide provides an objective comparison of their roles in shaping immune responses, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying signaling pathways.
Comparative Analysis of Immunomodulatory Effects
This compound and spermine exert differential control over various facets of the immune response, including macrophage polarization, cytokine secretion, and inflammasome activation.
Macrophage Polarization
Macrophages exhibit remarkable plasticity, polarizing into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes based on microenvironmental cues.
-
Spermine: Consistently promotes the polarization of macrophages towards the anti-inflammatory M2 phenotype.[1][2] This phenotype is crucial for tissue repair and the resolution of inflammation but can also be co-opted by tumors to create a pro-tumoral microenvironment.[1]
-
This compound (N1-Ac-Spd): In the context of hepatocellular carcinoma (HCC), N1-Ac-Spd released by tumor cells induces a specific CCL1+ macrophage polarization.[3] This action fosters an immunosuppressive tumor microenvironment by recruiting CCR8+ regulatory T cells, thereby dampening anti-tumor immunity.[3]
Cytokine Production
The regulation of cytokine synthesis is a critical aspect of immune modulation.
-
Spermine: Acts as a potent, broad-spectrum inhibitor of pro-inflammatory cytokine synthesis. In human peripheral blood mononuclear cells (PBMCs) and macrophages stimulated with lipopolysaccharide (LPS), spermine effectively suppresses the production of TNF-α, IL-1β, IL-6, MIP-1α, and MIP-1β.[4][5][6] This inhibition occurs at a posttranscriptional level.[5] Furthermore, spermine can suppress the production of Th1-associated cytokines like IL-12 and IFN-γ while augmenting the release of the anti-inflammatory cytokine IL-10.[7]
-
This compound: While direct data on N1-Ac-Spd's effect on a broad range of cytokines is less prevalent, its induction of CCL1+ macrophages indicates a targeted modulation of the chemokine profile to create an immunosuppressive milieu.[3] Its precursor, spermidine (B129725), has been shown to reduce LPS-induced pro-inflammatory cytokine release, suggesting that the immunomodulatory nature is a shared family trait, albeit with functional divergences upon acetylation.[8]
Inflammasome Activation
The NLRP3 inflammasome is a key multiprotein complex that triggers the activation of caspase-1 and the release of potent pro-inflammatory cytokines IL-1β and IL-18.
-
Spermine: Exerts a clear inhibitory effect on the NLRP3 inflammasome. It has been shown to suppress macrophage pyroptosis by directly inhibiting NLRP3 inflammasome activation.[9] This mechanism involves the suppression of Guanylate Binding Protein 5 (GBP5), a key regulator of inflammasome assembly.[10][11]
-
This compound: The direct effect of this compound on the NLRP3 inflammasome is not well-documented in the reviewed literature. However, its role in promoting an immunosuppressive environment suggests it may indirectly lead to reduced inflammasome activity in certain contexts.
Data Presentation
The following tables summarize the quantitative and qualitative effects of spermine and this compound on key immunological parameters.
Table 1: Comparative Effects on Macrophage Polarization
| Feature | Spermine | This compound | References |
| Primary Phenotype | M2 (Anti-inflammatory / Pro-resolving) | CCL1+ (Immunosuppressive / Pro-tumoral) | [1],[3],[2] |
| Mechanism | Direct action on macrophages | Efflux from tumor cells activates SRC signaling in macrophages | [1],[3] |
| Functional Outcome | Resolution of inflammation, tissue repair | Recruitment of regulatory T cells, immune evasion by tumors | [1],[3] |
Table 2: Comparative Effects on Cytokine & Chemokine Production in Macrophages/Mononuclear Cells
| Cytokine/Chemokine | Spermine Effect | This compound Effect | References |
| TNF-α | ↓ (Inhibition) | Not explicitly documented; likely reduced via immunosuppressive phenotype | [4],[5],[6] |
| IL-1β | ↓ (Inhibition) | Not explicitly documented; likely reduced via immunosuppressive phenotype | [4],[5],[9] |
| IL-6 | ↓ (Inhibition) | Not explicitly documented; likely reduced via immunosuppressive phenotype | [4],[5] |
| IL-10 | ↑ (Augmentation) | Not explicitly documented | [7] |
| IL-12 | ↓ (Inhibition) | Not explicitly documented | [7] |
| CCL1 | Not explicitly documented | ↑ (Induction) | [3] |
Table 3: Comparative Effects on Key Immunological Pathways
| Pathway | Spermine Effect | This compound Effect | References |
| NLRP3 Inflammasome | ↓ (Inhibition) | Not explicitly documented | [9],[10],[11] |
| NF-κB Signaling | Context-dependent; generally inhibitory in inflammatory settings | Not explicitly documented | [8],[12] |
| SRC Signaling | Not explicitly documented | ↑ (Activation in macrophages) | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental designs is crucial for a comprehensive understanding.
Caption: Spermine inhibits inflammatory responses by blocking pro-inflammatory cytokine synthesis and NLRP3 inflammasome activation.
Caption: this compound from hepatoma cells drives an immunosuppressive microenvironment by polarizing macrophages and recruiting T-regs.
Caption: A standardized workflow for evaluating the effects of test compounds on immune cell function, from treatment to multi-parametric analysis.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Protocol 1: In Vitro Macrophage Polarization Assay
This protocol describes the generation of bone marrow-derived macrophages (BMDMs) and their polarization into M1 or M2 phenotypes, followed by analysis.
1. Isolation and Differentiation of BMDMs:
- Euthanize a 6- to 12-week-old mouse via an approved method (e.g., cervical dislocation).
- Sterilize the hind legs with 70% ethanol. Harvest the femur and tibia.
- Flush the bone marrow from both ends of the bones using a syringe with cold DMEM.[13]
- Filter the cell suspension through a 70-µm cell strainer into a 50-mL tube.[13]
- Centrifuge at 400 x g for 10 minutes at 4°C. Resuspend the pellet in red blood cell lysis buffer (e.g., ACK buffer) for 5 minutes at room temperature.
- Wash cells with DMEM and centrifuge again.
- Resuspend cells in complete DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin) containing 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF).
- Plate cells in non-tissue culture-treated petri dishes and incubate at 37°C, 5% CO2.
- On day 3, add fresh M-CSF-containing media. By day 6-7, cells will have differentiated into M0 macrophages.
2. Macrophage Polarization and Treatment:
- Harvest the M0 macrophages by gently scraping.
- Seed the M0 macrophages into 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere.
- To polarize, replace the medium with fresh medium containing the test compound (Spermine or this compound at desired concentrations) along with polarizing stimuli:
- M1 Polarization: Add LPS (100 ng/mL) and IFN-γ (20 ng/mL).[14]
- M2 Polarization: Add IL-4 (20 ng/mL) and IL-13 (20 ng/mL).[14]
- Include an M0 control (medium only) and stimulated controls without the test compound.
- Incubate for 24-48 hours.
3. Analysis of Polarization:
- Quantitative PCR (qPCR): Extract total RNA from cells. Perform reverse transcription to generate cDNA. Use qPCR to analyze the expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1 (CD206), Il10). Normalize to a housekeeping gene like Gapdh.[15]
- Flow Cytometry: Harvest cells and stain with fluorescently-labeled antibodies against surface markers like CD86 (M1) and CD206 (M2) for analysis.[15]
- ELISA: Collect the cell culture supernatant to measure secreted cytokines (e.g., TNF-α, IL-6 for M1; IL-10 for M2) using commercial ELISA kits.[15]
Protocol 2: Cytokine Production Measurement by ELISA
This protocol details the measurement of secreted cytokines from cell culture supernatants.
1. Sample Collection:
- Culture immune cells (e.g., PBMCs, macrophages) and treat them as described in the previous protocol.
- After the desired incubation period (e.g., 24 hours), centrifuge the culture plate at 400 x g for 5 minutes.
- Carefully collect the supernatant without disturbing the cell pellet. Store at -80°C if not used immediately.[16]
2. ELISA Procedure (using a typical sandwich ELISA kit):
- Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
- Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).[16]
- Block non-specific binding by adding blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.[16]
- Wash the plate three times.
- Prepare a standard curve by serially diluting a known amount of recombinant cytokine. Add 100 µL of standards and collected cell supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[16]
- Wash the plate three times.
- Add the detection antibody (conjugated to an enzyme like HRP) and incubate for 1-2 hours at room temperature.[16]
- Wash the plate thoroughly.
- Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.[16]
- Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
- Read the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations in the samples by interpolating from the standard curve.[16]
Protocol 3: T-Cell Proliferation Assay (CFSE Dilution)
This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to track T-cell proliferation via flow cytometry.
1. T-Cell Isolation and Labeling:
- Isolate T-cells from human PBMCs or mouse splenocytes using a negative selection kit.
- Wash and resuspend cells in PBS at a concentration of 10-20 x 10^6 cells/mL.
- Add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.[17]
- Quench the reaction by adding 5-10 volumes of cold complete RPMI medium (with 10% FBS). The serum proteins will bind excess CFSE.[17]
- Wash the cells twice with complete RPMI to remove any unbound dye.
2. Cell Culture and Stimulation:
- Resuspend the CFSE-labeled T-cells in complete RPMI.
- Plate the cells in a 96-well round-bottom plate at 1-2 x 10^5 cells/well.
- Add the test compounds (Spermine or this compound) at various concentrations.
- Stimulate the T-cells to proliferate using either:
- Plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL) antibodies.
- Phytohemagglutinin (PHA) at ~5 µg/mL.
- Include unstimulated (labeled, no stimuli) and stimulated (no compound) controls.
- Incubate for 3-5 days at 37°C, 5% CO2.[18]
3. Flow Cytometry Analysis:
- Harvest the cells from the plate.
- (Optional) Stain with antibodies for cell surface markers (e.g., CD4, CD8) and a viability dye (e.g., 7-AAD, DAPI) to exclude dead cells.
- Acquire the samples on a flow cytometer, ensuring the FITC or equivalent channel is used to detect CFSE.
- Analyze the data using appropriate software. Proliferating cells will appear as a series of peaks with successively halved fluorescence intensity, each peak representing a cell division. Quantify the percentage of divided cells and the proliferation index.[17]
Conclusion
The immunomodulatory landscape of polyamines is complex and highly specific. Spermine acts as a broad anti-inflammatory agent, directly suppressing pro-inflammatory cytokine production in immune cells and inhibiting NLRP3 inflammasome activation. In contrast, this compound is emerging as a key metabolic effector in the tumor microenvironment, where it is utilized by cancer cells to orchestrate an immunosuppressive state by polarizing macrophages and recruiting regulatory T-cells. This distinction is critical for drug development professionals; targeting the synthesis or action of spermine could be a strategy for treating hyper-inflammatory conditions, whereas inhibiting the production or efflux of this compound may represent a novel approach to overcoming immune resistance in cancer therapy. Further research into the specific receptor interactions and downstream signaling events for this compound will be crucial to fully elucidate its role and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Spermine Alleviates Acute Liver Injury by Inhibiting Liver-Resident Macrophage Pro-Inflammatory Response Through ATG5-Dependent Autophagy [frontiersin.org]
- 3. Efflux of this compound from hepatoma fosters macrophage-mediated immune suppression to dampen immunotherapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spermine Inhibits Proinflammatory Cytokine Synthesis in Human Mononuclear Cells: A Counterregulatory Mechanism that Restrains the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Immunomodulatory action of spermine and spermidine on NR8383 macrophage line in various culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spermine differentially regulates the production of interleukin-12 p40 and interleukin-10 and suppresses the release of the T helper 1 cytokine interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exogenous spermine inhibits high glucose/oxidized LDL-induced oxidative stress and macrophage pyroptosis by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Spermine suppresses GBP5-mediated NLRP3 inflammasome activation in macrophages to relieve vital organ injuries in neonatal mice with enterovirus 71 infection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spermine suppresses GBP5-mediated NLRP3 inflammasome activation in macrophages to relieve vital organ injuries in neonatal mice with enterovirus 71 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of N1-Acetylspermidine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of N1-Acetylspermidine, ensuring the safety of laboratory personnel and compliance with regulatory standards.
This compound and its common salt form, this compound dihydrochloride (B599025), are utilized in various research applications. Understanding the appropriate disposal procedures for this compound is crucial for maintaining a safe laboratory environment and preventing potential environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be aware of the hazards associated with this compound. According to safety data sheets, this compound dihydrochloride is classified as a skin and eye irritant and may cause respiratory irritation. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.
Engineering Controls:
-
All handling of this compound, especially the solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information pertinent to the safe handling and disposal of this compound dihydrochloride.
| Property | Value | Source |
| Molecular Formula | C₉H₂₁N₃O · 2HCl | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility in PBS (pH 7.2) | Approx. 10 mg/mL | [1] |
| Primary Hazards | Skin irritant, eye irritant, potential respiratory irritant | [2] |
Step-by-Step Disposal Protocol for this compound
As no specific chemical neutralization protocols are readily available for this compound, the primary and recommended method of disposal is through a licensed hazardous waste management service. Adherence to institutional and local regulations is mandatory.
Step 1: Waste Identification and Segregation
-
Pure this compound (Solid): Any unused or unwanted solid this compound must be treated as hazardous chemical waste.
-
This compound Solutions: Aqueous and solvent-based solutions containing this compound should also be disposed of as hazardous waste. Do not discharge solutions of this compound down the drain.[3][4]
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, must be collected as solid hazardous waste.
Step 2: Waste Collection and Containerization
-
Solid Waste:
-
Carefully place the solid this compound into a designated, sealable, and chemically compatible waste container.
-
For contaminated labware (e.g., weighing boats, tubes), place them in a separate, clearly labeled solid waste container.
-
-
Liquid Waste:
-
Collect all aqueous and organic solvent solutions containing this compound in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene (B3416737) bottle).
-
Ensure the container is appropriate for the type of solvent used, if any.
-
Do not mix this compound waste with incompatible chemicals. While specific incompatibility data is limited, as a general precaution, avoid mixing with strong oxidizing agents, strong acids, and strong bases.
-
Step 3: Labeling and Storage
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "this compound dihydrochloride"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Follow all institutional procedures for waste manifest documentation.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the scientific community.
References
Personal protective equipment for handling N1-Acetylspermidine
For researchers, scientists, and drug development professionals, ensuring the safe handling of all laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of N1-Acetylspermidine.
This compound and its hydrochloride salt are known to cause skin and eye irritation and may cause respiratory irritation.[1] Adherence to proper safety protocols is crucial to mitigate these risks.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.[1][2]
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles or Glasses | Chemical safety goggles or appropriate protective eyeglasses as described by OSHA are recommended.[2] |
| Skin Protection | Gloves | Wear compatible chemical-resistant gloves.[2] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[2] | |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[2] |
Operational and Handling Procedures
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid ingestion and inhalation.[2]
-
Remove contaminated clothing and wash it before reuse.[2]
Storage:
First Aid Measures
-
If in eyes: Immediately flush with plenty of water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist.[2]
-
If on skin: Wash immediately with soap and plenty of water for at least 15 minutes.[2] If skin irritation occurs, seek medical advice.[2]
-
If inhaled: Move the person to fresh air and keep them at rest. If breathing is irregular or stopped, administer artificial respiration. Call a physician.[2]
-
If ingested: Wash out the mouth with water if the person is conscious. Call a physician.[2]
Spill Response and Disposal Plan
In the event of a spill, collect the material in closed and suitable containers for disposal.[2] Ensure the affected area is thoroughly cleaned and ventilated.[2] All waste, including contaminated materials, must be disposed of in accordance with local, regional, national, and international regulations.[2] Do not allow the substance to enter surface water or drains.[2]
The following diagram outlines the procedural steps for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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